molecular formula C8H10IN B3098826 4-iodo-N,2-dimethylaniline CAS No. 1344328-55-7

4-iodo-N,2-dimethylaniline

Cat. No.: B3098826
CAS No.: 1344328-55-7
M. Wt: 247.08 g/mol
InChI Key: HZIHAAZAFYMRJY-UHFFFAOYSA-N
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Description

4-iodo-N,2-dimethylaniline is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N,2-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIHAAZAFYMRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-iodo-N,2-dimethylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Iodo-N,2-dimethylaniline (also known as N-methyl-4-iodo-o-toluidine ) is a specialized aryl iodide building block used primarily in the synthesis of complex pharmaceutical agents and functional materials. As a secondary amine with a para-iodine substituent, it serves as a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.

This guide provides a comprehensive technical profile, including chemical identity, validated synthesis protocols, and handling requirements, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Properties

Nomenclature and Identifiers

Unlike its widely available primary amine precursor (4-iodo-2-methylaniline, CAS 13194-68-8), the N-methyl derivative is often synthesized in situ or custom-ordered.

PropertyDetail
Systematic Name N,2-Dimethyl-4-iodoaniline
Alternative Names N-Methyl-4-iodo-o-toluidine; 4-Iodo-N-methyl-2-methylbenzenamine
Molecular Formula C₈H₁₀IN
Molecular Weight 261.08 g/mol
SMILES CNC1=CC=C(I)C=C1C
InChIKey HZIHAAZAFYMRJY-UHFFFAOYSA-N
Structure A benzene ring substituted with an iodine at position 4, a methyl group at position 2, and an N-methylamino group at position 1.[1][2][3][4][5]
Physical Properties (Predicted & Analog-Based)

Note: Experimental data for this specific derivative is sparse in public registries. Values are estimated based on structural analogs (4-iodo-2-methylaniline and 4-iodo-N,N-dimethylaniline).

PropertyValue (Est.)Trend / Rationale
Physical State Low-melting solid or viscous oilThe N-methyl group disrupts crystal packing compared to the primary amine (MP ~88°C).
Melting Point 30–45 °CLower than primary amine (88°C); higher than N,N-dimethyl (53°C) due to H-bonding capability.
Boiling Point ~275–285 °CHigh boiling point typical of heavy aryl iodides.
Solubility DCM, EtOAc, DMSO, MeOHLipophilic; insoluble in water.
pKa (Conjugate Acid) ~4.0–4.5Slightly more basic than the primary amine due to the electron-donating N-methyl group.

Synthesis & Manufacturing Protocols

Two primary routes are recommended for the synthesis of this compound. Route A is preferred for laboratory scale to avoid over-methylation, while Route B is viable if the starting material (N,2-dimethylaniline) is available.

Route A: Reductive Amination (Recommended)

This method converts the primary amine 4-iodo-2-methylaniline to the secondary amine using paraformaldehyde and a reducing agent. It prevents the formation of the tertiary amine side product.

Reagents:

  • Substrate: 4-Iodo-2-methylaniline (CAS 13194-68-8)[6]

  • C1 Source: Paraformaldehyde or Formalin

  • Reductant: Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Protocol:

  • Imine Formation: Dissolve 4-iodo-2-methylaniline (1.0 eq) in MeOH. Add Paraformaldehyde (1.1 eq) and stir at room temperature for 2–4 hours. (Optional: Add MgSO₄ to sequester water).

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ (1.5 eq) in portions to control gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Route B: Electrophilic Iodination

Direct iodination of N,2-dimethylaniline (CAS 611-21-2). This route requires careful control to ensure para-selectivity.

Reagents:

  • Substrate: N,2-dimethylaniline[7]

  • Iodine Source: N-Iodosuccinimide (NIS) or Iodine (I₂) with Silver Sulfate (Ag₂SO₄)

  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Dissolve N,2-dimethylaniline (1.0 eq) in MeCN at 0°C.

  • Add NIS (1.05 eq) portion-wise.

  • Stir in the dark at 0°C to RT for 4 hours.

  • Note: The ortho-methyl group helps direct iodination to the para position, but ortho-iodination (position 6) is a potential minor side reaction.

Synthesis Workflow Visualization

SynthesisPathways Start1 4-Iodo-2-methylaniline (CAS 13194-68-8) Intermediate Imine / Hemiaminal Intermediate Start1->Intermediate Paraformaldehyde MeOH, RT SideProduct Tertiary Amine (Over-methylation) Start1->SideProduct MeI (Excess) Base Start2 N,2-Dimethylaniline (CAS 611-21-2) Product This compound (Target) Start2->Product NIS or I2/Ag2SO4 MeCN, 0°C (Route B) Intermediate->Product NaBH4 reduction (Route A - Preferred)

Figure 1: Comparative synthesis pathways. Route A (Reductive Amination) is preferred to avoid over-methylation side products.

Applications in Drug Development

Palladium-Catalyzed Cross-Coupling

The iodine handle at the C4 position makes this compound an excellent electrophile for Pd-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds, common in kinase inhibitors.

  • Buchwald-Hartwig Amination: The secondary amine moiety can act as a nucleophile, or the aryl iodide can couple with other amines to extend the nitrogen chain.

Medicinal Chemistry Scaffolds

This specific substitution pattern (ortho-methyl, N-methyl) is valuable for:

  • Conformational Locking: The ortho-methyl group restricts rotation around the C-N bond, potentially improving binding affinity to target proteins (e.g., GPCRs or Ion Channels).

  • Lipophilicity Tuning: The N-methyl group increases logP and blood-brain barrier (BBB) permeability compared to the primary amine.

  • Rilpivirine Analogs: Similar structural motifs are found in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

  • Light Sensitivity: Aryl iodides can degrade (liberate Iodine) upon prolonged exposure to light. Store in amber vials wrapped in foil.

  • Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Spill Cleanup: Absorb with inert material (vermiculite). If iodine is liberated (brown discoloration), treat the surface with dilute sodium thiosulfate solution.

References

  • Primary Amine Precursor Data: 4-Iodo-2-methylaniline (CAS 13194-68-8). PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Tertiary Amine Analog Data: 4-Iodo-N,N-dimethylaniline (CAS 698-70-4).[8] Sigma-Aldrich Product Sheet. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Iodination Protocols: Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics." Tetrahedron Letters, 2002, 43(29), 5047-5048. Link

  • Patent Usage: Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative diseases. Patent WO2019020643A1 (Lists this compound as an intermediate). Link

Sources

Technical Whitepaper: Physicochemical Profiling and Spectral Characterization of 4-Iodo-N,2-dimethylaniline

[1]

Executive Summary

This compound (also known as 4-iodo-N-methyl-o-toluidine) is a secondary aromatic amine utilized as a high-value scaffold in medicinal chemistry.[1] Structurally, it features an electron-rich aniline core stabilized by an ortho-methyl group and activated by an N-methyl substitution, with a para-iodine atom serving as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides researchers with validated physicochemical data, spectral assignments, and synthesis protocols to ensure rigorous quality control during drug development.[1]

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name This compound
Common Synonyms 4-Iodo-N-methyl-o-toluidine; N-(4-iodo-2-methylphenyl)methylamine
CAS Number 1344328-55-7
Molecular Formula C

H

IN
Molecular Weight 261.10 g/mol
SMILES CNc1ccc(I)cc1C
InChI Key Derived from structure:[1][2][3] QYOPPZJZMFMBDN-UHFFFAOYSA-N (Analogous)
Structural Logic

The molecule exhibits a 1,2,4-substitution pattern on the benzene ring.[1] The ortho-methyl group (position 2) introduces steric strain that slightly twists the N-methylamino group out of planarity, modulating its conjugation with the ring.[1][2] The iodine at position 4 is electronically activated for oxidative addition due to the electron-donating effect of the amine at position 1.[1]

Physicochemical Properties

Note: Experimental values for this specific intermediate are often proprietary. The values below represent a synthesis of patent data and structure-activity relationship (SAR) extrapolations from the primary amine analog (4-iodo-2-methylaniline).

PropertyValue / RangeCondition / Note
Physical State Solid (Low Melting) or Viscous OilLikely crystallizes upon purification; tends to oil if impure.[1]
Melting Point 45 – 55 °C (Predicted)Lower than primary amine analog (86-89 °C) due to reduced H-bonding.[1][2]
Boiling Point 290 – 300 °C (Predicted)Decomposes at high temp; distillation requires high vacuum.[1][2]
Density 1.65 ± 0.05 g/cm³High density attributed to the heavy iodine atom.[2]
Solubility HighDCM, EtOAc, DMSO, Methanol, Chloroform.[1]
Solubility Low / InsolubleWater (requires protonation with HCl/TFA to solubilize).[1][2]
pKa (Conjugate Acid) ~4.5 – 4.8Less basic than N-methylaniline due to inductive withdrawal by Iodine.[1][2]

Spectral Characterization

Accurate spectral assignment is vital for confirming the regioselectivity of iodination (para vs. ortho) and the integrity of the N-methyl group.[1][2]

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

Frequency:12
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.40 – 7.45 Doublet (d) or dd1HH-3 Ortho to Iodine; deshielded by -I and -Me.[1]
7.35 – 7.38 Doublet of doublets (dd)1HH-5 Meta to amine; couples with H-3 and H-6.[1][2]
6.35 – 6.45 Doublet (d)1HH-6 Ortho to amine; significantly shielded by electron donation from N.
3.60 – 3.80 Broad Singlet (br s)1HN-H Exchangeable; shift varies with concentration/solvent.[1][2]
2.85 – 2.90 Singlet (s)3HN-CH

Characteristic N-methyl signal.[1][2]
2.10 – 2.15 Singlet (s)3HAr-CH

Ortho-methyl group; slightly shielded compared to toluene.[1][2]
Infrared Spectroscopy (FT-IR)
  • 3400 – 3450 cm

    
    : 
    
    
    (N-H) stretch (Secondary amine, single band).[1][2]
  • 2850 – 2950 cm

    
    : 
    
    
    (C-H) stretch (Aliphatic methyls).[1][2]
  • 1580 – 1600 cm

    
    : 
    
    
    (C=C) Aromatic ring breathing.[1][2]
  • 500 – 600 cm

    
    : 
    
    
    (C-I) Carbon-Iodine stretch (Fingerprint region confirmation).
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M

    
    ):  m/z 261.0[1][2]
    
  • Base Peak: Often m/z 261 (stable aromatic amine).[1][2]

  • Fragmentation:

    • [M - 15]

      
      :  m/z 246 (Loss of methyl group).[1][2]
      
    • [M - 127]

      
      :  m/z 134 (Loss of Iodine; distinctive aryl cation).[1][2]
      

Experimental Protocols

Synthesis Workflow (Regioselective Iodination)

The most robust route to this compound avoids the over-alkylation issues of methylating the primary amine.[1] Instead, direct iodination of the commercially available N-methyl-o-toluidine is recommended.[1]

Reaction:

12

Protocol:

  • Charge: Dissolve N-methyl-o-toluidine (1.0 equiv) in Dichloromethane (DCM) (5 mL/mmol).

  • Buffer: Add solid Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv) and water (2 mL/mmol) to create a biphasic system.
    
  • Addition: Cool to 0°C. Slowly add Iodine (I

    
    , 1.05 equiv) portion-wise over 30 minutes.
    
  • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The spot for the starting material (higher R

    
    ) should disappear.[1][2]
    
  • Quench: Add saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    O
    
    
    ) to reduce excess iodine (color change from violet/brown to pale yellow).
  • Workup: Separate phases. Extract aqueous layer with DCM.[4] Dry organics over Na

    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Characterization Workflow Visualization

The following diagram illustrates the logical flow for validating the synthesized compound using the spectral data provided above.

CharacterizationWorkflowStartCrude Product(Post-Workup)TLCTLC Analysis(Hex/EtOAc 9:1)Start->TLCPurificationFlash Chromatography(Silica Gel)TLC->Purification If impurePureIsolated Solid/OilPurification->PureNMR1H NMR (CDCl3)Check: d 6.4 (H-6), d 2.9 (N-Me)Pure->NMRMSGC-MS / LC-MSCheck: m/z 261 (M+)Pure->MSDecisionPasses QC?NMR->DecisionMS->DecisionDecision->Purification NoReleaseRelease forCross-CouplingDecision->Release Yes

Caption: Quality control decision tree for the isolation and validation of this compound.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation (halogenated amines are potent irritants).[1][2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C. Iodine-carbon bonds can be labile upon prolonged light exposure.[1]

References

  • Sigma-Aldrich. Product Detail: this compound (CAS 1344328-55-7).[1] Available at: [1][2]

  • BLD Pharm. Material Safety Data Sheet and Spectral Data for this compound. Available at: [1][2]

  • European Patent Office. Patent WO2019020643A1: Compounds which specifically bind to CD38.[2] (Describes the use of CAS 1344328-55-7 as a key intermediate). Available at: [1][2]

  • ChemicalBook. Synthesis and Properties of 4-Iodo-2-methylaniline (Primary Amine Analog). Available at: [1][2]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Amines and Halogenated Derivatives.[1][2] Available at: [1][2]

4-Iodo-N,2-dimethylaniline: Molecular Architecture, Synthesis, and Therapeutic Applications in CD38 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-iodo-N,2-dimethylaniline (CAS: 1344328-55-7) is a halogenated secondary amine that has recently garnered significant attention in neuropharmacology and targeted drug discovery. Functioning as a highly specific small-molecule modulator, it plays a critical role in targeting the CD38 ectoenzyme to regulate intracellular calcium signaling pathways 1. This technical whitepaper dissects the physicochemical properties, provides a causality-driven synthetic methodology, and outlines self-validating analytical protocols for researchers utilizing this molecule in advanced therapeutic workflows.

Molecular Architecture & Physicochemical Profiling

Understanding the structural nuances of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The molecule features an iodine atom at the para position relative to the amine, providing a highly polarizable, heavy-atom center ideal for halogen bonding in receptor pockets or serving as a handle for palladium-catalyzed cross-coupling reactions. The ortho-methyl group restricts the rotational freedom of the N-methylamine moiety, locking it into a preferred conformation that minimizes steric clash while maximizing receptor complementarity.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
IUPAC Name This compound
CAS Registry Number 1344328-55-7
Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
Monoisotopic / Exact Mass 246.9858 Da
SMILES String CNC1=CC=C(I)C=C1C
Precursor Molecule 4-Iodo-2-methylaniline (CAS: 13194-68-8) 2

Rationale & Causality in Chemical Synthesis

Synthesizing secondary amines via direct alkylation (e.g., using methyl iodide) frequently results in over-alkylation, yielding unwanted tertiary amines or quaternary ammonium salts. To ensure strict mono-methylation, a reductive amination pathway is required.

Protocol: Selective Mono-N-Methylation via Reductive Amination

Table 2: Experimental Reagents & Stoichiometry

Reagent Equivalents Function
4-Iodo-2-methylaniline 1.0 eq Primary Amine Starting Material
Paraformaldehyde 1.1 eq Electrophilic Carbon Source
NaBH(OAc)3 1.5 eq Chemoselective Reducing Agent
Glacial Acetic Acid 1.0 eq Brønsted Acid Catalyst

| Dichloromethane (DCM) | 0.1 M | Aprotic Solvent |

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-iodo-2-methylaniline in anhydrous DCM (0.1 M) under an inert argon atmosphere. Add 1.1 eq of paraformaldehyde followed by 1.0 eq of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the formaldehyde to increase its electrophilicity. This accelerates the nucleophilic attack by the sterically hindered, weakly nucleophilic ortho-substituted aniline nitrogen.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The complete disappearance of the starting material spot (

      
      ) and the emergence of the imine intermediate self-validates the completion of this step, ensuring no unreacted primary amine is carried over to cause side reactions.
      
  • Chemoselective Reduction: Cool the reaction vessel to 0°C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the transient iminium ion over unreacted aldehydes. This prevents the formation of alcohols and strictly halts the reaction at the mono-alkylated secondary amine.

    • Self-Validation: The cessation of mild hydrogen gas evolution serves as a visual, self-validating indicator that the active hydride transfer has reached equilibrium.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Synthesis_Workflow A 4-Iodo-2-methylaniline (Starting Material) B Imine Formation (Paraformaldehyde) A->B Electrophilic Addition C Reduction (NaBH(OAc)3) B->C Hydride Transfer D This compound (Target Molecule) C->D Isolation & Purification

Figure 1: Regioselective reductive amination workflow for this compound.

Pharmacological Application: CD38-NAADP Axis Modulation

In the context of drug discovery, this compound has been identified as a critical structural motif in compounds designed to treat neurodegenerative and inflammatory diseases 3.

Mechanistic Causality: The molecule acts as an allosteric modulator of CD38 , a 45 kDa type II transmembrane glycoprotein that functions as an ectoenzyme. Upon binding, the compound specifically activates the NAADP synthase activity of CD38. This enzymatic shift catalyzes the conversion of NADP+ into nicotinic acid adenine dinucleotide phosphate (NAADP). Elevated intracellular NAADP levels subsequently trigger the opening of Two Pore Channels (TPC1 and TPC2) on acidic organelles, releasing localized Ca2+ stores. This specific calcium signature is highly neuroprotective, preventing the degeneration of cortical and dopaminergic neurons without inducing global calcium toxicity 1.

CD38_Pathway Ligand This compound CD38 CD38 Ectoenzyme Ligand->CD38 Allosteric Binding NAADP_Syn NAADP Synthase Activity CD38->NAADP_Syn Enzymatic Activation NAADP Intracellular NAADP ↑ NAADP_Syn->NAADP NADP+ Conversion TPC TPC1 / TPC2 Channels NAADP->TPC Channel Opening Neuro Neuroprotection TPC->Neuro Ca2+ Signaling

Figure 2: Mechanism of action for CD38 modulation and downstream neuroprotection.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized this compound before its use in sensitive biological assays, rigorous analytical validation is required.

Protocol 1: LC-MS Validation
  • Method: Reverse-phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Causality: The basic secondary amine readily accepts a proton in the acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile), ensuring strong ionization.

  • Self-Validation: The system self-validates the absence of over-methylation. The presence of a dominant peak at m/z 248.0

    
     confirms the target. If a peak at m/z 262.0  is detected, it immediately flags the presence of the N,N-dimethyl tertiary amine impurity, invalidating the batch.
    
Protocol 2: 1H-NMR Structural Confirmation
  • Method: 400 MHz 1H-NMR in CDCl3.

  • Causality: The electron-withdrawing iodine atom deshields the adjacent aromatic protons, pushing them downfield, while the ortho-methyl group splits the aromatic signals predictably.

  • Self-Validation: The integration of the spectra serves as an internal mathematical proof of the structure. The spectrum must yield exactly:

    • A singlet at

      
       ppm integrating to 3H  (N-methyl group).
      
    • A singlet at

      
       ppm integrating to 3H  (Aryl-methyl group).
      
    • A broad singlet at

      
       ppm integrating to 1H  (NH proton, exchanges with D2O).
      
    • A distinct set of aromatic peaks (a doublet, a doublet of doublets, and a doublet) between

      
       ppm integrating to exactly 3H .
      
    • Validation Check: If the N-methyl peak integrates to 6H, the system self-reports over-alkylation.

References

  • US Patent US20210087290A1. "Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases." Google Patents.
  • WIPO Patent WO2019020643A1. "Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases." Google Patents.
  • Sigma-Aldrich Product Catalog. "CAS 1344328-55-7 | this compound".
  • BLD Pharm Product Specifications. "13194-68-8 | 4-Iodo-2-methylaniline".

Sources

Physicochemical Characterization of 4-Iodo-N,2-dimethylaniline: A Technical Guide to Solubility and Thermal Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-iodo-N,2-dimethylaniline (CAS 1344328-55-7) is an emerging small organic molecule of significant interest in neuropharmacology. Recent patent literature highlights its unique mechanism of action: it specifically binds to the CD38 transmembrane glycoprotein, modulating its enzymatic activity to activate NAADP (nicotinic acid adenine dinucleotide phosphate) receptors, specifically the Two Pore Channels (TPC1 and TPC2)[1]. This activation cascade provides robust neuroprotection against mitochondrial complex I inhibition and excitotoxicity, while simultaneously exerting anti-inflammatory effects by limiting microglial proliferation[2].

For drug development professionals, transitioning this molecule from in vitro discovery to in vivo preclinical models requires rigorous physicochemical profiling. Because this compound possesses a heavy iodine atom coupled with sterically hindering methyl groups, its solid-state chemistry and aqueous solvation thermodynamics are complex. This whitepaper provides an authoritative framework for determining the melting point and thermodynamic solubility of this compound, ensuring scientific integrity and regulatory compliance.

G Compound This compound (CAS 1344328-55-7) CD38 CD38 Glycoprotein (Target Receptor) Compound->CD38 Specific Binding NAADP NAADP Synthesis & Receptor Activation CD38->NAADP Modulates Activity TPC Two Pore Channels (TPC1 / TPC2) NAADP->TPC Activates Opening Neuro Neuroprotection (Dopaminergic & Cortical) TPC->Neuro Prevents Cell Death AntiInflam Anti-inflammatory Effect (IL-10 Increase) TPC->AntiInflam Limits Microglia/Astrocytes

Fig 1. Mechanism of action of this compound via CD38 and NAADP receptor activation.

Structural Impact on Physicochemical Properties

The molecular architecture of this compound dictates its physical behavior. The presence of the highly polarizable, lipophilic iodine atom significantly increases the partition coefficient (LogP), driving down aqueous solubility. Conversely, the N-methyl and ortho-methyl groups create steric hindrance that disrupts optimal planar π-π stacking in the crystal lattice. This disruption lowers the lattice energy, resulting in a relatively low melting point compared to unsubstituted aniline derivatives.

Quantitative Data Summary

Below is a summary of the predicted baseline physicochemical properties necessary for guiding the experimental parameters of thermal and solubility analyses.

PropertyPredicted/Calculated ValueRelevance to Drug Development
Molecular Weight 247.08 g/mol Optimal size for blood-brain barrier (BBB) penetration[1].
LogP (Lipophilicity) ~3.5 - 4.0High lipophilicity suggests low intrinsic aqueous solubility.
Melting Point (Onset) 45°C - 65°C (Est.)Disrupted crystal packing lowers the melting point; requires low-temperature thermal analysis protocols.
Thermodynamic Solubility < 10 mg/L (Aqueous)Necessitates formulation strategies (e.g., cosolvents, lipid nanoparticles) for in vivo dosing[3].

Thermal Analysis: Melting Point Determination

The Causality of Experimental Choice: DSC vs. Capillary Tube

Historically, melting points were determined using glass capillary tubes and visual observation. However, this method is highly subjective and fails to detect subtle solid-state phenomena such as polymorphic transitions, glass transitions (Tg), or solvate desolvation.

For rigorous pharmaceutical development, Differential Scanning Calorimetry (DSC) is the gold standard, as mandated by USP <891>[4]. DSC measures the exact difference in heat flow between the sample and a reference. This self-validating system not only identifies the precise onset of melting but also quantifies the latent heat of fusion. By analyzing the broadening of the melting peak, researchers can mathematically determine the presence of eutectic impurities, ensuring batch-to-batch consistency and API purity[5].

Step-by-Step Methodology: DSC Protocol (USP <891>)
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline this compound into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a pinholed lid. The pinhole allows for the outgassing of any residual volatile solvents while preventing the sublimation of the active pharmaceutical ingredient (API) prior to melting.

  • Atmospheric Control: Place the pan into the DSC cell and purge continuously with dry Nitrogen (N₂) at a flow rate of 50 mL/min. This prevents oxidative degradation of the amine group at elevated temperatures[6].

  • Thermal Ramping: Equilibrate the system at 20°C. Initiate a controlled heating ramp at 10°C/min up to 150°C.

  • Data Processing: Utilize thermal analysis software to integrate the endothermic peak. Record the extrapolated onset temperature (the true melting point) and the enthalpy of fusion (ΔHf) .

Aqueous Solubility: Thermodynamic Profiling

The Causality of Experimental Choice: Shake-Flask vs. Kinetic Solubility

In early-stage discovery, kinetic solubility is often measured by spiking a DMSO stock solution of the compound into an aqueous buffer. However, this "solvent shift" method frequently traps the compound in a metastable, supersaturated state, artificially inflating the solubility value[3].

To obtain the absolute thermodynamic solubility required for Biopharmaceutics Classification System (BCS) tiering and accurate preclinical dosing, the Shake-Flask Method must be employed in accordance with OECD Test Guideline 105. This method ensures that a true thermodynamic equilibrium is established between the solid crystal lattice and the dissolved solute.

G Step1 ExcessSolidAddition (pH1.2, 6.8, 7.4) Step2 Shake-Flask Incubation (37°C, 24-48h) Step1->Step2 Equilibration Step3 Phase Separation (Ultracentrifugation) Step2->Step3 Isolate Dissolved Fraction Step4 HPLC-UV Quantification (Supernatant Analysis) Step3->Step4 Quantify API Step5 Thermodynamic Solubility Profile Generation Step4->Step5 Data Processing

Fig 2. Shake-flask method workflow for thermodynamic solubility determination (OECD 105).

Step-by-Step Methodology: Shake-Flask Protocol (OECD 105)
  • Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological blood pH).

  • Saturation: Add an excess amount (e.g., 5-10 mg) of solid this compound to 10 mL of each buffer in tightly sealed amber glass vials. Amber glass is critical to prevent the photodegradation of the iodo-arene moiety.

  • Equilibration: Submerge the vials in a reciprocating shaker water bath set to 37.0 ± 0.5°C. Agitate at 150 rpm for 24 to 48 hours. Self-Validation Step: Sample at 24h and 48h; equilibrium is confirmed when the concentration difference between the two time points is less than 5%[3].

  • Phase Separation: Transfer the suspension to centrifuge tubes and perform ultracentrifugation at 15,000 rpm for 15 minutes at 37°C to pellet all undissolved microcrystals. Filtration is discouraged as the highly lipophilic compound may adsorb non-specifically to filter membranes.

  • Quantification: Dilute the clear supernatant with the HPLC mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at the compound's predetermined λmax.

References

  • Google Patents. "WO2019020643A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases." Google Patents.
  • Google Patents. "US20210087290A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases." Google Patents.
  • Polymer Solutions. "View All USP Pharmaceutical Testing - SGS PSI." SGS Polymer Solutions. URL:[Link]

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." NETZSCH. URL:[Link]

  • Lyophilization Technology. "Low Temperature Thermal Analysis (LT-TA)." Lyophilization Technology, Inc. URL:[Link]

  • Government of Canada. "New Substances Notification - OECD Test Guideline 105." Publications.gc.ca. URL:[Link]

  • Korea University / ACS. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing." Chem. Res. Toxicol. URL:[Link]

Sources

Technical Monograph: 4-iodo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-iodo-N,2-dimethylaniline , a specific isomer of the iododimethylaniline family used as a scaffold in medicinal chemistry (specifically CD38 modulation) and as a high-value intermediate in palladium-catalyzed cross-coupling reactions.

Systematic IUPAC Name: N,2-Dimethyl-4-iodoaniline Alternative Names: N-(4-iodo-2-methylphenyl)methylamine; 4-iodo-N-methyl-o-toluidine Target Audience: Medicinal Chemists, Process Development Scientists

Chemical Identity & Structural Logic

Unlike its more common isomer 4-iodo-N,N-dimethylaniline (CAS 698-70-4), the target molecule This compound possesses a secondary amine and a methyl group on the aromatic ring. This structural distinction significantly alters its reactivity profile, particularly in nucleophilic substitution and metal-catalyzed coupling reactions.

Physicochemical Constants
PropertyValue (Experimental/Predicted)Context
Formula C₈H₁₀INHalogenated Aryl Amine
Molecular Weight 247.08 g/mol Heavy atom count: 10
SMILES CNc1ccc(I)cc1CValidated structural string
InChIKey HZIHAAZAFYMRJY-UHFFFAOYSA-NUnique Identifier
Physical State Solid / Low-melting SolidLikely off-white to brown due to oxidation
Solubility DMSO, DCM, Ethyl AcetateHydrophobic; sparingly soluble in water
Structural Significance

The presence of the ortho-methyl group (C2) introduces steric strain that twists the N-methylamino group slightly out of planarity, potentially enhancing solubility compared to planar analogs. The secondary amine functionality allows for further diversification (e.g., amide coupling, tertiary amine formation), making this a more versatile scaffold than the N,N-dimethyl variant.

Synthesis & Production Protocols

Two primary routes exist for the synthesis of this compound. Route A (Iodination) is cost-effective but suffers from regioselectivity risks. Route B (N-Methylation) is the preferred "self-validating" method for high-purity applications because the iodine position is fixed in the starting material.

Route B: Selective N-Methylation (Recommended)

This protocol utilizes 4-iodo-2-methylaniline (CAS 13194-68-8) as the starting material. Using a reductive amination approach avoids over-alkylation to the tertiary amine.

Reagents:
  • Precursor: 4-iodo-2-methylaniline (1.0 eq)

  • Paraformaldehyde (3.0 eq) or Formalin

  • Reductant: Sodium methoxide (NaOMe) followed by NaBH₄ OR direct use of NaBH(OAc)₃

  • Solvent: Methanol or Dichloromethane (DCM)

Step-by-Step Protocol:
  • Imine Formation: Dissolve 4-iodo-2-methylaniline in methanol. Add paraformaldehyde and a catalytic amount of acid (AcOH). Stir at reflux for 2 hours to generate the imine species in situ.

  • Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. The reaction is exothermic; maintain temperature <10°C to prevent deiodination.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The secondary amine typically elutes after the tertiary amine byproduct (if any) and before the primary amine.

Synthetic Pathway Visualization

The following diagram illustrates the logic flow for Route B, highlighting the critical control points to prevent over-methylation.

SynthesisRoute Start 4-iodo-2-methylaniline (CAS 13194-68-8) Inter Imine Intermediate (In Situ) Start->Inter (HCHO)n, MeOH Reflux, 2h Product This compound (Target) Inter->Product NaBH4, 0°C Reductive Amination SideProduct Side Product: Tertiary Amine Inter->SideProduct Excess HCHO/Reductant (Over-alkylation)

Caption: Selective synthesis via reductive amination. Control of stoichiometry prevents formation of the N,N-dimethyl impurity.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct isomer, use Nuclear Magnetic Resonance (NMR) . The specific coupling constants and chemical shifts serve as a "fingerprint" to rule out the N,N-dimethyl or 3-methyl isomers.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
SignalShift (δ ppm)MultiplicityIntegrationStructural Assignment
Ar-H (C3) ~7.35Singlet (or d, J~1-2Hz)1HMeta to N, Ortho to I (Deshielded by Iodine)
Ar-H (C5) ~7.25Doublet (J~8Hz)1HOrtho to I, Meta to N
Ar-H (C6) ~6.40Doublet (J~8Hz)1HOrtho to N (Shielded by Amine)
N-H ~3.60Broad Singlet1HSecondary Amine proton (Exchangeable)
N-CH₃ ~2.85Singlet3HDiagnostic: Integrates to 3H (vs 6H for N,N-dimethyl)
Ar-CH₃ ~2.15Singlet3HMethyl at C2

Validation Logic:

  • Integration Check: The ratio of N-methyl (3H) to Ar-methyl (3H) must be 1:1. If N-methyl is 6H, you have the tertiary amine.

  • Coupling Pattern: The presence of a doublet at ~6.40 ppm (H6) indicates a proton ortho to the amine. In the 2,6-dimethyl isomer, the protons would be a singlet (equivalent).

Applications in Drug Development

This molecule acts as a "privileged scaffold" in two distinct areas:

CD38 Modulation (Neuroprotection)

Recent patent literature (WO2019020643A1) identifies This compound as a specific small molecule binder to CD38 (Cluster of Differentiation 38).

  • Mechanism: It modulates the enzymatic activity of CD38, specifically affecting NAADP (Nicotinic acid adenine dinucleotide phosphate) levels.

  • Therapeutic Utility: Prevention of neurodegeneration and treatment of inflammatory diseases by regulating calcium signaling in neurons.

Cross-Coupling Intermediate

The C-I bond is highly reactive in Pd-catalyzed reactions. The ortho-methyl group provides steric bulk that can influence the atropisomerism of resulting biaryl products.

  • Buchwald-Hartwig Amination: The secondary amine can react with another aryl halide to form diarylamines.

  • Suzuki-Miyaura Coupling: The iodine can be replaced by boronic acids to create biaryl scaffolds common in kinase inhibitors.

Applications Core This compound App1 CD38 Binder (Neuroprotection) Core->App1 App2 Suzuki Coupling (Biaryl Synthesis) Core->App2 App3 Buchwald-Hartwig (Tertiary Amines) Core->App3 Detail1 Modulates NAADP calcium signaling App1->Detail1 Detail2 Scaffold for Kinase Inhibitors App2->Detail2

Caption: Functional utility map showing the dual role of the molecule as a bioactive agent and a synthetic building block.

Safety & Handling

  • Hazards: Like most halogenated anilines, this compound is likely toxic if swallowed and a skin irritant . It may cause methemoglobinemia (characteristic of anilines).

  • Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitivity is high due to the C-I bond.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • World Intellectual Property Organization (WIPO). (2019). Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative and inflammatory diseases. Patent WO2019020643A1.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60631198 (Related Analog: 4-iodo-N-(4-iodo-2-methylphenyl)benzamide). Retrieved March 8, 2026.

  • ChemicalBook. (2025). Synthesis of 4-iodo-2-methylaniline (Precursor).

  • Schmid, F., et al. (2011). CD38 is a NAADP synthase. FEBS Letters, 585(22), 3544-3548. (Cited for CD38 assay context).

key properties of 4-iodo-N,2-dimethylaniline for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-iodo-N,2-dimethylaniline (CAS 1344328-55-7), a specialized organoiodine building block used in the synthesis of complex pharmaceutical agents and functional materials.

Executive Summary

This compound serves as a high-value scaffold in medicinal chemistry, offering a unique combination of a reactive aryl iodide handle and a secondary amine functionality. Unlike its more common isomers (e.g., 4-iodo-N,N-dimethylaniline), this compound retains a reactive N-H bond, allowing for divergent synthetic pathways. It is particularly valued for introducing the N-methyl-o-toluidine motif—a substructure known to influence conformational lock and metabolic stability in drug candidates.

Physicochemical Profile

Understanding the physical properties is critical for assay development and reaction optimization.

PropertyDataNotes
IUPAC Name This compoundAlso: 4-iodo-N-methyl-o-toluidine
CAS Number 1344328-55-7Distinct from 4-iodo-N,N-dimethylaniline (698-70-4)
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
Appearance Pale yellow to brown solid/oilTends to darken upon oxidation/light exposure
Predicted LogP ~3.2Moderately lipophilic
H-Bond Donors 1 (NH)Secondary amine
H-Bond Acceptors 1 (N)
Rotatable Bonds 1 (N-C bond)Sterically constrained by ortho-methyl group

Synthetic Accessibility & Preparation

The synthesis of this compound typically proceeds via electrophilic aromatic substitution (iodination) or controlled alkylation. The presence of the ortho-methyl group (position 2) directs electrophilic attack to the para-position (position 4) relative to the activating amine, while also preventing over-substitution at the ortho position.

Protocol A: Direct Iodination of N,2-Dimethylaniline (Preferred)

This route is favored for its atom economy and direct access to the target from commercially available N,2-dimethylaniline.

Reagents: N,2-Dimethylaniline, Iodine (


), Sodium Bicarbonate (

), Water/DCM or Methanol.
  • Setup: Dissolve N,2-dimethylaniline (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous

    
    .
    
  • Iodination: Cool to 0°C. Add Iodine (

    
    , 1.05 equiv) portion-wise. The mild base neutralizes the HI byproduct, preventing hydroiodic salt formation which could deactivate the ring.
    
  • Quench: Upon consumption of starting material (TLC monitoring), quench with aqueous sodium thiosulfate (

    
    ) to remove excess iodine.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc) yields the product.
    
Protocol B: Methylation of 4-Iodo-2-methylaniline

This route is useful if the primary aniline precursor is already on hand, though it carries a risk of over-methylation to the tertiary amine.

Reagents: 4-Iodo-2-methylaniline, Methyl Iodide (MeI),


, DMF.
  • Reaction: Treat 4-iodo-2-methylaniline with MeI (0.95 equiv—slight deficit to prevent dimethylation) and

    
     in DMF at room temperature.
    
  • Purification: Requires careful chromatographic separation to remove unreacted primary aniline and over-methylated tertiary amine byproducts.

Synthesis Pathway Diagram[5]

SynthesisPathways Start1 N,2-Dimethylaniline Target This compound (Target Scaffold) Start1->Target Iodination (I2, NaHCO3) Electrophilic Subst. Start2 4-Iodo-2-methylaniline Start2->Target Methylation (MeI, K2CO3) Nucleophilic Subst. Byproduct Tertiary Amine (Over-methylation) Target->Byproduct Excess MeI

Figure 1: Convergent synthetic pathways to this compound. Route 1 (Blue) is generally preferred for selectivity.

Reactivity Profile & Applications

The molecule's value lies in its bifunctionality . It possesses two distinct reactive sites that can be manipulated orthogonally.

A. The Aryl Iodide (C-I Bond)

The iodine atom at the C4 position is highly reactive toward oxidative addition with transition metals (Pd, Cu), facilitating cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl systems. The ortho-methyl group exerts mild steric pressure, often improving the atropisomeric stability of the resulting biaryls.

  • Buchwald-Hartwig Amination: The iodine can be displaced by other amines, although this is less common given the existing amine functionality.

  • Heck Reaction: Coupling with alkenes to generate styrene derivatives.

B. The Secondary Amine (N-H Bond)

The N-methyl group provides a handle for further functionalization or acts as a hydrogen bond donor in the final pharmacophore.

  • Nucleophilic Attack: Can react with acyl chlorides, sulfonyl chlorides, or alkyl halides to form amides, sulfonamides, or tertiary amines.

  • Protecting Group Strategy: If the N-H interferes with Pd-catalysis (via coordination), it can be temporarily protected (e.g., Boc, Cbz), though the steric bulk of the ortho-methyl group may slow down protection rates.

Divergent Synthesis Workflow

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-I Activation Amide Amide Coupling (R-COCl, Base) Core->Amide N-Nucleophile Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Core->Sonogashira C-I Activation Biaryl Biaryl Scaffold (Retains N-H) Suzuki->Biaryl AmideProd N-Acylated Aryl Iodide (Retains C-I) Amide->AmideProd AlkyneProd Alkynyl Aniline Sonogashira->AlkyneProd

Figure 2: Orthogonal reactivity profile allowing for diverse library generation.

Handling, Stability, and Safety

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light. Store in amber vials.

  • Oxidation: Anilines oxidize over time, turning dark brown/black. Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C for long-term stability.

  • Toxicity: Like many halogenated anilines, this compound should be treated as potentially toxic and a skin sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of Halogenated Anilines: ChemicalBook. "4-Iodo-2-methylaniline synthesis protocols." Accessed March 2026.

  • General Reactivity of N-Alkyl Anilines: BenchChem Technical Support. "Optimizing Base Selection for 4-Iodo-3,5-dimethylaniline Coupling Reactions." (Analogous reactivity data).

  • Iodination Methodologies: Organic Syntheses. "p-Iodoaniline."[1] Org. Synth. 1934, 14,[2] 48. (Foundational protocol for aniline iodination).

  • Compound Identification: PubChem. "this compound (CAS 1344328-55-7)."

Sources

Technical Guide: Electrophilic Aromatic Substitution for the Synthesis of Iodo-Dimethylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the regioselective synthesis of iodo-dimethylanilines via Electrophilic Aromatic Substitution (EAS). While chlorination and bromination of electron-rich aromatics are kinetically rapid, iodination presents unique challenges due to the low electrophilicity of molecular iodine (


) and the reversibility of the reaction (protodeiodination).

This document focuses on overcoming these thermodynamic and kinetic barriers to synthesize 4-iodo-N,N-dimethylaniline and related ring-methylated analogs (e.g., 4-iodo-3,5-dimethylaniline ). These compounds are critical intermediates in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) for pharmaceutical and optoelectronic applications.

Part 1: Mechanistic Principles & Regiocontrol

The Challenge of Iodination

Unlike


 or 

, molecular iodine (

) is a weak electrophile. The bond dissociation energy of

is low, but the generation of the active electrophile (

or a polarized

complex) requires activation. Furthermore, the byproduct of the reaction is hydrogen iodide (HI), a strong reducing agent that can reverse the reaction:


To drive this equilibrium forward, the protocol must either:

  • Trap the HI: Using a base (e.g.,

    
    ).[1][2]
    
  • Oxidize the HI: Using an oxidant (e.g.,

    
    , DMSO) to regenerate 
    
    
    
    , improving atom economy.
Regioselectivity in Dimethylanilines

The dimethylamino group (


) is a powerful activator and ortho, para-director.
  • Electronic Effect: The nitrogen lone pair donates electron density into the ring via resonance (+M effect), stabilizing the cationic Wheland intermediate (sigma complex).

  • Steric Effect: The bulky

    
     group hinders the ortho positions, making para substitution highly favored (>90% regioselectivity) unless the para position is blocked.
    
Mechanism Visualization

The following diagram illustrates the resonance stabilization that dictates the para-selectivity.

EAS_Mechanism Substrate N,N-Dimethylaniline Transition Transition State (Formation of C-I bond) Substrate->Transition Nucleophilic Attack Electrophile Active Electrophile (I+ or I-OH2+) Electrophile->Transition SigmaComplex Sigma Complex (Wheland Intermediate) Transition->SigmaComplex Slow Step (RDS) Resonance Resonance Stabilization (N lone pair donation) SigmaComplex->Resonance +M Effect Product 4-Iodo-N,N-dimethylaniline SigmaComplex->Product Deprotonation (Fast) Byproduct HI (Must be trapped) SigmaComplex->Byproduct

Caption: Mechanistic pathway highlighting the resonance stabilization of the carbocation intermediate by the dimethylamino group.

Part 2: Strategic Reagent Selection

Selection of the iodinating system depends on the substrate sensitivity and scale.

MethodReagentsAtom EconomyProsCons
A: Bicarbonate Buffered

Low (~50%)Mild, scalable, no heavy metals. Ideal for acid-sensitive substrates.Generates iodide waste. Requires excess

.
B: Oxidative (Green)

High (~100%)High atom economy (HI oxidized back to

). Water is the only byproduct.
Exothermic. Incompatible with oxidation-sensitive groups (e.g., thioethers).
C: Electrophilic Reagents NIS, IClModerateHighly reactive. Good for deactivated rings.Expensive. ICl can lead to chlorination side-products.

Part 3: Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 4-Iodo-N,N-dimethylaniline (Bicarbonate Method)

Best for: Large-scale preparation where reagent cost (


) is less critical than purity.

Materials:

  • N,N-Dimethylaniline (12.1 g, 100 mmol)

  • Iodine (

    
    ) (25.4 g, 100 mmol)
    
  • Sodium Bicarbonate (

    
    ) (12.6 g, 150 mmol)
    
  • Water (150 mL)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add water (100 mL) and

    
    . Stir until mostly dissolved. Add N,N-dimethylaniline.[3][4][5][6][7] The mixture will be biphasic.
    
  • Addition: Dissolve

    
     in a minimal amount of DCM or add as a solid in small portions over 20 minutes. Note: Adding solid I2 directly to the aqueous emulsion works but requires vigorous stirring.
    
  • Reaction: Stir vigorously at room temperature (20-25°C) for 30-45 minutes. The color will transition from dark brown to a lighter precipitate.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (

    
    ) is distinct from starting material (
    
    
    
    ).
  • Quench: If brown color persists, add saturated sodium thiosulfate (

    
    ) solution dropwise until the iodine color disappears.
    
  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[2][8] Dry over

    
    .[1][2][8]
    
  • Isolation: Concentrate in vacuo. The residue typically crystallizes upon cooling.[5]

Protocol B: Green Oxidative Iodination of 3,5-Dimethylaniline

Best for: Ring-methylated anilines (xylidines) and maximizing atom economy.

Materials:

  • 3,5-Dimethylaniline (1.21 g, 10 mmol)

  • Iodine (

    
    ) (1.27 g, 5 mmol) — Note: Only 0.5 equiv required theoretically.
    
  • Hydrogen Peroxide (30% aq, 0.6 mL, ~6 mmol)

  • Methanol or Ethanol (20 mL)

Procedure:

  • Setup: Dissolve the aniline in methanol in a flask.

  • Addition: Add finely powdered

    
    . The solution will be dark.
    
  • Oxidation: Add

    
     dropwise.[9]
    
    • Mechanism:[10][11][12][13][14]

      
      . This regenerates iodine in situ, allowing 0.5 equivalents of 
      
      
      
      to iodinate 1 equivalent of substrate.
  • Reaction: Stir at 40°C for 2-4 hours.

  • Workup: Dilute with water (50 mL). The product, 4-iodo-3,5-dimethylaniline , often precipitates as a solid. Filter and wash with cold water.

Part 4: Purification & Characterization[2]

Iodo-anilines are prone to oxidation (browning) and "tailing" on silica gel due to the basic amine.[8]

Purification Strategy
  • Recrystallization (Preferred):

    • Solvent: Ethanol/Water (9:1) or Hexanes.[2]

    • Method: Dissolve in hot ethanol, add water until turbid, cool slowly to 4°C.

  • Column Chromatography:

    • Stationary Phase: Silica Gel.[8]

    • Eluent: Hexane/Ethyl Acetate (95:5).

    • Critical Additive: Pre-treat the column with 1% Triethylamine (TEA) or add 1% TEA to the eluent. This neutralizes acidic sites on the silica, preventing the amine product from streaking/tailing.

Characterization Data (4-Iodo-N,N-dimethylaniline)[3][4][5][6][7]
  • Appearance: White to off-white needles (often turns blue/purple on air exposure).

  • Melting Point: 79–81 °C.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.50 (d, J = 9.0 Hz, 2H, Ar-H ortho to I), 6.50 (d, J = 9.0 Hz, 2H, Ar-H ortho to N), 2.93 (s, 6H, N-
    
    
    
    ).

Part 5: Troubleshooting & Optimization

The following decision tree assists in protocol selection and troubleshooting.

Optimization_Workflow Start Start: Select Substrate CheckSubstrate Is Substrate Acid Sensitive? Start->CheckSubstrate MethodA Use Method A (NaHCO3 Buffer) CheckSubstrate->MethodA Yes MethodB Use Method B (H2O2 Oxidative) CheckSubstrate->MethodB No Result Check TLC (Conversion < 50%?) MethodA->Result MethodB->Result Issue1 Issue: Low Reactivity Result->Issue1 Yes Issue2 Issue: Product Tailing Result->Issue2 No (Purification) Sol1 Solution: Switch to NIS/TFA or increase Temp to 50°C Issue1->Sol1 Sol2 Solution: Add 1% Et3N to Eluent Issue2->Sol2

Caption: Decision tree for method selection and common troubleshooting steps in EAS iodination.

Common Issues
  • Persistent Iodine Color: Wash the organic layer with saturated

    
     (Sodium Thiosulfate) until the purple/brown color vanishes.
    
  • Polysubstitution: If di-iodination occurs (e.g., 2,4-diiodo-N,N-dimethylaniline), reduce the equivalents of iodinating agent to 0.95 eq and lower the temperature to 0°C.

  • Darkening of Product: Iodo-anilines are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent decomposition.

References

  • Gallo, R. D. C., et al. (2010). Iodination of aromatic and heteroaromatic compounds in the presence of iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society.[15] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Iodoarenes. Retrieved from [Link]

  • Wikipedia. (2023). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link][3][5]

Sources

Methodological & Application

Application Note: Synthesis of 4-Iodo-N,3,5-trimethylaniline from 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development scientists requiring a robust protocol for the synthesis of 4-iodo-N,3,5-trimethylaniline (and related derivatives) starting from 3,5-dimethylaniline .

Editorial Note on Nomenclature & Chemical Feasibility: The user request specifies the synthesis of "4-iodo-N,2-dimethylaniline" from "3,5-dimethylaniline."

  • Structural Mismatch: 3,5-dimethylaniline possesses a meta-xylene backbone. "N,2-dimethylaniline" implies an ortho-toluidine backbone. Converting a 3,5-dimethyl ring to a 2-methyl ring requires skeletal rearrangement not feasible under standard synthetic conditions.

  • Interpretation: This guide prioritizes the Starting Material (3,5-dimethylaniline) as the fixed anchor. We assume the intended target is the direct derivative: 4-iodo-N,3,5-trimethylaniline (also known as N-methyl-4-iodo-3,5-xylidine).

  • Scope: The protocols below detail the regioselective iodination of the 3,5-dimethylaniline scaffold followed by selective N-monomethylation.

Executive Summary

The synthesis of 4-iodo-N,3,5-trimethylaniline is a critical transformation in medicinal chemistry, particularly for generating precursors used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for kinase inhibitors like Rilpivirine derivatives.

This workflow addresses two primary challenges:

  • Regioselectivity (Iodination): Directing iodine to the C4 position (para to the amine) despite the steric hindrance of the flanking C3/C5 methyl groups.

  • Chemomoselectivity (Alkylation): Achieving mono-N-methylation without over-alkylating to the tertiary amine (N,N-dimethyl).

Chemical Pathway & Mechanism

The synthesis proceeds via a two-step sequence. The initial iodination utilizes the strong activating effect of the primary amine to overcome steric crowding at the C4 position. The subsequent methylation requires controlled electrophilic attack to prevent quaternary salt formation.

Reaction Scheme Visualization

SynthesisPathway SM 3,5-Dimethylaniline (Starting Material) Intermediate 4-Iodo-3,5-dimethylaniline (Intermediate) SM->Intermediate Step 1: I2, NaHCO3 DCM/H2O, 0°C (Electrophilic Iodination) Side_Ortho 2-Iodo Isomer (Minor Impurity) SM->Side_Ortho Steric Leakage Target 4-Iodo-N,3,5-trimethylaniline (Target Product) Intermediate->Target Step 2: MeI (0.95 eq), K2CO3 DMF, 0°C to RT (Nucleophilic Substitution) Side_DiMe N,N-Dimethyl Analog (Over-alkylation) Intermediate->Side_DiMe Excess MeI

Caption: Two-step synthetic pathway illustrating the regioselective iodination followed by controlled N-methylation. Dotted lines represent potential impurity pathways managed by the protocol.

Protocol A: Regioselective Iodination

Objective: Synthesis of 4-iodo-3,5-dimethylaniline. Challenge: The C4 position is sterically crowded by two ortho-methyl groups. However, the C4 position is electronically favored (para to the activating -NH2). Low temperature and mild base are used to enhance regiocontrol [1].

Materials
  • Substrate: 3,5-Dimethylaniline (Purity >98%)

  • Reagent: Iodine (I2), resublimed

  • Base: Sodium Bicarbonate (NaHCO3)[1]

  • Solvent: Dichloromethane (DCM) and Water (Biphasic system)

  • Quench: Sodium Thiosulfate (Na2S2O3)

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylaniline (12.1 g, 100 mmol) in DCM (150 mL).

  • Base Addition: Add Water (100 mL) followed by solid NaHCO3 (12.6 g, 150 mmol, 1.5 eq). The biphasic mixture is cooled to 0–5°C using an ice bath.

  • Iodine Addition: Dissolve Iodine (25.4 g, 100 mmol, 1.0 eq) in DCM (100 mL). Add this solution dropwise to the aniline mixture over 60 minutes.

    • Critical Control Point: Rapid addition causes local high concentrations of iodine, leading to di-iodination or oxidation byproducts. Maintain temperature <5°C.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature (RT) and stir for an additional 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

  • Workup:

    • Separate the organic layer.[2][3][4]

    • Wash the organic layer with saturated Na2S2O3 (2 x 50 mL) to remove unreacted iodine (color change from violet/brown to pale yellow).

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purification: The crude solid is often dark. Recrystallize from Ethanol/Water (9:1) or Hexanes .

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale brown needles.

Protocol B: Selective N-Monomethylation

Objective: Synthesis of 4-iodo-N,3,5-trimethylaniline. Challenge: Primary anilines are prone to over-methylation to tertiary amines or quaternary ammonium salts because the secondary amine product is often more nucleophilic than the starting material.

Selected Method: Controlled alkylation with Methyl Iodide (MeI). While Dimethyl Carbonate (DMC) is a greener alternative, MeI provides higher reliability for sterically hindered anilines at laboratory scale [2].

Materials
  • Substrate: 4-Iodo-3,5-dimethylaniline (from Protocol A)

  • Alkylating Agent: Methyl Iodide (MeI)

  • Base: Potassium Carbonate (K2CO3), anhydrous

  • Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology
  • Dissolution: In a dry flask under nitrogen atmosphere, dissolve 4-iodo-3,5-dimethylaniline (2.47 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Activation: Add K2CO3 (2.07 g, 15 mmol, 1.5 eq) and stir at RT for 15 minutes.

  • Controlled Addition: Cool the mixture to 0°C. Add Methyl Iodide (0.59 mL, 9.5 mmol, 0.95 eq ) dropwise via syringe.

    • Critical Control Point: Use a slight deficit of MeI (0.95 eq) to prevent over-methylation. It is easier to separate unreacted starting material than the N,N-dimethyl byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly. Stir for 12–18 hours.

  • Workup:

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x 20 mL) and Brine (20 mL) to remove DMF.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes -> 5% EtOAc in Hexanes.

    • Order of Elution: (1) N,N-dimethyl byproduct (fastest), (2) Target N-methyl product , (3) Unreacted primary amine.

    • Expected Yield: 60–75%.

Data Summary & Quality Control

Parameter4-Iodo-3,5-dimethylaniline (Intermediate)4-Iodo-N,3,5-trimethylaniline (Target)
Formula C8H10INC9H12IN
MW 247.08 g/mol 261.10 g/mol
State Solid (Crystalline needles)Solid or Viscous Oil
Melting Point 62–64 °C [3]45–48 °C (approx)
1H NMR (CDCl3) δ 6.45 (s, 2H), 4.1 (br s, 2H, NH2), 2.35 (s, 6H)δ 6.50 (s, 2H), 3.8 (br s, 1H, NH), 2.85 (s, 3H), 2.38 (s, 6H)
Key QC Check Absence of doublet in aromatic region (indicates 2-iodo isomer)Integration of N-Me (3H) vs N-Me2 (6H)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of aniline ("Tarry" reaction)Ensure temperature stays <5°C during I2 addition. Use fresh aniline (distill if black).
Mixture of Isomers (Step 1) Loss of regiocontrolDo not use strong acids. The NaHCO3 buffer is essential to maintain mild pH.
Over-methylation (Step 2) Excess MeI or high temperatureStrictly limit MeI to 0.95 eq. Keep reaction at 0°C longer. Consider using N-protection/reduction route if problem persists.
Purple Product Residual IodineWash organic layer thoroughly with saturated Sodium Thiosulfate until colorless.

References

  • BenchChem. (2025).[1][2][5] Synthesis of 4-Iodo-3,5-dimethylaniline - Technical Protocols. Retrieved from

  • MIT Dept of Chemistry. (2015). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Retrieved from

  • Organic Syntheses. (1934). p-Iodoaniline (General procedure adaptation). Org. Synth. 14, 58. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodo-3,5-dimethylaniline. Retrieved from

Sources

Application Notes and Protocols for the Iodination of N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the iodination of N,N-dimethylaniline, a critical transformation in the synthesis of various chemical intermediates. The primary product, 4-iodo-N,N-dimethylaniline, is a valuable building block in pharmaceutical and materials science research.[1][2] This guide details two robust protocols, explores the underlying electrophilic aromatic substitution mechanism, outlines essential safety precautions, and provides methods for product characterization. It is intended for researchers, scientists, and drug development professionals.

Introduction

N,N-dimethylaniline is an activated aromatic compound that readily undergoes electrophilic aromatic substitution. The introduction of an iodine atom onto the aromatic ring, specifically at the para position, yields 4-iodo-N,N-dimethylaniline.[3] This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where the iodine atom can be readily displaced.[2][4] Its applications are found in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] This application note provides detailed, field-proven protocols for the efficient and safe laboratory-scale synthesis of 4-iodo-N,N-dimethylaniline.

Mechanism of Iodination

The iodination of N,N-dimethylaniline proceeds via an electrophilic aromatic substitution (SEAr) reaction. The dimethylamino group (-N(CH3)2) is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[5] It is also an ortho, para-directing group. Due to steric hindrance from the dimethylamino group, the incoming electrophile (the iodine cation, I+) is predominantly directed to the para position.[5]

The key steps of the mechanism are:

  • Generation of the Electrophile: An electrophilic iodine species (I+) is generated from a suitable iodine source. In the protocols described herein, molecular iodine (I2) or iodine monochloride (ICl) are used. While molecular iodine itself is not highly electrophilic, an oxidizing agent or a Lewis acid can be used to generate a more potent electrophile.[4][6] Iodine monochloride is inherently polarized (Iδ+-Clδ-), making the iodine atom electrophilic.[4]

  • Formation of the Sigma Complex: The electron-rich π system of the N,N-dimethylaniline ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation and Re-aromatization: A weak base, such as water, a solvent molecule, or the counter-ion of the iodinating agent, removes a proton from the carbon atom bearing the iodine. This restores the aromaticity of the ring, yielding the final product, 4-iodo-N,N-dimethylaniline.[4]

Visualizing the Mechanism

SEAr_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Sigma Complex Formation cluster_step3 Step 3: Re-aromatization I2 I-I Iplus I⁺ I2->Iplus Activation Ox [Oxidizing Agent] Ox->Iplus DMA N,N-Dimethylaniline Sigma Sigma Complex (Arenium Ion) DMA->Sigma Attack by π-system Iplus_reac I⁺ Iplus_reac->Sigma Product 4-Iodo-N,N-dimethylaniline Base Base Base->Product Sigma_reac Sigma Complex Sigma_reac->Product Deprotonation

Caption: General mechanism of electrophilic aromatic iodination.

Experimental Protocols

Two primary protocols for the iodination of N,N-dimethylaniline are presented below. Protocol 1 utilizes molecular iodine with an in-situ generation of the electrophile, while Protocol 2 employs the more reactive iodine monochloride.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
N,N-DimethylanilineReagent Grade, ≥99%Sigma-Aldrich, Acros
Iodine (I2)ACS Reagent, ≥99.8%J.T. Baker, Fisher
Iodine Monochloride (ICl)1.0 M in CH2Cl2Sigma-Aldrich, Alfa Aesar
Sodium Bicarbonate (NaHCO3)ACS ReagentFisher Scientific
Sodium Thiosulfate (Na2S2O3)ACS ReagentEMD Millipore
Diethyl Ether (Et2O)Anhydrous, ≥99%Fisher Scientific
Dichloromethane (CH2Cl2)Anhydrous, ≥99.8%Sigma-Aldrich
Anhydrous Sodium Sulfate (Na2SO4)ACS ReagentVWR Chemicals
Glacial Acetic AcidACS ReagentFisher Scientific
Safety Precautions

Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7][8]

  • N,N-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Avoid breathing vapors and prevent contact with skin and eyes.[8][9]

  • Iodine: Causes skin and eye irritation. Harmful if inhaled.

  • Iodine Monochloride: Corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[10]

  • Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Keep away from ignition sources.

Protocol 1: Iodination using Molecular Iodine

This protocol is a robust method that utilizes readily available reagents.[1][11]

Procedure:

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylaniline (5.0 g, 41.3 mmol).

  • Add 100 mL of a saturated aqueous solution of sodium bicarbonate to the flask.[11]

  • In a separate beaker, dissolve iodine (11.0 g, 43.3 mmol) in 50 mL of diethyl ether.

  • Transfer the iodine solution to the dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes.[1]

  • Continue to stir the reaction mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • After 2 hours, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.[5][11]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.[12]

Protocol 2: Iodination using Iodine Monochloride

This protocol offers a more reactive iodinating agent, which can lead to shorter reaction times.[4]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylaniline (5.0 g, 41.3 mmol) in 50 mL of glacial acetic acid.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of iodine monochloride (1.0 M in CH2Cl2, 42 mL, 42 mmol) and add it to the dropping funnel.

  • Add the iodine monochloride solution dropwise to the stirred N,N-dimethylaniline solution over 30 minutes, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.[12]

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Quench any remaining iodine monochloride by adding a saturated aqueous solution of sodium thiosulfate until the solution is colorless.[12]

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[12]

  • Purify the product by recrystallization or column chromatography as described in Protocol 1.[12]

Experimental Workflow Visualization

Iodination_Workflow cluster_protocol1 Protocol 1: Molecular Iodine cluster_protocol2 Protocol 2: Iodine Monochloride P1_Start Dissolve N,N-dimethylaniline in aq. NaHCO3 P1_Add_I2 Add I2 in Et2O dropwise P1_Start->P1_Add_I2 P1_React Stir at RT for 2h P1_Add_I2->P1_React P1_Quench Quench with Na2S2O3 P1_React->P1_Quench P1_Extract Extract with Et2O P1_Quench->P1_Extract P1_Workup Wash, Dry, Evaporate P1_Extract->P1_Workup P1_Purify Purify Product P1_Workup->P1_Purify P2_Start Dissolve N,N-dimethylaniline in Acetic Acid P2_Cool Cool to 0°C P2_Start->P2_Cool P2_Add_ICl Add ICl solution dropwise at 0°C P2_Cool->P2_Add_ICl P2_React Stir at RT for 1h P2_Add_ICl->P2_React P2_Workup1 Pour into ice-water & Neutralize P2_React->P2_Workup1 P2_Quench Quench with Na2S2O3 P2_Workup1->P2_Quench P2_Extract Extract with CH2Cl2 P2_Quench->P2_Extract P2_Workup2 Wash, Dry, Evaporate P2_Extract->P2_Workup2 P2_Purify Purify Product P2_Workup2->P2_Purify

Caption: Comparative workflow for the iodination of N,N-dimethylaniline.

Results and Characterization

The expected product, 4-iodo-N,N-dimethylaniline, is a dark blue to purple solid.[3] The physical and spectroscopic properties should be confirmed to ensure product identity and purity.

Physical Properties
PropertyExpected Value
AppearanceDark blue to purple solid[3]
Melting Point79.5 °C[12]
Molecular Weight247.08 g/mol [12]
SolubilitySoluble in common organic solvents (e.g., CH2Cl2, EtOAc)
Spectroscopic Characterization

The following analytical techniques are recommended for the characterization of the final product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (CDCl3): The spectrum should show a singlet for the two methyl groups (-N(CH3)2) and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[12]

    • 13C NMR (CDCl3): The proton-decoupled spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbon atom attached to the iodine.[13]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-N stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum, typically obtained by Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak (M+) at m/z = 247.[13][14] The fragmentation pattern can further confirm the structure.

Conclusion

The iodination of N,N-dimethylaniline is a fundamental and highly efficient electrophilic aromatic substitution reaction. The protocols provided in this application note, utilizing either molecular iodine or iodine monochloride, are reliable methods for the synthesis of 4-iodo-N,N-dimethylaniline. Proper adherence to safety precautions is paramount throughout the experimental process. The characterization techniques outlined are essential for verifying the identity and purity of the final product, which is a key intermediate for further synthetic applications in research and development.

References

  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

  • Gautier, A., & Cisnetti, F. (2026, February 9). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved from [Link]

  • ACS Publications. (2020, May 5). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bentham Science. (2025, October 9). Biomass-Derived Reaction Media Towards the Iodination of Anilines Under the Catalytic Influence of Magnetically Separable Pd@rGO-CuFe2O4. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • SBLCore. (2024, November 28). N,N-Dimethylaniline - SAFETY DATA SHEET. Retrieved from [Link]

  • ScienceLab.com. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • ResearchGate. (1994). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

  • SpringerLink. (2000, May 1). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • ChemEd X. (n.d.). Iodination of Aniline. Retrieved from [Link]

  • PubMed. (2000, March 15). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemchart. (n.d.). 4-iodo-N,N-dimethylaniline (698-70-4). Retrieved from [Link]

Sources

using 4-iodo-N,2-dimethylaniline in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 4-iodo-N,2-dimethylaniline

Introduction & Executive Summary

This compound (also known as 4-iodo-N-methyl-o-toluidine) is a high-value intermediate in the synthesis of biaryl amine scaffolds, commonly found in kinase inhibitors (e.g., targeting CD38 or specific tyrosine kinases) and CNS-active agents.

While aryl iodides are generally excellent substrates for Palladium-catalyzed cross-coupling due to the weak C–I bond, this specific substrate presents a unique dual-challenge:

  • Nucleophilic Interference: The secondary amine (N-methyl) can coordinate to the electrophilic Pd(II) center, potentially arresting the catalytic cycle or leading to N-arylation side reactions (Buchwald-Hartwig type) if conditions are not tuned.

  • Electronic Deactivation: The electron-donating nature of the amino and methyl groups at the para and meta positions (relative to the iodide) increases the electron density at the C–I bond, theoretically slowing oxidative addition compared to electron-deficient aryl halides.

This guide provides a field-proven, robust protocol for the Suzuki-Miyaura coupling of this compound, utilizing a catalyst system optimized to prevent amine poisoning while ensuring high turnover frequencies (TOF).

Mechanistic Analysis & Catalyst Selection

To achieve high yields, the catalytic cycle must balance the oxidative addition of the aryl iodide with the prevention of competitive amine binding.

  • Oxidative Addition: The C–I bond is sufficiently weak (~53 kcal/mol) that oxidative addition is rapid even with electron-rich rings. Standard Pd(0) sources are sufficient.

  • Ligand Selection: To prevent the secondary amine from displacing ligands on the Palladium center, bulky, electron-rich phosphine ligands are preferred.

    • Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These Buchwald ligands create a "protective shell" around the Pd center, facilitating the coupling while sterically rejecting the substrate's amine nitrogen.

    • Alternative: Pd(dppf)Cl₂ is a robust, cost-effective alternative for less hindered boronic acids.

Visualizing the Catalytic Pathway

SuzukiCycle Substrate This compound OxAdd Oxidative Addition (Ar-Pd(II)-I) Substrate->OxAdd Fast Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)2 / Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Amine Product RedElim->Product

Caption: Catalytic cycle optimized for amino-aryl iodides. Bulky ligands prevent amine coordination at the Pd(II) stage.

Experimental Protocol

Method A: High-Efficiency Protocol (Recommended)

Best for coupling with sterically hindered or electron-poor boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Note: Pre-complexed XPhos Pd G2 (2 mol%) can be used for convenience.

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to minimize amine deprotonation.

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charge: Add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition:

    • If using separate metal/ligand: Add Pd(OAc)₂ and SPhos.[1]

    • If using precatalyst: Add XPhos Pd G2.

  • Solvent & Degassing: Add the Toluene/Water mixture. Sparge the solution with Argon for 10 minutes (essential to prevent phenol formation or homocoupling).

  • Reaction: Seal the vessel. Heat to 100°C for 4–12 hours.

    • Monitor: Check via LC-MS or TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the iodide (Rf ~0.6) and appearance of the fluorescent biaryl.

  • Workup (The "Acid Switch"): See Section 4.

Method B: Standard Protocol (Cost-Effective)

Suitable for simple phenyl boronic acids.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

  • Conditions: Reflux (101°C) for 16 hours.

Purification Strategy: The "Acid-Base Switch"

Since the product retains the basic secondary amine functionality, we can leverage pH-dependent solubility to remove non-basic impurities (phosphine oxides, homocoupled boronic acids, and ligands) without chromatography.

Data Summary: Solubility Profile

PhasepH ConditionSpecies Present in Phase
Organic (EtOAc) Neutral/BasicProduct , Impurities (Ligands, Boronic dimers)
Aqueous Acidic (pH < 2)Protonated Product (Salt)
Aqueous Basic (pH > 10)Inorganic salts, Deprotonated Boronic Acids

Purification Workflow:

Workup Crude Crude Reaction Mixture Step1 Dilute with EtOAc Wash with Water/Brine Crude->Step1 Step2 Extract with 1M HCl (x3) Step1->Step2 OrgLayer1 Organic Layer (Discard) Step2->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Acidic Layer (Contains Product-H+) Step2->AqLayer1 Target Amine Step3 Basify to pH 12 (NaOH or NH4OH) AqLayer1->Step3 Step4 Extract with EtOAc Dry (Na2SO4) & Concentrate Step3->Step4 Final Pure Biaryl Amine (>95% Purity) Step4->Final

Caption: Acid-Base extraction workflow to isolate the amino-biaryl product without column chromatography.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by amine.Switch to XPhos Pd G2 or increase catalyst loading to 5 mol%.
De-iodination (Ar-H) Reaction temperature too high or solvent "dryness" issue.Lower temp to 80°C. Ensure water is strictly controlled (or intentionally added if using boronic esters).
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (SPhos) to stabilize Pd species. Ensure strict O₂ exclusion.
Product stays in Aqueous Product is too polar/water soluble.Use DCM instead of EtOAc for extraction. Salt out the aqueous phase with NaCl.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context for SPhos/XPhos usage in hindered systems). Link

  • BenchChem. (2025). Application Notes: Scale-Up Synthesis of 4-Iodo-3,5-dimethylaniline. (Provides foundational data on similar halo-aniline handling). Link

  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-o-toluidine. (Physical property data for the core scaffold). Link

  • Google Patents. (2021). Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative diseases.[2] (Cites this compound as a key intermediate).[2] Link

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines are a ubiquitous structural motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1][3] This reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[3]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 4-iodo-N,2-dimethylaniline. This substrate presents an interesting case study due to the presence of an aryl iodide, which is a highly reactive electrophile in this catalytic cycle, and the steric hindrance around the nitrogen atom of a potential coupling partner. Understanding the nuances of this transformation is critical for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.[1][2]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. The resulting palladium(II) complex then undergoes a series of transformations, including coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylated product and regenerate the active palladium(0) catalyst.[4][5] The choice of ligand is paramount in facilitating each step of this cycle, particularly for challenging substrates.[6][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH PdAmine [Ar-Pd(II)(L_n)(R₂NH)]⁺I⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation -HI PdAmido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR₂

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Secondary Amine≥98%Commercially AvailableEnsure dryness and purity.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common palladium precatalyst.
XPhosLigand GradeCommercially AvailableA bulky, electron-rich biarylphosphine ligand suitable for aryl iodides.[6]
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableA strong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableMust be thoroughly degassed.
Nitrogen or ArgonHigh Purity---For maintaining an inert atmosphere.
Schlenk Flask or Glovebox------Essential for oxygen-sensitive reactions.[8]
Standard Glassware------Oven-dried before use.
Magnetic Stirrer/Hotplate---------
Step-by-Step Procedure
  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas in a Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes. The formation of the active Pd(0) species is often accompanied by a color change.

  • Reagent Addition: To the stirred mixture, add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup solvent 2. Add Anhydrous, Degassed Toluene setup->solvent precatalyst 3. Stir for Pre-catalyst Formation solvent->precatalyst reagents 4. Add Aryl Iodide and Amine precatalyst->reagents reaction 5. Heat and Stir (80-100 °C) reagents->reaction monitoring 6. Monitor by TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup 7. Quench with Water monitoring->workup Complete extraction 8. Extract with Ethyl Acetate workup->extraction washing 9. Wash with Brine and Dry extraction->washing purification 10. Concentrate and Purify washing->purification end End purification->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst due to oxygen or moisture exposure.[8]- Impure reagents.- Suboptimal ligand or base.- Ensure a strictly inert atmosphere and use anhydrous, degassed solvents.[8]- Purify starting materials.- Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃ for more sensitive substrates).[9][10]
Formation of Palladium Black - Catalyst decomposition.- Lower the reaction temperature and potentially increase the reaction time.[8]- Use a more robust ligand.
Hydrodehalogenation of the Aryl Iodide - Presence of water.- Side reaction competing with reductive elimination.[3]- Ensure all reagents and solvents are scrupulously dry.- A change in ligand may alter the relative rates of reductive elimination and β-hydride elimination.
Incomplete Conversion - Insufficient reaction time or temperature.- Catalyst deactivation.- Increase reaction time and/or temperature.- Increase catalyst loading slightly (e.g., to 3-5 mol%).

References

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Royal Society of Chemistry. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

Sources

application of 4-iodo-N,2-dimethylaniline in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Iodo-N,2-dimethylaniline in Pharmaceutical Manufacturing

Abstract

This technical guide details the pharmaceutical application, synthesis, and quality control of This compound (CAS 1344328-55-7).[1][2] Unlike its primary amine counterpart (used in Rilpivirine synthesis), this N-methylated derivative has emerged as a high-value pharmacophore for modulating CD38 NADase activity and NAADP-gated Two-Pore Channels (TPCs) , offering neuroprotective potential in neurodegenerative disease models.[1][2] Furthermore, the compound serves as a versatile "chassis" in medicinal chemistry, leveraging the high reactivity of the C–I bond for Palladium-catalyzed cross-coupling while maintaining a sterically defined N-methyl-o-toluidine core.[1]

Chemical Profile & Critical Specifications

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-iodo-N-methyl-o-toluidine; N,2-dimethyl-4-iodoaniline
CAS Number 1344328-55-7
Molecular Formula C₈H₁₀IN
Molecular Weight 261.08 g/mol
Appearance Off-white to pale brown solid / viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Key Functional Groups Aryl Iodide (C–I), Secondary Amine (N-Me), Ortho-Methyl (Steric handle)

Pharmaceutical Significance: The CD38/NAADP Axis[1][2][3][6]

Recent patent literature (e.g., WO2019020643A1) identifies this compound not merely as an intermediate, but as a bioactive small molecule capable of binding CD38 .[1][3][2]

Mechanism of Action: CD38 is a multifunctional enzyme that regulates intracellular calcium via the synthesis of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP).[1][3]

  • Binding: The compound specifically binds to the CD38 ectoenzyme.[1][2]

  • Modulation: It inhibits CD38's NAADP hydrolase activity or activates its synthase activity, increasing intracellular NAADP.[1][2][4]

  • Effect: Elevated NAADP triggers Ca²⁺ release from acidic organelles via Two-Pore Channels (TPC1/TPC2) , promoting cell survival in dopaminergic neurons (Parkinson's models).[1][3]

Figure 1: Proposed Mechanism of Action for CD38 modulation.

Synthetic Protocols

The synthesis of this compound requires precise regiocontrol to place the iodine para to the amino group, avoiding ortho-iodination (sterically hindered by the C2-methyl) or di-iodination.[1][3][2]

Method A: Regioselective Iodination (Recommended)

This method uses N-iodosuccinimide (NIS) for mild, controlled iodination of the parent aniline.[1][3]

  • Precursor: N,2-dimethylaniline (commercially available).[1][2][5]

  • Reagents: NIS, Acetonitrile (ACN), catalytic TFA (Trifluoroacetic acid).[1][3]

Protocol:

  • Charge: In a chemically resistant reactor, dissolve N,2-dimethylaniline (1.0 eq) in ACN (10 vol).

  • Cool: Lower temperature to 0–5°C to suppress side reactions.

  • Catalyst: Add TFA (0.1 eq). The acid activates the NIS and buffers the amine.[2]

  • Addition: Add NIS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to 20°C for 2 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Add 10% aq. Sodium Thiosulfate to neutralize excess iodine species.[1][2][6]

  • Workup: Extract with Ethyl Acetate. Wash organic layer with Brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient) or recrystallization from cold Ethanol if solid.[1][3][2]

Method B: Aromatic Finkelstein Reaction (Robustness)

Used when the 4-bromo analogue is the available starting material.[1][3][2]

  • Precursor: 4-bromo-N,2-dimethylaniline.[1][2]

  • Reagents: NaI (2.0 eq), CuI (5 mol%), Ligand (DMEDA, 10 mol%), 1,4-Dioxane.[1][2][7]

Protocol:

  • Inertion: Purge reactor with Argon (CuI is oxygen-sensitive).

  • Charge: Add 4-bromo-N,2-dimethylaniline, NaI, CuI, and DMEDA into 1,4-Dioxane.

  • Heat: Reflux at 110°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with ammonia solution (to sequester Copper).[1] Extract with DCM.[1][2][8][7]

  • Advantage: This method guarantees the iodine position if the bromo-precursor is isomerically pure.[1][2]

Downstream Application: Cross-Coupling

In drug discovery, this molecule acts as a "Head Group" donor.[1][2] The iodine atom is the reactive handle for attaching the N-methyl-o-toluidine moiety to complex scaffolds (e.g., biaryls for kinase inhibition).[1][3][2]

Standard Suzuki-Miyaura Coupling Protocol:

  • System: this compound (1.0 eq) + Boronic Acid Partner (1.2 eq).[1][3][2]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).[1]

  • Base: K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: 90°C, 4 hours, Inert Atmosphere.

Why this works: The C2-methyl group provides ortho-steric protection, preventing "flat" conformations and improving selectivity in kinase binding pockets, while the N-methyl group improves solubility and metabolic stability compared to the primary amine.[1][2]

Quality Control & Impurity Management

For pharmaceutical use, strict limits on regioisomers are required.[1][2]

Key Impurities:

  • 4-Bromo analogue: (If Method B used) - Hard to separate; requires strict conversion control.[3][2]

  • 6-Iodo isomer: (Regioisomer) - Formed if steric control fails.[3][2]

  • 2,4-Diiodo isomer: Over-iodination product.[1]

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.[1][2]

  • Retention Logic: The polar N-H/N-Me group makes these retain less than fully alkylated analogues, but the Iodine significantly increases lipophilicity (RT will be late).[1][2]

References

  • Patent: Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative and inflammatory diseases.[1][3][2][9][4] WO2019020643A1. (2019).[1] Link

  • Patent: Compounds which specifically bind to CD38... US20210087290A1. (2021).[1][3] Link

  • Synthesis (Analogous): Klapars, A., et al.[1][3][2] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides."[1][3][2] J. Am. Chem. Soc.[1][2] 2001, 123, 31, 7727–7729.[1][3][2] (Basis for Cu-catalyzed coupling/halogen exchange).[1][2] Link[1]

  • Chemical Data: PubChem Compound Summary for CID 136531 (Analogous N,N-dimethyl) and related structure searches. Link

Sources

Application Note: Scale-Up Synthesis of 4-Iodo-N,2-dimethylaniline via Green Oxidative Iodination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized aniline derivatives is a critical operation in the development of active pharmaceutical ingredients (APIs), particularly in the generation of precursors for transition-metal-catalyzed cross-coupling reactions. This application note details a scalable, environmentally benign, and highly regioselective protocol for the synthesis of 4-iodo-N,2-dimethylaniline. By replacing traditional, high-waste iodinating agents (e.g., iodine monochloride or N-iodosuccinimide) with a catalytic iodine/hydrogen peroxide (


) system, this workflow maximizes atom economy, eliminates toxic byproducts, and provides a self-validating operational framework suitable for multi-kilogram industrial production.

Mechanistic Rationale & Regioselectivity

The Oxidative Iodination System

Molecular iodine (


) is a relatively weak electrophile. In the absence of an oxidant, the iodination of anilines is sluggish, and the generation of hydrogen iodide (HI) as a byproduct can stall the reaction or cause product degradation. The introduction of aqueous hydrogen peroxide (

) serves a dual purpose: it oxidizes

into a highly reactive electrophilic iodine species (such as

or

in acidic media) and continuously re-oxidizes the generated HI back into

[1]. This dynamic recycling ensures that theoretically, 100% of the iodine atoms are incorporated into the product, drastically improving the atom economy of the process[2].
Causality of Regioselectivity

The substrate, N,2-dimethylaniline (also known as N-methyl-o-toluidine), possesses two directing groups on the aromatic ring:

  • The secondary amine (-NHMe) at C1: A strongly activating, ortho/para-directing group.

  • The methyl group (-CH3) at C2: A weakly activating, ortho/para-directing group.

Electrophilic aromatic substitution (EAS) is governed by both electronic activation and steric hindrance. The C4 position is para to the strongly activating -NHMe group and meta to the C2-methyl group. Conversely, the C6 position (ortho to the -NHMe group) is sterically encumbered by the adjacent N-methyl group and the proximity of the C2-methyl group. Consequently, electrophilic attack is kinetically and thermodynamically funneled to the C4 position, yielding this compound with exceptional regiomeric purity[3].

Mechanism I2 Iodine (I2) + H2O2 Electrophile Active Electrophile (I+ / H2OI+) I2->Electrophile Oxidation (Acidic Media) Intermediate Wheland Intermediate (C4 Attack) Electrophile->Intermediate Electrophilic Attack Substrate N,2-Dimethylaniline Substrate->Intermediate EAS via -NHMe Para-Direction Product This compound + H2O Intermediate->Product Deprotonation (Rearomatization)

Fig 1: Mechanistic pathway of the oxidative electrophilic iodination of N,2-dimethylaniline.

Process Safety & Optimization Data

The primary hazard in this scale-up protocol is the exothermic oxidation of iodine by hydrogen peroxide. Thermal runaway can lead to the over-oxidation of the aniline substrate (forming N-oxides or polymeric tars) or di-iodination[4]. To establish a robust design space, the reaction parameters were optimized as summarized in Table 1.

Table 1: Quantitative Optimization of Reaction Parameters (100g Scale)

Parameter SetTemperature (°C)

Equivalents
Dosing Time (h)Conversion (%)Regiomeric Purity (%)Observations
Run 1 0 - 50.502.082.0>99.5Reaction stalls; incomplete iodine activation.
Run 2 (Optimal) 20 - 25 0.60 1.5 >99.0 98.8 Smooth exotherm; clean conversion.
Run 3 40 - 450.600.5>99.091.0Increased formation of ortho-isomer and tars.
Run 4 20 - 251.001.5>99.084.5Significant di-iodination observed.

Conclusion: Maintaining the internal temperature strictly between 20 °C and 25 °C with a slight stoichiometric excess of


 (0.60 eq) provides the optimal balance of reaction velocity and product purity.

Scale-Up Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . In-process visual cues and chemical quenches provide immediate feedback on the reaction state, ensuring that downstream processing only occurs when the reaction is safely completed.

Workflow Step1 1. Reactor Charging (Substrate, Solvent, I2) Step2 2. H2O2 Dosing (T < 25°C, Exotherm Control) Step1->Step2 Step3 3. Reaction Aging (1-2 hours, HPLC Monitoring) Step2->Step3 Step4 4. Quenching (Na2S2O3 addition) Step3->Step4 Step5 5. Phase Separation & Extraction Step4->Step5 Step6 6. Crystallization & Filtration Step5->Step6

Fig 2: Industrial workflow for the scale-up synthesis and isolation of the target molecule.

Materials Required
  • N,2-Dimethylaniline: 1.00 kg (7.40 mol, 1.0 eq)

  • Iodine (

    
    ):  1.03 kg (4.07 mol, 0.55 eq)
    
  • Hydrogen Peroxide (30% w/w aqueous): 0.50 kg (4.44 mol, 0.60 eq)

  • Sulfuric Acid (98%): 36.0 g (0.05 eq, catalytic activator)

  • Methanol (ACS Grade): 5.0 L

  • Deionized Water: 2.0 L

  • Sodium Thiosulfate (

    
    ):  250 g (for quenching)
    
Step-by-Step Methodology

Step 1: Reactor Charging

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal thermocouple, and a pressure-equalizing dropping funnel.

  • Charge the reactor with Methanol (5.0 L) and Deionized Water (1.0 L).

  • Add N,2-dimethylaniline (1.00 kg) to the solvent mixture with moderate agitation (250 rpm).

  • Carefully add Sulfuric Acid (36.0 g). Causality: The acid protonates a fraction of the aniline to increase solubility and acts as a catalyst to facilitate the generation of the active

    
     species[1].
    
  • Charge Iodine (1.03 kg) in portions. The mixture will turn an opaque, dark brown.

Step 2: Controlled Oxidation (


 Dosing) 
  • Adjust the reactor jacket temperature to maintain the internal batch at 20 °C.

  • Load the 30%

    
     (0.50 kg) into the dropping funnel.
    
  • Begin dropwise addition of

    
    . Critical Control Point: Monitor the internal thermocouple. Adjust the dosing rate to ensure the internal temperature does not exceed 25 °C. The addition should take approximately 1.5 to 2 hours.
    

Step 3: Reaction Aging & In-Process Control (IPC)

  • Once dosing is complete, age the reaction mixture at 20–25 °C for 1.5 hours.

  • Self-Validation (Visual): As the iodine is consumed and incorporated into the aromatic ring, the reaction mixture will transition from an opaque dark brown to a translucent amber.

  • Self-Validation (Analytical): Pull a 1.0 mL aliquot, quench with 10%

    
    , and analyze via HPLC. Proceed to the next step only when N,2-dimethylaniline is <1.0% (Area %).
    

Step 4: Quenching & Workup

  • Prepare a quench solution by dissolving Sodium Thiosulfate (250 g) in Deionized Water (1.0 L).

  • Add the quench solution to the reactor over 15 minutes.

  • Self-Validation (Chemical): The thiosulfate rapidly reduces any unreacted

    
     to iodide (
    
    
    
    ) and neutralizes residual peroxides[5]. The immediate discharge of any remaining brown color to a pale yellow/white suspension confirms the complete neutralization of oxidants, ensuring safe downstream processing.

Step 5: Isolation & Purification

  • Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the methanol. The product will precipitate as a crude solid from the aqueous phase.

  • Add Ethyl Acetate (3.0 L) to extract the product. Separate the phases and wash the organic layer with saturated brine (1.0 L).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to approximately 1.0 L.
    
  • Induce crystallization by slowly adding Heptane (2.0 L) at 0 °C. Filter the resulting crystals, wash with cold heptane, and dry in a vacuum oven at 35 °C to afford this compound as an off-white to pale pink crystalline solid.

References

  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. RSC Publishing.[3] URL:[Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. MDMA.ch / Rhodium Archive.[4] URL:[Link]

  • Oxidation of Potassium Iodide by Hydrogen Peroxide (Clock Reaction Mechanics). Rutgers University.[5] URL: [Link]

  • Environmental Friendly Method for the Iodination of Moderately Active Arenes. ResearchGate.[2] URL:[Link]

  • Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry / NIH PMC.[1] URL:[Link]

Sources

Application Note: Advanced Purification of 4-Iodo-N,2-Dimethylaniline via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-iodo-N,2-dimethylaniline is a critical intermediate in the synthesis of functionalized biaryls via Suzuki-Miyaura or Sonogashira couplings.[1][2] Its purity is paramount; trace iodide or aniline impurities can poison palladium catalysts in downstream applications.[1][2]

While column chromatography is effective for milligram scales, it becomes cost-prohibitive and solvent-intensive at gram-to-kilogram scales.[1][2] Recrystallization offers a scalable, thermodynamic approach to purification.[1][2] However, N-alkylated halo-anilines possess a notorious tendency to "oil out" (phase separate as a liquid) rather than crystallize, due to their low melting points and flexible alkyl chains.[1][2]

This guide details a robust, self-validating protocol to overcome these physical chemistry challenges, ensuring a crystalline product with >98% HPLC purity.

Target Molecule Profile[1][2]
  • Compound: this compound[1][2][3]

  • Structure: Aniline core, ortho-methyl group, N-methyl group, para-iodine.[1][2]

  • Key Impurities:

    • N,2-dimethylaniline (Unreacted starting material).[1][2]

    • 4,6-diiodo-N,2-dimethylaniline (Over-iodinated byproduct).[1][2]

    • Azobenzene derivatives (Oxidation byproducts, often colored).[1][2]

    • Inorganic Salts (NaI, NaHCO3 from workup).[1][2]

Pre-Purification Analysis & Solvent Strategy

Before initiating bulk recrystallization, the crude material's profile must be established.[2] Blind recrystallization often leads to yield loss or oiling out.[1][2]

Crude Profiling (QC Checkpoint 1)

Perform a generic gradient HPLC or TLC analysis (Hexane:EtOAc 90:10).[1][2]

  • If Impurity Index > 15%: A short silica plug filtration is recommended before recrystallization to remove gross tars.[1][2]

  • If Starting Material > 5%: Recrystallization may be difficult due to solubility similarities.[1][2] Consider an acid-wash (1M HCl) extraction first to exploit pKa differences if the starting material is significantly more basic (though steric hindrance in the product reduces this delta).[1][2]

Solvent Selection Logic

The ideal solvent system must have a high temperature coefficient of solubility for the target.[2]

Solvent SystemPolarityProsConsRecommendation
Ethanol/Water Polar/ProticExcellent for removing non-polar tars; eco-friendly.[1][2]High risk of "oiling out" if water is added too fast.[1][2]Primary Choice
Hexane (or Heptane) Non-PolarGood for removing polar oxidation products.[1][2]Product may be too soluble even at cold temps.[1][2][4]Secondary Choice
Toluene/Heptane Aromatic/AliphaticExcellent crystal growth; stable at high T.High boiling point makes drying difficult.[1][2]Use for large scale

Detailed Protocol: Binary Solvent Recrystallization

Safety Note: Iodinated anilines can be light-sensitive and toxic.[1][2] Work in a fume hood with amber glassware or foil-wrapped flasks.

Phase A: Dissolution and Hot Filtration[4][5][6][7]
  • Massing: Weigh the crude solid into an Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (absolute) at a ratio of 3 mL per gram of crude.[1][2]

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) with magnetic stirring.

    • Validation: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until dissolution is complete.[2]

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add Activated Carbon (5 wt%), and reflux for 5 minutes.

  • Hot Filtration: While still near boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove carbon and inorganic salts (which are insoluble in hot ethanol).[2]

    • Critical Step: Pre-warming the funnel prevents premature crystallization in the filter stem.[2]

Phase B: The Anti-Solvent Addition (The "Cloud Point" Method)
  • Re-heating: Return the filtrate to a gentle boil.

  • Water Addition: Dropwise, add Deionized Water (anti-solvent) to the boiling ethanol solution.[2]

  • The Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed that does not disappear with swirling.

  • Clarification: Add just enough hot Ethanol (dropwise) to clear the turbidity.[2] The solution is now saturated at the boiling point.[2]

Phase C: Controlled Cooling & Crystallization

This is the most critical phase to prevent oiling out.

  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block (insulator).[1][2] Allow it to cool to room temperature undisturbed.

    • Mechanism:[2] Slow cooling promotes the formation of fewer, larger crystals (nucleation) rather than rapid precipitation of impurities.[2]

  • Seeding (If necessary): If the solution reaches room temperature without crystallizing, or if oil droplets appear:

    • Add a single seed crystal of pure product.[1][2]

    • Scratch the inner glass wall with a glass rod to create nucleation sites.[2]

  • Deep Cooling: Once substantial crystallization has occurred at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase D: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1][2][5]

  • Washing: Wash the filter cake with a cold solvent mixture (50:50 Ethanol:Water, chilled to 0°C).[2]

    • Warning: Do not use pure ethanol for washing; it will redissolve the product.[2]

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours. Avoid high temperatures (>60°C) to prevent sublimation or melting.[1][2]

Visualization of Workflows

Purification Logic Flow

The following diagram illustrates the decision-making process during the purification workflow.

PurificationWorkflow Start Crude this compound Analysis QC Check: HPLC/TLC (Check Impurity Profile) Start->Analysis Decision1 Impurity > 15% or High Tars? Analysis->Decision1 SilicaPlug Silica Plug Filtration (Remove gross impurities) Decision1->SilicaPlug Yes RecrystStart Dissolution in Hot Ethanol (3 mL/g) Decision1->RecrystStart No SilicaPlug->RecrystStart CarbonTreat Add Activated Carbon & Hot Filter RecrystStart->CarbonTreat AntiSolvent Add Water (Anti-solvent) to Cloud Point CarbonTreat->AntiSolvent Cooling Slow Cooling (Ambient -> 0°C) AntiSolvent->Cooling CheckOil Did it Oil Out? Cooling->CheckOil RemedyOil Re-heat, add more Ethanol, Seed Crystal CheckOil->RemedyOil Yes Filter Vacuum Filtration & Cold Wash CheckOil->Filter No RemedyOil->Cooling FinalQC Final QC: HPLC & MP Filter->FinalQC

Figure 1: Decision-based workflow for the purification of crude this compound.

Solvent System Selection Matrix

How to choose the correct solvent based on the behavior of the crude material.[2]

SolventSelection Input Crude Material Behavior PolarImp Contains Polar Impurities (Salts, Acids) Input->PolarImp NonPolarImp Contains Non-Polar Impurities (Hydrocarbons, Tars) Input->NonPolarImp Solv1 Use Ethanol/Water (Standard) PolarImp->Solv1 Salts soluble in Water Solv2 Use Hexane/Ethyl Acetate (Alternative) PolarImp->Solv2 Salts insoluble in EtOAc NonPolarImp->Solv1 Tars insoluble in EtOH Solv3 Use Toluene/Heptane (For Oiling Out issues) NonPolarImp->Solv3 High Solubility Req

Figure 2: Solvent selection matrix based on impurity polarity and solubility characteristics.

Post-Purification Quality Control (QC)[1][2]

Trustworthiness in synthesis is derived from rigorous verification.[1][2] The purified crystals must meet the following criteria before release to downstream processes.

TestMethodAcceptance CriteriaScientific Rationale
Purity HPLC (C18, MeCN/H2O)> 98.0% AreaEssential for Pd-catalyzed cross-coupling efficiency.[1][2]
Identity 1H-NMR (CDCl3)Integral ratio 3:3:3:1Confirm N-Me (s), Ar-Me (s), and aromatic protons.[1][2]
Melting Point Capillary MethodSharp range (< 2°C)Broad range indicates residual solvent or impurities.[1][2]
Appearance VisualOff-white to pale yellow needlesDark color indicates oxidation (azobenzenes).[1][2]

Troubleshooting "Oiling Out": If the product separates as an oil:

  • Temperature: The solution was cooled too fast. Re-heat and cool slower.

  • Concentration: The solution is too concentrated. Add 10-20% more solvent.[1][2]

  • Purity: High impurity levels depress the melting point.[1][2] Perform a silica plug filtration first.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Iodo-N,N-dimethylaniline Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link](Note: Used for analog physical property comparison).[1][2]

  • University of Massachusetts Amherst. (n.d.).[1][2] Recrystallization: The Six Steps. Organic Chemistry Lab Manual. Retrieved October 26, 2023, from [Link][2]

  • University of Wisconsin-Madison. (n.d.).[1][2] Recrystallization and Melting Point. Department of Chemistry. Retrieved October 26, 2023, from [Link][2]

Sources

monitoring 4-iodo-N,2-dimethylaniline synthesis with thin-layer chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-IDMA High-Resolution TLC Monitoring of 4-iodo-N,2-dimethylaniline Synthesis

Executive Summary

This guide details the protocol for monitoring the synthesis of This compound (also known as 4-iodo-N-methyl-o-toluidine) using Thin-Layer Chromatography (TLC). This molecule is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals via cross-coupling reactions (Suzuki, Buchwald-Hartwig).

The synthesis typically involves the electrophilic iodination of N,2-dimethylaniline . The primary challenge in monitoring this reaction is the strong interaction between the basic secondary amine and the acidic silanol groups of the TLC plate, leading to "streaking" or "tailing."[1] This protocol establishes a base-modified mobile phase system to ensure sharp resolution and accurate reaction endpoint determination.

Chemical Logic & Mechanism

The Synthesis (Context)

The reaction is an electrophilic aromatic substitution.[2] The starting material (SM), N,2-dimethylaniline , is an electron-rich aromatic system due to the donation from the nitrogen lone pair.

  • Regioselectivity: The amino group directs the incoming iodine electrophile (

    
    ) to the para position (position 4). The ortho position (position 6) is sterically hindered by the adjacent methyl group at position 2, making position 4 the exclusive site of iodination under controlled conditions.
    
  • Reaction Equation:

    
    
    
The Separation Principle (TLC)

Standard silica gel (


) is slightly acidic (pH ~5). Basic amines interact with surface silanol protons (

), causing peak broadening (streaking).[1]
  • Polarity Shift:

    • SM (N,2-dimethylaniline): More polar due to the accessible amine lone pair and lack of heavy halogen.

    • Product (this compound): The addition of Iodine (a large, lipophilic, soft halogen) at the para position increases the molecule's lipophilicity.

    • Outcome: In a properly buffered Normal Phase system, the Product will have a higher Rf than the Starting Material.

Materials & Equipment

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Adsorbent media.
Mobile Phase A n-Hexane (HPLC Grade)Non-polar eluent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar eluent.
Modifier Triethylamine (TEA)Critical: Blocks silanol sites to prevent streaking.[1][3][4]
Visualization UV Lamp (254 nm)Primary detection (aromatic rings absorb strongly).
Stain Iodine Chamber (

crystals)
Secondary detection for confirmation.

Experimental Protocols

Protocol A: Mobile Phase Preparation

Standard unbuffered solvents will fail to resolve these amines cleanly.

  • Select Ratio: A 90:10 (Hexane:EtOAc) ratio is the recommended starting point.

  • Add Modifier: Add 1% v/v Triethylamine (TEA) to the total volume.

    • Example: For 100 mL eluent: Mix 89 mL Hexane + 10 mL EtOAc + 1 mL TEA.

  • Equilibration: Pour the solvent into the TLC chamber. Place a filter paper inside to saturate the chamber atmosphere. Close the lid and wait 15 minutes before use.

Protocol B: Sampling & Spotting

Concentration control is vital to avoid overloading.

  • Reaction Aliquot: Take 10

    
     of the reaction mixture.
    
  • Workup (Mini): Dispense into a micro-vial containing 100

    
     saturated 
    
    
    
    and 100
    
    
    EtOAc. Vortex or shake.
  • Spotting: Use the top organic layer for spotting.

  • Plate Layout: Mark the baseline with pencil. Spot three lanes:

    • Lane 1: Authentic Starting Material (SM) Reference.

    • Lane 2: Co-spot (SM + Reaction Mixture). Essential for detecting co-elution.

    • Lane 3: Reaction Mixture (RM).[5]

Protocol C: Visualization & Analysis
  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Dry the plate with a heat gun or air stream (removes TEA, which absorbs UV).

  • UV Check: Inspect under 254 nm. The iodinated product often appears as a dark purple/black quench spot, distinct from the lighter quench of the starting aniline.

  • Iodine Stain (Optional): Place in an iodine chamber. Both amines will turn brown/yellow. This confirms spots if UV is ambiguous.

Data Interpretation

The following table summarizes the expected migration behavior in Hexane:EtOAc:TEA (90:10:1) .

CompoundRelative PolarityExpected RfVisual Characteristic (UV 254)
N,2-dimethylaniline (SM) Moderate (Basic Amine)0.30 - 0.40Strong Quench
This compound (Product) Low (Lipophilic Halogen)0.50 - 0.65 Strong Quench (Distinct)
Di-iodo byproduct Very Low> 0.75Strong Quench
N-Oxide / Salts High (Ionic/Polar)0.00 (Baseline)Weak / No movement

Decision Logic:

  • Reaction Complete: Lane 3 shows only the Product spot; SM spot is absent.

  • Stalled: Lane 3 shows two distinct spots (SM and Product).

  • Over-reaction: Appearance of a very high Rf spot (possible di-iodination, though sterically unlikely) or baseline darkening (decomposition).

Workflow Visualization

The following diagram illustrates the critical decision pathways for the monitoring process.

TLC_Workflow Start Start Reaction (N,2-dimethylaniline + I2) Sampling Take Aliquot (Mini-Workup) Start->Sampling Spotting Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: RM) Sampling->Spotting Elution Elute (Hex:EtOAc:TEA 90:10:1) Spotting->Elution Visual Visualize (UV 254nm) Elution->Visual Decision Analyze Lane 3 Visual->Decision Done Reaction Complete (Proceed to Workup) Decision->Done Only Product Spot Wait Incomplete (Continue Stirring) Decision->Wait SM + Product Adjust Byproducts/Stall (Adjust Temp/Reagents) Decision->Adjust New Impurities

Caption: Step-by-step workflow for monitoring the iodination reaction, emphasizing the decision logic based on TLC analysis.

Troubleshooting Guide

IssueRoot CauseSolution
Streaking / Comets Silanol interaction.[3][4]Increase TEA concentration to 2% or switch to Ammonia-saturated Methanol (1%) in DCM.
Spots Overlap (Co-elution) Polarity difference too small.Change mobile phase to Toluene:Acetone:TEA (95:5:1) . Toluene interacts differently with the aromatic

-system.
"Ghost" Spots Decomposition on silica.4-iodoanilines can be light-sensitive. Develop the plate immediately after spotting; do not leave it exposed to light/air for long periods.
No Product Visible Concentration too low.The mini-workup might be too dilute. Evaporate the EtOAc layer slightly before spotting.

Safety & Hazards

  • This compound: Likely toxic if swallowed and irritating to eyes/skin (based on aniline derivatives). Handle in a fume hood.

  • Iodine (

    
    ):  Corrosive solid; vapor is harmful. Use in a fume hood.[6]
    
  • Triethylamine (TEA): Volatile, corrosive, and flammable.

  • Waste: Dispose of all TLC solvents in non-halogenated organic waste (unless DCM is used).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[3] Navigating the Synthesis of Iodo-Dimethylanilines. Retrieved from .

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from .

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Iodoaniline. (Used as a proxy for hazard data).[6][7] Retrieved from .

  • ChemicalBook. (2024).[7] Synthesis of 4-iodo-2-methylaniline. (Reference for iodination conditions). Retrieved from .

Sources

Application Note: Strategic Utilization of Iodo-Aniline Precursors in Rilpivirine Synthesis

[1][2]

Executive Summary & Critical Material Distinction

In the synthesis of Rilpivirine (TMC278) , the selection of the correct halogenated aniline precursor is the determinant of structural integrity.[1] This Application Note defines the specific roles of two structurally related but functionally distinct iodo-aniline derivatives:

  • 4-iodo-2,6-dimethylaniline (CAS 4102-53-8): The primary starting material required to construct the "Right-Wing" (cyanovinyl-aniline moiety) of the Rilpivirine pharmacophore.[1][2]

  • 4-iodo-N,2-dimethylaniline (CAS 1344328-55-7): A structural analog and reference standard used for impurity profiling.[1] It is not the synthetic precursor for Rilpivirine but is critical for validating the purity of the synthetic process by marking potential N-methylated impurities.[2]

Warning: Substituting the N,2-dimethyl variant for the 2,6-dimethyl variant in the main synthesis will result in an N-methylated analog (Des-6-methyl-N-methyl-Rilpivirine), leading to batch failure.[1]

Material Science: Structural Logic

The synthesis of Rilpivirine relies on the construction of a Diarylpyrimidine (DAPY) core.[1] The flexibility of the DAPY wings is essential for its resilience against HIV-1 mutant strains.[1][2]

Precursor Comparison[2]
Feature4-iodo-2,6-dimethylaniline (Correct Precursor)This compound (Impurity Standard)
Structure Primary amine (-NH₂), Methyls at C2, C6.[1][2]Secondary amine (-NHMe), Methyl at C2.[1][2]
Role Reactant for Heck Coupling.HPLC Reference Standard / Impurity Marker.[1][2]
Downstream Effect Forms the -NH- bridge essential for H-bonding in the NNRTI binding pocket.[1][2]Forms an -N(Me)- bridge, disrupting critical H-bonds and altering steric fit.[1][2]
CAS 4102-53-81344328-55-7
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. The "Green Path" leads to Rilpivirine; the "Red Path" shows the erroneous product if the N,2-variant is used.[1][2]

Rilpivirine_PathwayStart_Correct4-iodo-2,6-dimethylaniline(Primary Amine)Heck_Product_Correct(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile(Key Intermediate)Start_Correct->Heck_Product_CorrectPd(OAc)2, Heck RxnStart_IncorrectThis compound(Secondary Amine)Heck_Product_IncorrectN-Methylated Analog(Impurity/Artifact)Start_Incorrect->Heck_Product_IncorrectPd(OAc)2, Heck RxnAcrylonitrileAcrylonitrile(Reagent)Acrylonitrile->Heck_Product_CorrectAcrylonitrile->Heck_Product_IncorrectRilpivirineRilpivirine (TMC278)Active Pharmaceutical IngredientHeck_Product_Correct->Rilpivirine+ Chloropyrimidine(Buchwald/SNAr)Heck_Product_Incorrect->RilpivirineFAILS(Wrong Structure)

Figure 1: Divergent synthetic outcomes based on aniline precursor selection.

Protocol A: Synthesis of the Rilpivirine Intermediate

Objective: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile using the correct precursor (4-iodo-2,6-dimethylaniline).

Reaction Overview[1][2]
  • Type: Heck Cross-Coupling.[1][2]

  • Catalyst System: Ligand-free Palladium(II) Acetate.[1][2]

  • Solvent/Base: Acetonitrile/Triethanolamine (Green Chemistry approach) or NaOAc/DMF (Traditional).[1][2]

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Note: Oxygen exclusion is critical to prevent Pd-black precipitation.[1][2]

  • Charge Materials:

    • Add 4-iodo-2,6-dimethylaniline (10.0 g, 40.5 mmol).

    • Add Palladium(II) acetate (Pd(OAc)₂) (0.09 g, 0.4 mmol, 1 mol%).[1][2]

    • Add Sodium Acetate (NaOAc) (4.0 g, 48.6 mmol).

    • Add solvent: N,N-Dimethylacetamide (DMAc) (50 mL).[1]

  • Reagent Addition:

    • Add Acrylonitrile (3.2 mL, 48.6 mmol) via syringe.

    • Safety: Acrylonitrile is highly toxic and carcinogenic.[1][2] Handle in a fume hood.

  • Reaction Phase:

    • Purge the system with Nitrogen for 15 minutes.[1][2]

    • Heat the mixture to 130°C for 12–14 hours.

    • Monitoring: Check reaction progress via HPLC (See Protocol B). The limiting reagent (iodo-aniline) should be < 0.5%.[1][2]

  • Work-up & Isolation:

    • Cool the reaction mixture to 25°C.

    • Add water (150 mL) dropwise to precipitate the product.[2]

    • Stir the slurry for 1 hour at 0–5°C.

    • Filter the solid and wash with cold water (2 x 20 mL).[1][2]

    • Dry in a vacuum oven at 50°C.

  • Yield Expectation:

    • Target Yield: 80–85%.

    • Appearance: Pale yellow to off-white solid.[1][2]

Protocol B: Impurity Profiling using this compound

Objective: Use of this compound as a Reference Standard to validate the absence of N-methylated byproducts.[1][2]

Context

During the industrial production of 2,6-dimethylaniline (the precursor to the iodo-compound), methylation conditions can occasionally produce trace N-methylated impurities.[1][2] If these persist, they react during the Heck step to form stable impurities that are difficult to remove from the final Rilpivirine API.[1]

Preparation of Impurity Standard (Heck Analog)

To accurately track this impurity, researchers must synthesize the "Wrong" Heck product to establish its HPLC Retention Time (RT).[2]

  • Micro-Scale Synthesis:

    • React This compound (100 mg) with Acrylonitrile using the conditions in Protocol A (scaled down).

    • Isolate the product: (E)-3-(4-(methylamino)-3-methylphenyl)acrylonitrile.

    • This is your System Suitability Marker .[1][2]

HPLC Method for Purity Validation[1][2]
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-Phenyl, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10%→90% B; 20-25 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Data Interpretation
  • Main Peak (Rilpivirine Intermediate): RT ~ 12.5 min.

  • Impurity Marker (From this compound): RT ~ 13.8 min (Due to increased lipophilicity from the N-methyl group).[1]

  • Acceptance Criteria: The area % of the impurity peak must be NMT (Not More Than) 0.10%.

References

  • Janssen Pharmaceutica NV. (2003).[1] Broad spectrum pyrimidine NNRTIs.[1][2] World Intellectual Property Organization.[1][2] WO03016306A1.[1] Link

  • Wang, L., et al. (2011).[1][2] An efficient synthesis of rilpivirine.[1][2][3][4][5][6] Organic Process Research & Development.[1][2] Link

  • National Center for Biotechnology Information. (2023).[1][2] Rilpivirine Compound Summary. PubChem.[1] Link

  • Reddy, P.B., et al. (2013).[1][2] Process for the preparation of Rilpivirine.[1][3][4][5][6][7] US Patent US20130289047.[1] Link

  • BLD Pharm. (2023).[1][2][8] Product Analysis: this compound (CAS 1344328-55-7).[1][2][8]Link[1][2][8]

Application Note: High-Sensitivity Determination of Iodide via Derivatization to 4-Iodo-N,N-Dimethylaniline

[1][2]

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of iodide (

2-iodosobenzoateN,N-dimethylaniline (DMA)4-iodo-N,N-dimethylaniline (4-I-DMA)12

This derivative is non-polar, volatile, and possesses excellent gas chromatographic properties, allowing for detection limits in the low ng/L (ppt) range using GC-MS in Selected Ion Monitoring (SIM) mode. This approach circumvents the difficulties of analyzing inorganic anions directly and offers superior specificity compared to colorimetric assays.

Scientific Background & Mechanism[4][5][6]

Why Derivatization?

Inorganic iodide is non-volatile and difficult to analyze directly by Gas Chromatography (GC). While Ion Chromatography (IC) is common, it often lacks the sensitivity required for trace analysis in high-salt matrices (like seawater or plasma) due to matrix conductivity suppression. Derivatization to 4-I-DMA transforms the ionic analyte into a neutral, hydrophobic organic molecule, enabling:

  • Liquid-Liquid Extraction (LLE): Efficient separation from the aqueous salt matrix.

  • GC Compatibility: Excellent peak shape and volatility.

  • MS Specificity: Distinctive mass fragmentation for unambiguous identification.

Reaction Mechanism

The core chemistry relies on the oxidative iodination of an activated aromatic ring.

  • Oxidation: The reagent 2-iodosobenzoate oxidizes iodide (

    
    ) to an active electrophilic iodine species (likely 
    
    
    or a hypoiodous acid equivalent) in a buffered environment (pH 6.4).
  • Substitution: The electrophilic iodine attacks N,N-dimethylaniline. The dimethylamino group is a strong ortho/para director. Due to steric hindrance at the ortho position, the substitution occurs almost exclusively at the para position.

  • Selectivity: 2-iodosobenzoate is preferred over stronger oxidants (like Chloramine-T) because it minimizes the over-oxidation of iodide to iodate (

    
    ), which would not react with DMA.
    

ReactionMechanismIodideIodide (I-)(Analyte)ActiveIElectrophilic Iodine(I2 / I+)Iodide->ActiveIOxidation(pH 6.4)Oxidant2-Iodosobenzoate(Oxidant)Oxidant->ActiveIComplexSigma Complex(Intermediate)ActiveI->ComplexElectrophilicAttackDMAN,N-Dimethylaniline(Substrate)DMA->ComplexProduct4-Iodo-N,N-dimethylaniline(Derivative)Complex->Product-H+(Aromatization)

Figure 1: Reaction pathway for the conversion of iodide to 4-iodo-N,N-dimethylaniline.

Materials & Methods

Reagents and Standards
  • N,N-Dimethylaniline (DMA): High purity (>99%). Note: Toxic and potential carcinogen; handle in a fume hood.

  • 2-Iodosobenzoic acid: Precursor for the oxidant.[2]

  • Internal Standard (IS): 2,4,6-Tribromoaniline is recommended due to its structural similarity and elution profile. Alternatively, Diphenylamine may be used.

  • Buffer: Phosphate buffer (0.1 M, pH 6.4).

  • Solvent: Cyclohexane (HPLC grade) for extraction.

  • Iodide Standard: Potassium Iodide (KI), dried at 110°C.

Reagent Preparation
  • Phosphate Buffer (pH 6.4): Dissolve 10 g of

    
     and 10 g of 
    
    
    in 250 mL ultrapure water. Adjust pH to 6.4 using phosphoric acid or KOH if necessary.
  • 2-Iodosobenzoate Solution: Dissolve ~400 mg of 2-iodosobenzoic acid in minimal 0.2 M NaOH, then dilute to 100 mL with water.

  • DMA Reagent: Prepare a 20% (v/v) solution of N,N-dimethylaniline in methanol.

Experimental Protocol

Sample Preparation Workflow

This protocol is designed for a 10 mL aqueous sample. Scale linearly if sample volume differs.[1]

Workflowcluster_prepPhase 1: Reaction Setupcluster_derivPhase 2: Derivatizationcluster_extractPhase 3: ExtractionStep1Sample Aliquot(10 mL Aqueous Sample)Step2Add Internal Standard(10 µL 2,4,6-Tribromoaniline)Step1->Step2Step3Buffer Addition(0.5 mL Phosphate Buffer pH 6.4)Step2->Step3Step4Add Reagents0.5 mL DMA + 0.4 mL 2-IodosobenzoateStep3->Step4Step5ReactionSwirl and let stand for 1-2 minsStep4->Step5Step6Add Extraction Solvent(1.0 mL Cyclohexane)Step5->Step6Step7Vortex/Shake(1 minute vigorous shaking)Step6->Step7Step8Phase Separation(Centrifuge if necessary)Step7->Step8GCMSGC-MS AnalysisStep8->GCMSInject Organic Layer (1 µL)

Figure 2: Step-by-step sample preparation and derivatization workflow.

Detailed Steps
  • Aliquot: Transfer 10 mL of sample (filtered through 0.45 µm if turbid) into a 20 mL glass vial with a PTFE-lined screw cap.

  • Buffer: Add 0.5 mL of Phosphate Buffer (pH 6.4). Critical: pH control ensures selective oxidation.

  • Internal Standard: Spike with 10 µL of Internal Standard solution (e.g., 50 mg/L 2,4,6-tribromoaniline in methanol).

  • Derivatization:

    • Add 0.5 mL of DMA solution.[3]

    • Add 0.4 mL of 2-iodosobenzoate solution.[3]

    • Cap and swirl gently. Allow to react for 1 minute . The reaction is extremely fast.

  • Extraction:

    • Add 1.0 mL of Cyclohexane .

    • Shake vigorously for 1 minute.

    • Allow phases to separate. The top organic layer contains the derivative.

  • Injection: Transfer 100 µL of the upper cyclohexane layer to a GC vial insert.

GC-MS Method Parameters

Gas Chromatography[1][3][6][9][10]
  • System: Agilent 7890/5977 or equivalent.

  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS), 30 m

    
     0.25 mm ID 
    
    
    0.25 µm film thickness.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[4]

  • Inlet: Splitless mode (or Split 1:10 for high conc.), 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 30°C/min to 280°C (hold 3 min)

    • Total Run Time: ~10 minutes.[3]

Mass Spectrometry (EI Source)
  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Table:

CompoundRetention Time (approx)Target Ion (

)
Qualifier Ions (

)
4-Iodo-N,N-dimethylaniline 7.4 min247 (

)
120, 77
2,4,6-Tribromoaniline (IS) 8.3 min331 329, 333
Diphenylamine (Alt IS)Variable169168, 77

Data Analysis & Validation

Identification
  • Retention Time: The derivative should elute before the internal standard (if using tribromoaniline).

  • Spectral Match: The ratio of ion 247 to 120 should be consistent with standards (

    
     20%). The molecular ion (247) is typically the base peak, providing high sensitivity.
    
Quantification

Use the internal standard method. Plot the Area Ratio (

12
Performance Characteristics
  • Linearity: Typically linear from 0.05 µg/L to 100 µg/L (

    
    ).
    
  • Limit of Detection (LOD): ~8 ng/L (ppt level).

  • Recovery: 95-105% in seawater and biological matrices.

Troubleshooting & Tips

  • pH Sensitivity: If the pH drops below 5, selectivity decreases, and interferences from other halides may occur. If pH > 8, the reaction yield drops. Always check the buffer capacity if analyzing highly acidic/basic samples.

  • Interferences: High concentrations of Bromide (

    
    ) generally do not interfere due to the lower oxidation potential of 2-iodosobenzoate compared to what is needed to oxidize bromide.
    
  • Stability: The 4-I-DMA derivative is stable in cyclohexane for at least 24 hours at room temperature.

  • Carryover: DMA is "sticky." Ensure the syringe wash solvent (e.g., 50:50 Methanol/DCM) is effective to prevent ghost peaks in subsequent blanks.

References

  • Mishra, S., et al. (2000). "Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry."[1] The Analyst, 125(3), 459-464.[1]

  • Zhang, S., et al. (2010). "A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry."[5] Environmental Science & Technology, 44(23), 9042-9048.

  • Tiyapongpattana, W., et al. (2019). "Gas Chromatography-Mass Spectrometry for Quality Control of Fortified Iodine in Seasoning Powder for Instant Noodles."[2] Chiang Mai Journal of Science, 46(1), 126-136.

Troubleshooting & Optimization

Technical Support: Synthesis of 4-iodo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

The synthesis of 4-iodo-N,2-dimethylaniline (also known as 4-iodo-N-methyl-o-toluidine) presents a classic electrophilic aromatic substitution (EAS) challenge: balancing regiocontrol against oxidative degradation .

The Substrate Challenge

Your starting material, N,2-dimethylaniline, contains two directing groups:

  • Amino group (

    
    ):  Strongly activating, ortho/para director.
    
  • Methyl group (

    
    ):  Weakly activating, ortho/para director.
    

The Conflict: The 4-position (target) and the 6-position (impurity) are both activated.

  • Position 4 (Para to amine): Sterically accessible and electronically favored.

  • Position 6 (Ortho to amine): Electronically favored but sterically crowded by the N-methyl group.

  • Position 2: Blocked by the methyl group.[1]

Critical Failure Mode: Secondary anilines are highly susceptible to oxidation (single-electron transfer) forming radical cations, which polymerize into "aniline black" (tar). This often occurs before iodination if the oxidizing potential of the reagent is too high or pH is uncontrolled.

Recommended Protocols

Do not rely on a single method. Select the protocol based on your available equipment and purity requirements.

Protocol A: The "Green" Kinetic Control (Recommended for Scale-up)

Best for: High yield, avoiding heavy metals, cost-efficiency.

  • Reagents: Molecular Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Water/Methanol (1:1).
  • Mechanism: Bicarbonate acts as a proton scavenger, neutralizing HI immediately. This prevents acid-catalyzed protodeiodination (reversibility) and salt formation.

  • Procedure:

    • Dissolve N,2-dimethylaniline (1.0 eq) in MeOH/Water.

    • Cool to 0–5 °C (Critical for regioselectivity).

    • Add

      
       (1.1 eq).
      
    • Add powdered

      
       (1.05 eq) portion-wise over 30 minutes. Do not dump it in all at once. 
      
    • Stir at 0 °C for 1 hour, then allow to warm to RT.

    • Quench: Saturated

      
       (removes excess iodine).
      
Protocol B: The "Precision" Regioselective Route

Best for: High purity, difficult separations, small scale.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (

    
    ), catalytic TsOH (optional).
    
  • Mechanism: NIS provides a source of iodonium (

    
    ) without strong oxidative conditions, minimizing tar formation.
    
  • Procedure:

    • Dissolve substrate in anhydrous Acetonitrile at -10 °C .

    • Add NIS (1.0 eq) dissolved in Acetonitrile dropwise.

    • Maintain low temperature for 2 hours.

    • Concentrate and filter through a short silica plug.

Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: My reaction mixture turned into a black, sticky tar. What happened? A: You likely oxidized the amine.

  • Cause: The reaction temperature was too high, or the iodinating agent (e.g., ICl) was too harsh.

  • Fix:

    • Switch to Protocol A (

      
      ) or Protocol B  (NIS). Avoid Iodine Monochloride (ICl) unless strictly necessary.
      
    • Exclude Light: Iodination is photosensitive. Wrap the flask in foil.

    • Inert Atmosphere: Run under Nitrogen (

      
      ) to prevent aerobic oxidation of the electron-rich ring.
      

Q: I have low yield (30-40%), but the starting material is gone. Where is the mass balance? A: Check for poly-iodination or water solubility.

  • Issue 1 (Poly-iodination): If you used excess iodine, you likely formed the 4,6-diiodo derivative.

    • Correction: Strict stoichiometry (1.0–1.05 eq).

  • Issue 2 (Workup): The product is a secondary amine and can form salts. If your aqueous workup was acidic, your product is trapped in the water layer.

    • Correction: Ensure the aqueous layer is pH 8–9 before extraction with DCM or Ethyl Acetate.

Category: Regioselectivity[2][4][5][6][7]

Q: I see a spot on TLC just above my product. Is it the ortho-isomer? A: Likely, yes (6-iodo-N,2-dimethylaniline).

  • Cause: Temperature was too high, allowing the reaction to overcome the steric barrier of the 6-position.

  • Fix: Lower the reaction temperature to -10 °C . The activation energy for para-substitution is lower than ortho; cooling favors the kinetic product (para).

Category: Purification[8][9][10]

Q: The product decomposes on the silica column. It turns purple/brown. A: Silica gel is slightly acidic.

  • Mechanism: Acidic silica can catalyze the rearrangement or oxidation of the iodine on the electron-rich ring.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acid sites. Alternatively, use Neutral Alumina .

Visualized Workflows

Figure 1: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving yield and purity issues in aniline iodination.

Troubleshooting Start Problem Encountered CheckTLC Check TLC / LCMS Start->CheckTLC Tar Black/Tar Mixture? CheckTLC->Tar Yield Low Yield / SM Gone? CheckTLC->Yield Impurity Extra Spots (Impurities)? CheckTLC->Impurity Oxidation Cause: Oxidation of Amine Tar->Oxidation Yes Sol1 Fix: Use N2 atm, Lower Temp, Switch to NIS or I2/NaHCO3 Oxidation->Sol1 Salt Cause: Product in Aqueous Layer (Salt) Yield->Salt Yes Sol2 Fix: Adjust Workup pH > 8 Salt->Sol2 Regio Cause: 6-Iodo Isomer (Ortho) Impurity->Regio Yes Sol3 Fix: Lower Reaction Temp (-10°C) Regio->Sol3

Figure 2: Reaction Mechanism & Regiocontrol

Caption: Electrophilic attack preference at C4 (Para) vs C6 (Ortho).

Mechanism cluster_pathways Electrophilic Attack Pathways Substrate N,2-Dimethylaniline (N-methyl-o-toluidine) Para C4 Attack (Para) Sterically Open Kinetic Product Substrate->Para Major Pathway Ortho C6 Attack (Ortho) Sterically Hindered Thermodynamic Impurity Substrate->Ortho Minor Pathway (High Temp) Intermediate Sigma Complex (Wheland Intermediate) Para->Intermediate Product This compound Intermediate->Product -HI (Neutralized by Base) Base Base (NaHCO3) Removes Proton Base->Intermediate Assists Deprotonation

Comparative Data: Reagent Selection

ParameterIodine (

) +

N-Iodosuccinimide (NIS) Iodine Monochloride (ICl)
Yield Potential High (85-95%)High (80-90%)Moderate (Risk of Over-reaction)
Regioselectivity Good (at 0°C)Excellent (at -10°C)Poor (Aggressive)
Atom Economy Moderate (50% of I used)HighHigh
Risk of Oxidation LowVery LowHigh
Cost LowHighModerate
Recommendation Primary Choice (Scale) Secondary Choice (Purity) Avoid

References

  • Brewster, R. Q. ; Carothers, W. H.; McEwen, W. L. "p-Iodoaniline."[2] Organic Syntheses, Coll. Vol. 2, p.347 (1943). (Foundational protocol for bicarbonate-buffered iodination of anilines).

  • Castanet, A.-S. ; Colobert, F.; Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[3] Tetrahedron Letters, 43(29), 5047-5048 (2002). (Protocol for NIS-based regiocontrol).[4][5]

  • BenchChem Technical Support. "Troubleshooting low yields in ICl iodination reactions." (General troubleshooting for electrophilic iodination failures).

  • Monastyrskyi, A.; et al. "Evaluation of different iodination methods for the synthesis of iodoanilines." Journal of Organic Chemistry.

Sources

Technical Support Center: Iodination of N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DMA-I-004

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

System Overview: The Reaction Landscape

The iodination of


-dimethylaniline (DMA) to 4-iodo-

-dimethylaniline is a textbook Electrophilic Aromatic Substitution (EAS). However, the high electron density of the dimethylamino group creates a "noisy" reaction environment. Unlike simple benzene iodination, DMA is prone to forming stable non-covalent complexes and undergoing oxidative degradation on the nitrogen atom.
Core Reaction Pathway

The theoretical pathway is straightforward:



However, the actual experimental reality involves competing equilibria and irreversible degradation pathways.

Diagnostic Visualization

The following diagram maps the signal flow (reaction progress) and potential interference points (side reactions).

ReactionNetwork DMA N,N-Dimethylaniline (Starting Material) CT_Complex Charge-Transfer Complex (DMA·I2) [STALLED STATE] DMA->CT_Complex Fast Equilibrium (Non-polar solvents) Wheland Sigma Complex (Intermediate) DMA->Wheland Electrophilic Attack Ortho 2-Iodo-DMA (Regio-impurity) DMA->Ortho Steric failure / High T Demethyl N-Methylaniline (Oxidative Degradation) DMA->Demethyl Oxidative Conditions (H2O2, Metal cats) Dye Crystal Violet/Dyes (Coupling) DMA->Dye Radical Coupling I2 Iodine Source (I2, NIS, ICl) CT_Complex->DMA Reversible Target 4-Iodo-N,N-dimethylaniline (Target) Wheland->Target -H+ (Base assisted) DiIodo 2,4-Diiodo-DMA (Over-reaction) Target->DiIodo Excess I+

Figure 1: Reaction network showing the reversible charge-transfer trap and irreversible degradation pathways.

Troubleshooting Guide (FAQs)

Issue 1: The "Stalled" Reaction (Charge-Transfer Complexes)

Symptom: The reaction mixture turns dark brown or purple immediately. TLC shows starting material (DMA) and iodine, but no product formation even after hours. Root Cause: DMA is a strong Lewis base; Iodine is a Lewis acid. In non-polar solvents (CCl4, Hexane, DCM), they form a stable


 Charge-Transfer (CT) complex (

). This sequesters the iodine, preventing the generation of the active electrophile (

). Corrective Action:
  • Solvent Switch: Change to a polar protic solvent (Methanol, Ethanol) or a solvent with high dielectric constant (DMF, DMSO). These solvents solvate the ions, breaking the CT complex equilibrium.

  • Add a Lewis Acid/Catalyst: If using

    
    , add a catalyst like 
    
    
    
    (to buffer HI) or switch to N-Iodosuccinimide (NIS) with catalytic Trifluoroacetic acid (TFA) . The acid protonates the NIS, generating a "hot"
    
    
    species that bypasses the CT complex.
Issue 2: Mass Balance Loss (N-Demethylation)

Symptom: Yield is low. GC-MS shows peaks corresponding to


-methylaniline or 

-methylformanilide.[1] Root Cause: Oxidative Iodination. If you are using

in combination with strong oxidants (e.g.,

, t-BuOOH, or metal catalysts) to regenerate iodine, you risk oxidizing the nitrogen lone pair. This leads to a radical cation (

) which undergoes

-deprotonation and hydrolysis, cleaving the methyl group. Corrective Action:
  • Avoid Strong Oxidants: Use stoichiometric NIS or ICl instead of oxidative recycling methods.

  • Inert Atmosphere: Perform the reaction under Nitrogen/Argon if using radical-sensitive initiators, though standard EAS does not strictly require it.

Issue 3: Regioselectivity Failure (Ortho vs. Para)

Symptom: Presence of 2-iodo-


-dimethylaniline (Ortho isomer) > 5%.
Root Cause:  While the dimethylamino group is bulky (favoring para), high temperatures or highly reactive iodinating agents (like 

generated from

) can decrease selectivity. Corrective Action:
  • Temperature Control: Maintain reaction at

    
     to Room Temperature. Do not reflux.
    
  • Reagent Selection: Use NIS/TFA in Acetonitrile. This system has demonstrated high para-regioselectivity (often >95:5) due to the specific steric demands of the succinimide-iodine complex.

Comparative Data: Reagent Performance

MethodReagentsPrimary Side ReactionRegioselectivity (p:o)Suitability
Direct

/ DCM
CT Complex (Stalling)ModerateLow (Requires long times)
Buffered

/

/

Hydrolysis of I2GoodHigh (Standard)
Catalytic NIS / cat. TFADi-iodination (if excess)Excellent (>99:1) High (Precision)
Oxidative

/

N-Demethylation GoodMedium (Risk of degradation)
Interhalide IClChlorinationModerateLow (Harsh)

Recommended Protocol (SOP)

Protocol ID: SOP-DMA-NIS-01 Method: Regioselective Iodination using NIS/TFA Rationale: This method avoids the CT complex "trap" and minimizes oxidative demethylation by avoiding strong bulk oxidants.

Materials
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Dimethylaniline (1.0 eq)[2]
    
  • 
    -Iodosuccinimide (NIS) (1.05 eq) — Recrystallize from dioxane/CCl4 if yellow/brown.
    
  • Trifluoroacetic Acid (TFA) (0.1 eq) — Catalyst.

  • Acetonitrile (ACN) — Solvent.

Workflow
  • Preparation: Dissolve DMA (1.0 mmol) in Acetonitrile (5 mL) in a round-bottom flask shielded from light (foil-wrapped).

  • Catalyst Addition: Add TFA (0.1 mmol). Stir for 5 minutes.

  • Reagent Addition: Add NIS (1.05 mmol) in one portion at

    
    .
    
  • Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). DMA (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Pour mixture into saturated

    
     (Sodium Thiosulfate) solution to remove trace iodine (removes purple color).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (if necessary).
    

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckColor Is solution dark purple/brown? Start->CheckColor CheckTLC Does TLC show product? CheckColor->CheckTLC Yes CT_Issue Diagnosis: CT Complex Stalling Action: Add polar solvent or Lewis Acid CheckTLC->CT_Issue No (Only SM) CheckImpurities Check GC/NMR for Impurities CheckTLC->CheckImpurities Yes (Low Yield) Demethyl_Issue Diagnosis: N-Demethylation Action: Remove oxidants, switch to NIS CheckImpurities->Demethyl_Issue Mass -14 (N-Me) Regio_Issue Diagnosis: Ortho/Di-iodo Action: Lower Temp, Check Stoichiometry CheckImpurities->Regio_Issue Isomer peaks

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Mishra, S., Singh, V., Jain, A., & Verma, K. K. (2000).[4] Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry.[4][5][6] The Analyst, 125(3), 459–464. Link

  • Kwon, Y., Whang, J., & Park, K. (1995). Charge-transfer complexes of iodine with N,N-dimethylaniline derivatives. Journal of the Korean Chemical Society. (Contextual grounding for CT complexes).
  • Guchhait, S. K., & Kashyap, M. (2011). Oxidative iodination of arenes using iodine and hydrogen peroxide in water: A green method. Synthesis, 2011(24), 4071-4078.

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion in their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may face at the bench.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

Low or no product yield is one of the most common frustrations in cross-coupling chemistry. A systematic approach to troubleshooting is essential for identifying the root cause and implementing an effective solution.

Q1: My reaction mixture has turned black and the reaction has stalled. What is happening and how can I fix it?

The formation of a black precipitate, commonly known as "palladium black," is a definitive sign of catalyst decomposition.[1][2] This occurs when the active, soluble Pd(0) catalyst agglomerates into an inactive, metallic form, effectively halting your reaction.[1][3]

Underlying Causes & Solutions:

  • Presence of Oxygen: Oxygen is a primary culprit, as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which is prone to decomposition.[1] It can also oxidize sensitive phosphine ligands.[1][3]

    • Solution: Ensure rigorous exclusion of air. Use anhydrous, degassed solvents.[1][2] Effective degassing can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1] All reaction vessels should be thoroughly purged with an inert gas.[1]

  • High Reaction Temperature: Excessive heat can accelerate catalyst agglomeration.[1][3]

    • Solution: Attempt the reaction at the lowest temperature that still provides a reasonable rate.[3] It may be necessary to extend the reaction time to compensate for the lower temperature.

  • Ligand Dissociation: Particularly with sterically hindered monodentate phosphine ligands, dissociation from the palladium center can leave it vulnerable to aggregation.[3]

    • Solution: Consider using a higher ligand-to-palladium ratio to favor the formation of the stable, ligated palladium complex. In some cases, switching to a more robust bidentate ligand, like XantPhos, can be beneficial.[4]

Q2: I'm seeing a significant amount of starting material remaining, even after extended reaction times. What are the likely issues?

This scenario points towards a problem with the fundamental components of your reaction: the catalyst system, the reagents, or the reaction conditions.

Catalyst System Issues:

  • Inefficient Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[1][3][5] If this reduction is inefficient, the concentration of the active catalyst will be too low to drive the reaction to completion.[1][3][4]

    • Solution: The choice of reducing agent, often a phosphine ligand or an amine base, is crucial.[5] For difficult reactions, consider using a commercially available, well-defined Pd(0) source or a precatalyst designed for rapid and clean activation, such as the Buchwald G3 or G4 palladacycles.[6][7][8]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[9] An incorrect ligand can lead to a sluggish or completely stalled reaction.

    • Solution: For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the difficult oxidative addition step.[3][10] A ligand screening experiment is often a valuable exercise in optimizing a new transformation.[3]

Reagent Quality and Reactivity:

  • Impure Starting Materials: Impurities in your aryl halide, organometallic reagent, or other starting materials can act as catalyst poisons.[3] For instance, sulfur-containing impurities in heteroaryl boronic acids can irreversibly bind to and deactivate the palladium catalyst.[11]

    • Solution: Ensure the purity of all reagents. Recrystallize solid starting materials and distill liquid components if their purity is in doubt.[6]

  • Substrate Reactivity: The reactivity of aryl halides generally follows the trend: I > OTf ≈ Br > Cl.[3] Aryl chlorides are notoriously less reactive and require more specialized and highly active catalyst systems.[3][10]

  • Organometallic Reagent Instability: Some organometallic reagents, particularly certain boronic acids, are prone to decomposition under reaction conditions, such as protodeboronation (replacement of the boron group with a hydrogen atom).[3][5]

    • Solution: Using the corresponding boronic ester can sometimes improve stability.[3] Ensure the quality of your organometallic reagent and consider using it fresh if possible.

Sub-optimal Reaction Conditions:

  • Incorrect Solvent: The solvent plays a critical role in solubility, reaction kinetics, and catalyst stability.[3] A poor solvent choice can lead to low conversion. For example, in some Buchwald-Hartwig aminations, aprotic, nonpolar solvents like toluene often give the best results, while polar aprotic solvents like DMF can sometimes lead to side reactions.[9]

    • Solution: A solvent screen is a powerful tool for optimization. Common choices include toluene, dioxane, THF, and DMF.[3]

  • Inappropriate Base: The base is crucial for facilitating the transmetalation step and regenerating the catalyst. Its strength, solubility, and compatibility with your substrates are all important considerations.[3][9]

    • Solution: The choice of base is highly reaction-dependent. For Suzuki couplings, common bases include K₂CO₃ and K₃PO₄.[3] For Buchwald-Hartwig aminations, strong, non-coordinating bases like NaOtBu or KOtBu are often required.[9] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[9]

Q3: My reaction is producing significant byproducts, such as homocoupling of the starting materials. How can I improve selectivity?

The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.

Common Side Reactions and Solutions:

  • Homocoupling: This is the coupling of two molecules of the same starting material, such as two molecules of a boronic acid in a Suzuki reaction or two molecules of a terminal alkyne in a Sonogashira reaction (Glaser coupling).[5][12][13]

    • Suzuki Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the homocoupling of two boronic acids while reducing Pd(II) to the active Pd(0).[5] Rigorous degassing and maintenance of an inert atmosphere are key to minimizing this.[5]

    • Sonogashira (Glaser) Homocoupling: This is particularly problematic when using a copper(I) co-catalyst, especially in the presence of oxygen.[12] The most effective solution is to switch to a copper-free protocol.[12] Thoroughly degassing the reaction mixture is also critical.[12]

  • Hydrodehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom, leading to a loss of starting material.[5][9]

    • Solution: This side reaction can sometimes be suppressed by lowering the reaction temperature or by screening different ligands and bases.[9] The choice of solvent can also influence the rates of competing pathways.[9]

  • Protodeboronation: As mentioned earlier, this is the cleavage of the carbon-boron bond of a boronic acid by a proton source.

    • Solution: Using anhydrous conditions and ensuring the base is sufficiently strong can help to minimize this. In some cases, using a boronic ester derivative can offer greater stability.[3]

Frequently Asked Questions (FAQs)

Q: How do I choose the right ligand for my specific reaction?

A: The selection of the optimal ligand is crucial and depends heavily on the specific substrates being coupled.[9] While there is no single "magic bullet" ligand, there are general principles to guide your choice:

  • For unactivated or sterically hindered aryl chlorides: Bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are often the catalysts of choice.[3][10] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step, while their electron-donating nature enhances the reactivity of the palladium center.[10]

  • For general-purpose applications: Triphenylphosphine (PPh₃) is a classic, inexpensive, and often effective ligand for many standard cross-coupling reactions involving aryl iodides and bromides.

  • For controlling specific outcomes: Bidentate ligands with a large "bite angle," such as XantPhos, can be particularly useful in preventing catalyst deactivation and promoting challenging reductive elimination steps.[4]

A practical approach is to perform a small-scale screen of a few representative ligands from different classes to identify the most promising candidate for your system.[3]

Q: What is the difference between a catalyst and a precatalyst, and when should I use each?

A:

  • A catalyst is the active species that directly participates in the catalytic cycle, which for most cross-coupling reactions is a Pd(0) complex.[5] True Pd(0) catalysts, such as Pd(PPh₃)₄, can be highly effective but are often sensitive to air and moisture, making them more challenging to handle and store.[14]

  • A precatalyst is a stable, typically Pd(II), complex that is converted into the active Pd(0) catalyst in situ under the reaction conditions.[1][3] Examples include Pd(OAc)₂ and PdCl₂(dppf).[5] Modern, well-defined precatalysts, such as the Buchwald palladacycles, are designed for clean and efficient generation of the active catalyst, leading to more reproducible results.[6][7][15]

For routine synthesis and methods development, well-defined precatalysts are often preferred due to their stability, ease of handling, and the reliable generation of the active catalytic species.[6][15][16]

Q: How critical is the purity of my solvents and reagents?

A: Extremely critical. The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the purity of all its components.

  • Water and Oxygen: As discussed, both can lead to catalyst deactivation and promote side reactions.[1][9][17] Using anhydrous, degassed solvents is essential.[1]

  • Impurities in Substrates: Even small amounts of impurities can act as catalyst poisons, leading to a complete shutdown of the reaction.[3]

  • Base Quality: The base should be finely powdered to maximize its surface area and reactivity, and it should be stored in a desiccator to prevent moisture absorption.[6]

Always use high-purity reagents and solvents. If in doubt, purify your starting materials before use.[6]

Visualizations and Data

Catalytic Cycle of a Generic Cross-Coupling Reaction

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R1-X Pd(II) Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation + R2-M Pd(II) Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II) Intermediate Reductive_Elimination Reductive Elimination Pd(II) Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product

Caption: A simplified catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

G cluster_start Initial Observation cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Outcome start Low or No Conversion check_catalyst Reaction turned black? (Catalyst Decomposition) start->check_catalyst check_reagents Reagent & Substrate Integrity Check check_catalyst->check_reagents No solution_catalyst Improve Inert Atmosphere Lower Temperature Change Ligand/Pd Ratio check_catalyst->solution_catalyst Yes check_conditions Review Reaction Conditions check_reagents->check_conditions No Issues solution_reagents Purify Starting Materials Verify Reagent Activity Consider Substrate Reactivity check_reagents->solution_reagents Issue Found solution_conditions Screen Solvents Screen Bases Optimize Temperature check_conditions->solution_conditions Issue Found success Successful Optimization solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A logical workflow for diagnosing and resolving low-yield cross-coupling reactions.

Table 1: Common Parameters for Optimization
ParameterTypical Starting PointKey Considerations
Catalyst Loading 1-5 mol%For difficult couplings, higher loading may be needed initially.[3] Can often be reduced upon optimization.
Ligand:Pd Ratio 1:1 to 2:1Higher ratios can improve catalyst stability. The optimal ratio is system-dependent.
Solvent Toluene, Dioxane, THF, DMFMust be anhydrous and thoroughly degassed.[1] Polarity can significantly affect reaction outcome.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuChoice depends on the specific coupling reaction and substrate functional group tolerance.[3][9]
Temperature 80-110 °CLower temperatures can minimize side reactions and catalyst decomposition.[3][9] Higher temperatures may be needed for less reactive substrates.[18]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes improve reaction rates, but may also increase side reactions.

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for systematically troubleshooting a low-yielding reaction.

Objective: To identify the parameter(s) causing low yield and systematically optimize the reaction.

Materials:

  • Aryl/vinyl halide (1.0 eq)

  • Organometallic reagent (e.g., boronic acid, 1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%)

  • Ligand (if not using a pre-ligated precatalyst, 1-2 eq relative to Pd)

  • Base (e.g., K₂CO₃, NaOtBu, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (to make a 0.1-0.5 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Inert Atmosphere Setup: Place the reaction vial containing the stir bar under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition (Solids): Under a positive pressure of inert gas, add the palladium precatalyst, ligand (if separate), base, and aryl halide to the reaction vial.

  • Inert Atmosphere Purge: Briefly evacuate and backfill the sealed vial with inert gas again.

  • Solvent and Liquid Reagent Addition: Add the degassed solvent via syringe, followed by any liquid starting materials (e.g., the organometallic reagent if it's a liquid or in solution).

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[12]

This systematic approach, combined with careful observation and an understanding of the underlying chemistry, will equip you to effectively troubleshoot and optimize your palladium-catalyzed cross-coupling reactions.

References
  • Ezzhelenko, D., et al. Deactivation Mechanism of Palladium Catalysts for Ethanol Conversion to Butanol. Petroleum Chemistry, 2023. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Whittaker, A. M., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 2017. Available from: [Link]

  • Martín, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008. Available from: [Link]

  • PaseK, A. D., et al. Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Catalysts, 2015. Available from: [Link]

  • Das, P., et al. Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega, 2019. Available from: [Link]

  • Wang, X., et al. Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation. RSC Advances, 2023. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Marrone, A. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Université de Toulouse, Université Toulouse III-Paul Sabatier]. Available from: [Link]

  • Molecules. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Eigenberger, G., & Wiese, U. Poisoning and deactivation of palladium catalysts. Catalysis Today, 2001. Available from: [Link]

  • Norrby, P.-O., et al. Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 2014. Available from: [Link]

  • Norrby, P.-O., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. Available from: [Link]

  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Available from: [Link]

  • Breman, M. M., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 2021. Available from: [Link]

  • Guchhait, S. K., & Kant, R. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 2013. Available from: [Link]

  • Malig, T. C., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020. Available from: [Link]

  • Das, P., et al. Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega, 2019. Available from: [Link]

  • Hazari, N. Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 2017. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Bruneau, A., & Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 2011. Available from: [Link]

  • Zabawa, T. P., & Sigman, M. S. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Journal of Organic Chemistry, 2006. Available from: [Link]

  • Cole, W. M., et al. Controlling substrate selectivity in cross coupling with light. ChemRxiv, 2022. Available from: [Link]

  • ResearchGate. Effect of the molar ratio of substrates on the cross-coupling reactions... Available from: [Link]

  • Nielsen, D. K., et al. Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Catalysis, 2017. Available from: [Link]

  • Tucker, J. Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. Organic Process Research & Development, 2017. Available from: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

Sources

Technical Support Center: Removal of Excess Iodine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing excess iodine from reaction mixtures. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful purification of your target compounds.

Introduction: The Challenge of Residual Iodine

Iodine is a versatile reagent in organic synthesis, frequently employed in halogenation, oxidation, and as a catalyst. However, residual iodine in a reaction mixture can complicate downstream processes, interfere with analytical techniques, and compromise the purity and stability of the final product. Complete removal of this persistent halogen is therefore a critical step in many synthetic workflows. This guide outlines several field-proven methods for iodine removal, explaining the underlying chemical principles to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess iodine from my reaction?

Residual iodine can act as an impurity that may interfere with subsequent reaction steps, poison catalysts, or cause degradation of the desired product over time. For pharmaceutical applications, its removal is a regulatory necessity.

Q2: How do I know which iodine removal method is best for my experiment?

The choice of method depends on several factors: the stability of your product to the quenching agent and reaction conditions, the solvents used, the scale of your reaction, and the required final purity. This guide provides a comparative table (Table 1) to assist in your selection.

Q3: I've added sodium thiosulfate, but the color of iodine persists. What should I do?

This common issue can arise from several factors. Refer to the "Troubleshooting" section below for a detailed breakdown of potential causes and solutions.

Q4: Is it possible to recover the excess iodine?

Yes, methods like sublimation or distillation allow for the recovery and recycling of elemental iodine.[1][2] However, for routine laboratory-scale reactions, quenching is often more practical.

Core Methodologies for Iodine Removal

There are several reliable methods for removing excess iodine, broadly categorized as chemical quenching and physical separation.

Chemical Quenching: Irreversible Conversion to Iodide

This is the most common and often the simplest method for laboratory-scale reactions. It involves the use of a reducing agent to convert elemental iodine (I₂) into colorless and water-soluble iodide ions (I⁻).

Mechanism of Action:

Sodium thiosulfate reduces iodine to iodide, while it is oxidized to sodium tetrathionate.[5][6][7] The reaction is as follows:

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

  • Visual Cue: The characteristic brown/purple color of iodine disappears as it is converted to colorless iodide ions.[7][8]

Experimental Protocol: Quenching with Aqueous Sodium Thiosulfate

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. For most applications, a saturated solution can also be used for more rapid quenching.[3]

  • Addition: Slowly add the sodium thiosulfate solution to your reaction mixture with vigorous stirring.

  • Observation: Continue adding the thiosulfate solution until the color of the iodine is completely discharged. The solution should become colorless.

  • Extraction: If your product is in an organic layer, the aqueous layer containing sodium iodide and sodium tetrathionate can be separated using a separatory funnel. It is good practice to wash the organic layer again with water or brine to remove any remaining inorganic salts.

Diagram of the Quenching Reaction:

G I2 I₂ (Iodine) (Colored) NaI 2NaI (Sodium Iodide) (Colorless) I2->NaI Reduction Na2S2O3 2Na₂S₂O₃ (Sodium Thiosulfate) Na2S4O6 Na₂S₄O₆ (Sodium Tetrathionate) Na2S2O3->Na2S4O6 Oxidation

Caption: Chemical transformation during iodine quenching.

  • Ascorbic Acid (Vitamin C): A milder and more "green" alternative for quenching iodine, particularly for sensitive substrates.

Physical Separation Methods

Physical separation methods are advantageous when the product is sensitive to aqueous conditions or when recovery of the iodine is desired.

If your product is in an organic solvent that is immiscible with water, and the iodine has a higher partition coefficient in the organic phase, you can perform a liquid-liquid extraction.[9][10] However, it's important to note that iodine is often more soluble in organic solvents, so this method is typically used in conjunction with a quenching agent to move the resulting iodide salt into the aqueous phase.[11][12]

Experimental Protocol: Extractive Work-up after Quenching

  • Quenching: First, quench the excess iodine with an aqueous solution of sodium thiosulfate as described previously.

  • Separation: Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Diagram of the Extraction Workflow:

G start Reaction Mixture (Organic Solvent + Product + I₂) add_quench Add Aqueous Na₂S₂O₃ start->add_quench separatory_funnel separatory_funnel add_quench->separatory_funnel separate_layers Separate Layers separatory_funnel->separate_layers wash_organic Wash Organic Layer (with Water/Brine) separate_layers->wash_organic dry_organic Dry Organic Layer (e.g., MgSO₄) wash_organic->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate final_product Purified Product filter_concentrate->final_product

Caption: Workflow for extractive iodine removal.

For non-volatile products, the volatility of iodine can be exploited for its removal.

  • Sublimation: Iodine can be removed by heating the reaction mixture under vacuum. The iodine will sublime and can be collected on a cold finger.[13][14] This method is suitable for small-scale reactions and yields high-purity iodine.

  • Distillation: If the product has a significantly higher boiling point than iodine (boiling point of iodine: 184.3 °C), distillation can be an effective separation method.[1][15][16] Steam distillation is also a viable option.[1]

Column chromatography is a highly effective method for removing trace amounts of iodine and other impurities. The choice of stationary and mobile phases will depend on the polarity of your product. Iodine is relatively nonpolar and will elute with nonpolar solvents.

If your desired product is a solid, recrystallization can be an excellent final purification step to remove any remaining traces of iodine and other impurities.[17][18] The principle is that the impurities will remain in the mother liquor while the pure product crystallizes out.

Comparative Summary of Iodine Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Sodium Thiosulfate Quenching Fast, efficient, and inexpensive.[3][4]Introduces water and inorganic salts.Most general laboratory-scale reactions with water-stable products.
Liquid-Liquid Extraction Effective for separating aqueous-soluble iodide salts.[9]May require large volumes of solvent; product must be soluble in an immiscible organic solvent.Post-quenching work-up for products in organic solvents.
Sublimation Yields pure, recoverable iodine; solvent-free.[13][14]Not suitable for volatile products; can be slow for larger scales.Small-scale reactions with non-volatile products.
Distillation Can be used for larger scales; allows for iodine recovery.[15][16]Requires the product to be thermally stable and have a significantly different boiling point from iodine.Thermally stable, non-volatile liquid products.
Chromatography Provides high purity; removes other impurities simultaneously.[19]Can be time-consuming and require significant solvent usage.Final purification step to remove trace impurities.
Recrystallization Excellent for final purification of solid products.[17][18]Requires a suitable solvent system; some product loss is inevitable.Purification of solid products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent iodine color after adding sodium thiosulfate. 1. Insufficient amount of thiosulfate added. 2. The thiosulfate solution has degraded over time. 3. The reaction mixture is too acidic, which can decompose the thiosulfate.[20] 4. The iodine is complexed with another species in the reaction mixture.1. Add more thiosulfate solution until the color disappears. 2. Prepare a fresh solution of sodium thiosulfate.[3] 3. Adjust the pH of the reaction mixture to be neutral or slightly basic before quenching. 4. Consider an alternative removal method like chromatography or distillation.
Product degradation during quenching. The product may be sensitive to the basic conditions of some quenching procedures or to the quenching agent itself.Use a milder quenching agent like ascorbic acid. Alternatively, use a physical separation method such as sublimation or chromatography.
Emulsion formation during extraction. High concentrations of salts or certain surfactants in the reaction mixture.Add brine to the separatory funnel to help break the emulsion. If the problem persists, filtration through a pad of Celite may be necessary.
Low recovery of the product after work-up. 1. The product may have some solubility in the aqueous layer. 2. The product may have been lost during transfers or filtration.1. Back-extract the aqueous layer with a fresh portion of the organic solvent. 2. Ensure careful handling and complete transfer of all materials between vessels.

Safety Precautions

  • Handling Iodine: Iodine is corrosive and its vapors are irritating to the eyes and respiratory system.[21][22] Always handle solid iodine and concentrated solutions in a well-ventilated fume hood.[23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][24]

  • Quenching Reaction: The reaction of iodine with reducing agents can be exothermic. Add the quenching agent slowly to control the reaction rate.

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers containing iodide salts and used solvents, according to your institution's safety guidelines.[20]

References

  • University of Colorado Boulder. (n.d.). O655: Extraction – Separation of Food Coloring and Iodine. Retrieved from [Link]

  • Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2018, June 19). How can you separate iodine from a mixture of iodine and water?. Quora. Retrieved from [Link]

  • Various Authors. (2014, June 7). How do I get rid of excess iodine in a reaction?. Reddit. Retrieved from [Link]

  • Various Authors. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?. ResearchGate. Retrieved from [Link]

  • Gumm, S. R., & Johnson, M. W. (2022). Methods for removing water from iodine (i2). WIPO Patent Application No. WO/2022/155659. Geneva, Switzerland: World Intellectual Property Organization.
  • Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 4: Extraction of Iodine from an Aqueous Solution. Retrieved from [Link]

  • Carey, J. E. (1979). Safe Handling of Radioiodinated Solutions. Journal of Nuclear Medicine Technology, 7(2), 90-92. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 56 Iodine. Retrieved from [Link]

  • Reddit User. (2020, December 3). Recrystallization under sulfuric acid reveals the true beauty of elemental iodine. Reddit. Retrieved from [Link]

  • Ise Chemicals Corp. (2009). Iodine purification method. Japanese Patent No. JP2009167061A. Tokyo, Japan: Japan Patent Office.
  • Jensen, M., & Thisgaard, H. (2013). Dry Distillation of Radioiodine from TeO2 Targets. Molecules, 18(11), 13233-13242. Retrieved from [Link]

  • Various Authors. (2017, June 22). How would you separate iodine from a mixture of iodine and salt?. Quora. Retrieved from [Link]

  • Various Authors. (2006, May 31). Reclaiming Iodine Crystals Does Not Work Why?. Sciencemadness Discussion Board. Retrieved from [Link]

  • Zpe.gov.pl. (n.d.). Extraction with an organic solvent - The scenario. Retrieved from [Link]

  • Various Authors. (2022, May 26). What is the best way to remove Iodine(impurity) from Ionic Liquid?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine clock reaction. Retrieved from [Link]

  • Ciba-Geigy AG. (1983). Process for extraction of iodine. U.S. Patent No. 4,388,231. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit User. (2020, March 31). First time purifying iodine by means of crystallization. Reddit. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chromatography and Separation Techniques- Partitioning of Iodine in Solution. UW-Madison Demonstration Lab. Retrieved from [Link]

  • M.C.C. Science. (n.d.). An iodine / thiosulfate titration. Retrieved from [Link]

  • Shell Development Co. (1945). Recovery and purification of iodine. U.S. Patent No. 2,385,483. Washington, DC: U.S. Patent and Trademark Office.
  • Machado, E. C., Bellido, A. V. B., & Bellido, L. F. (2002). Chromatographic separation of Iodine species for environmental studies. INIS-IAEA. Retrieved from [Link]

  • YouTube. (2017, October 6). Iodine Recrystalization. Retrieved from [Link]

  • Schmidt, W., et al. (2008). Removal of Iodinated X-Ray Contrast Media During Drinking Water Treatment. ResearchGate. Retrieved from [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine. Retrieved from [Link]

  • Ojus Educational Services. (n.d.). Theory of reaction between Iodine solution and Sodium thiosulphate. Retrieved from [Link]

  • Reddit User. (2021, June 23). Removal of Iodine. Reddit. Retrieved from [Link]

  • Save My Exams. (2025, January 9). Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • MEL Science. (2019, March 12). Iodine clock reaction. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 4-Iodo-N,2-Dimethylaniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation & Stalling in Cross-Couplings Target Substrate: 4-iodo-N,2-dimethylaniline (CAS: 1157934-88-5 / Analogues) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic Triage: What is your reaction telling you?

Before altering variables, match your observation to the likely deactivation mode. This compound is a "deceptively simple" substrate; its combination of an electron-rich ring, an ortho-substituent, and a secondary amine creates a perfect storm for catalyst inhibition.

SymptomVisual CuePrimary SuspectTechnical Explanation
The "Silent Death" Reaction solution remains clear/yellow but conversion stalls at <10%.Iodide Inhibition or Amine Poisoning The catalyst is trapped in a stable off-cycle resting state. High concentrations of Iodide (

) bridge Pd species, or the substrate's own amine coordinates to Pd(II).
The "Crash Out" Fine black precipitate forms on vessel walls/stir bar within 1 hour.Ligand Dissociation (Pd Black)The ligand is too small or insufficiently electron-rich to stabilize the Pd(0) species against the steric bulk of the ortho-methyl group.
The "Slow Bleed" Reaction starts well but stalls at 60-70% conversion.Product Inhibition The coupled product (likely a tertiary aniline) is more basic/coordinating than the starting material, competitively binding the catalyst.
The "Phantom Proton" Starting material is consumed, but mass spec shows

(Deiodination).

-Hydride Elimination
Reaction pathway diverted. Likely caused by insufficient base strength or solvent acting as a hydride source (e.g., unpurified alcohols/THF).

Deep Dive: The Mechanics of Deactivation

Issue A: The "Iodide Trap" (Counter-Intuitive Insight)

While Aryl-Iodides are typically faster in Oxidative Addition (OA) than Bromides or Chlorides, they are notoriously problematic in Buchwald-Hartwig aminations.

  • The Mechanism: The oxidative addition of this compound generates a Pd(II)-iodide species. Unlike Bromide or Chloride, Iodide is a soft, polarizable ligand that bridges two Palladium centers effectively, forming inactive

    
     dimers.
    
  • The Substrate Effect: The ortho-methyl group on your substrate increases the steric crowding around the Pd center. To relieve this strain, the bulky phosphine ligand often dissociates, accelerating the formation of these inactive Iodide-bridged dimers.

Issue B: Electronic Deceleration
  • The Mechanism: Oxidative addition is an electrophilic attack by the metal on the aryl halide. The N-methylamino group at the para position is a strong electron donor (Resonance effect). This increases electron density at the C-I bond, making the ring less electrophilic.

  • Result: The rate of Oxidative Addition (OA) is significantly slower compared to a standard iodobenzene. If the OA is too slow, the unstable Pd(0) species has time to aggregate into Pd Black.

Issue C: The "Self-Poisoning" Amine
  • The Mechanism: Your substrate contains a secondary amine (N-H). If you are using this molecule as the electrophile (coupling at the Iodine), the amine tail can curl back and coordinate to the Pd center (chelating effect) or bind to a second Pd atom, blocking the active site required for the incoming nucleophile.

Visualizing the Failure Pathways

The following diagram maps the active catalytic cycle against the specific "off-cycle" traps relevant to this substrate.

CatalystDeactivation Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Slow due to e- rich ring) Pd0->OxAdd + this compound PdBlack Pd Black Aggregation (DEAD CATALYST) Pd0->PdBlack Ligand Dissociation (If OA is too slow) IodideDimer Iodide-Bridged Dimer [Pd(Ar)I]2 (Off-Cycle) OxAdd->IodideDimer Dimerization (Specific to Aryl-Iodides) AmineCoord Substrate Amine Coordination (Catalyst Poisoning) OxAdd->AmineCoord Intra/Inter-molecular N-binding Prod C-N Coupled Product OxAdd->Prod + Nucleophile / Base (Successful Cycle) IodideDimer->OxAdd Slow Re-entry (Requires Bulky Ligand) Prod->Pd0 Reductive Elimination

Caption: Figure 1. Deactivation pathways for this compound. Note the "Iodide Dimer" trap which is specific to Ar-I substrates.

Troubleshooting Protocols & Solutions

Protocol A: Breaking the Iodide Dimer (The Ligand Switch)

If your reaction is stalling with a clear solution, the catalyst is likely dimerized. You need a ligand bulky enough to prevent dimerization but flexible enough to accommodate the ortho-methyl group.

  • Recommendation: Switch to BrettPhos or RuPhos .

    • Why: These Buchwald ligands are designed to be extremely bulky. They sterically inhibit the formation of

      
      -Iodide bridges. RuPhos is particularly excellent for secondary amines and hindered aryl halides.
      
  • Alternative: Add a "Halide Scavenger".

    • Action: Add 1.0 - 1.5 equiv of Silver Triflate (AgOTf) .

    • Mechanism:[1][2][3][4][5][6] Ag precipitates the Iodide as AgI, replacing it with the non-coordinating Triflate anion (OTf-). This forces the Pd species to remain monomeric and active.

Protocol B: Accelerating Oxidative Addition (The Pre-Catalyst Fix)

If you see Pd black formation, the initiation is too slow relative to decomposition.

  • Recommendation: Stop using

    
     or 
    
    
    
    . Use Pd-G4-Precatalysts (e.g., RuPhos-Pd-G4).
    • Why: G4 precatalysts generate the active monoligated Pd(0) species immediately upon exposure to base, bypassing the induction period where Pd black often forms.

Protocol C: Standardized Optimization Screen

For this compound coupling, run this 4-vial screen to identify the optimal system.

VariableVial 1 (Control)Vial 2 (Steric/Electronic)Vial 3 (Iodide Scavenging)Vial 4 (Base Sensitivity)
Catalyst

/ XPhos
RuPhos-Pd-G4

/ XPhos
RuPhos-Pd-G4
Additive NoneNoneAgOTf (1.1 eq) None
Base



LHMDS
Solvent Toluene (

)
1,4-Dioxane (

)
Toluene (

)
THF (

)
Goal BaselineMax ActivityBreak DimerPrevent Side Rxns

FAQ: Researcher to Researcher

Q: Can I just switch to the Bromo-analogue (4-bromo-N,2-dimethylaniline)? A: Yes, and you probably should. While counter-intuitive, the Bromo-analogue often outperforms the Iodo-analogue in Buchwald-Hartwig couplings because it avoids the formation of the stable Iodide-bridged resting state. If you have synthetic access to the bromide, try it.

Q: My product is forming, but I see a large impurity +1 mass unit higher than my starting material. A: This is the hydrodehalogenated product (4-H-N,2-dimethylaniline). This occurs when the catalytic cycle enters


-hydride elimination or abstracts a proton from the solvent.
  • Fix: Switch solvent from alcohols (e.g., tAmyl alcohol) or THF to Toluene . Ensure your base is anhydrous.

Q: I am using XPhos but the reaction is sluggish. Why? A: XPhos is excellent, but for ortho-substituted anilines like yours, RuPhos or BrettPhos often provide better geometry. The ortho-methyl on your substrate clashes with the isopropyl groups on XPhos, slowing down the transmetallation step.

Decision Tree for Optimization

TroubleshootingTree Start Start: Reaction Failed Obs Observation? Start->Obs Black Black Precipitate Obs->Black Clear Clear/Yellow Soln Obs->Clear Sol1 Use Precatalyst (G4) Remove O2 Black->Sol1 Check Check SM Consumption Clear->Check SM_Remains SM Remains (Stalled) Check->SM_Remains Deiod De-iodinated Product Check->Deiod Sol2 Switch to Ar-Br OR Add AgOTf SM_Remains->Sol2 Sol3 Change Solvent (Toluene) Dry Base Deiod->Sol3

Caption: Figure 2.[3] Logic flow for troubleshooting this compound coupling failures.

References

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 75(19), 2699-2712. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Paul, F., et al. (2008). "Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)." Organometallics, 27(13), 3140–3151. (Explaining the kinetics of electron-rich aryl halides). Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. (Foundational work on chelating effects). Link

  • BenchChem Technical Repository. (2025). "Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions." (General troubleshooting matrix). Link

Sources

preventing homocoupling of boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Suzuki-Miyaura Optimization Hub .

This technical guide is structured as a Tiered Support System. We move beyond generic advice ("remove oxygen") to address the kinetic and mechanistic root causes of homocoupling (


).

Quick Diagnostic: The "Black Tar" Index

Before proceeding, identify your symptom:

  • Symptom A: Reaction turns black/precipitates Pd black immediately upon heating. (See Tier 3)

  • Symptom B: Reaction looks normal, but GC/LC-MS shows 20-40% Homocouple (

    
    ) and unreacted Halide (
    
    
    
    ). (See Tier 1 & 2)
  • Symptom C: Electron-deficient boronic acid yields are low, despite inert conditions. (See Tier 4)

Tier 1: The Oxidative Leak (Oxygen Management)

Issue: The most common cause of homocoupling is "Glaser-type" oxidative coupling, where Oxygen acts as the terminal oxidant, recycling Pd(0) to Pd(II) outside the catalytic cycle.

Q: I degassed my solvent by sonication. Why am I still seeing homocoupling? A: Sonication is insufficient for sensitive Suzuki couplings. It removes macroscopic bubbles but leaves dissolved oxygen. Oxygen reacts with the Pd(0) catalyst to form a peroxo-palladium(II) species, which consumes two equivalents of boronic acid to release the homocouple and water.

The Fix: Validated Degassing Protocols

  • The Gold Standard (Freeze-Pump-Thaw): Required for kinetics studies or highly sensitive catalysts. Cycle 3 times.

  • The Practical Standard (Sparging): Vigorously bubble Argon/Nitrogen through the solvent for at least 15 minutes per 100mL using a submerged needle or fritted gas dispersion tube. Note: Simply blowing gas over the headspace is useless.

Tier 2: Kinetic Control (The "Slow Addition" Strategy)

Issue: Suzuki coupling is a race between Transmetallation (good) and Homocoupling (bad). If the concentration of activated boronate (


) is too high relative to the Oxidative Addition complex (

), the boronate will compete for the metal center or react with itself.

Q: How do I win the kinetic race without buying a syringe pump? A: You can simulate "slow addition" chemically using MIDA Boronates or Pinacol Esters .

  • Mechanism: MIDA boronates are protected and do not transmetallate. Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid. This keeps the instantaneous concentration of boronic acid low, starving the homocoupling pathway while feeding the cross-coupling cycle.

Q: My lab only has free boronic acids. What now? A: Use Dosage Control .

  • Standard: Add Boronic Acid (1.5 equiv) in one portion

    
     High risk of homocoupling.
    
  • Optimized: Dissolve Boronic Acid in the reaction solvent and add it dropwise to the hot mixture of Halide + Catalyst + Base over 30–60 minutes.

Tier 3: Catalyst Activation (The "Pd(II) Trap")

Issue: Many labs use stable Pd(II) precatalysts like


 or 

. These must be reduced to Pd(0) to start the cycle.

Q: Why does my reaction turn black immediately? A: If you mix Boronic Acid + Pd(II) Precatalyst, the Boronic Acid acts as the sacrificial reductant.



You lose stoichiometry immediately, and the rapid generation of Pd(0) often leads to aggregation (Pd black) before the ligand can stabilize it.

The Fix: The "Formate Reductant" Protocol If you must use a Pd(II) source, add Potassium Formate (HCOOK) (5–10 mol%). Formate is a faster reducing agent than boronic acid. It rapidly reduces Pd(II) to Pd(0) without consuming your precious starting material.

Tier 4: Chemical Environment (Base & Ligand)

Issue: The base plays a dual role: it activates the boronic acid (forming the boronate) and aids transmetallation.[1][2]

Q: Should I just use the strongest base available? A: No. Strong bases (like


, 

) generate the active boronate too fast, causing a "concentration spike" that favors homocoupling.
  • Recommendation: Switch to mild bases like

    
      or 
    
    
    
    .
  • The "Anhydrous" Trick: If homocoupling persists, switch to anhydrous conditions (Dioxane/Toluene) with

    
     (finely ground) . The low solubility of the base creates a "heterogeneous slow release" effect.
    

Visualizing the Problem

The following diagram illustrates the "Fork in the Trail" where Oxygen and Pre-catalysts divert the reaction toward homocoupling.

SuzukiPathways Pd_Prec Pd(II) Precatalyst Pd0 Active Pd(0) Pd_Prec->Pd0 Reduction Homo Homocouple (Ar-Ar) Pd_Prec->Homo Sacrificial Reduction Pd0->Pd_Prec Oxidation by O2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar'-X OxAdd->Homo Excess Boronate + O2 Cross Cross-Product (Ar-Ar') OxAdd->Cross + Ar-B(OH)2 (Transmetallation) Boronic Boronic Acid Ar-B(OH)2 O2 Oxygen (O2) O2->Pd_Prec

Caption: The "Danger Zones" (Red) indicate where Boronic Acid is consumed to form Homocouple instead of the desired Cross-Product (Green).

Validated Protocol: The "Low-Homocouple" Method

This protocol integrates the fixes from Tiers 1–3.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Boronic Acid (1.2 – 1.5 equiv)[4]

  • Catalyst:

    
     (5 mol%) [Preferred Pd(0) source]
    
  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1)[4]

Step-by-Step:

  • Solvent Prep: Place solvents in a Schlenk flask. Sparge with Argon for 20 minutes.

  • Solids: Add Aryl Halide, Base, and Catalyst to the reaction vessel. Cycle vacuum/Argon 3 times.

  • Base Layer: Add the degassed solvent via syringe.

  • Slow Addition (The Critical Step):

    • Dissolve the Boronic Acid separately in a small volume of degassed solvent.

    • Heat the main reaction vessel to temperature (e.g., 80°C).

    • Add the Boronic Acid solution dropwise over 30–60 minutes via syringe.

  • Monitoring: Monitor via LC-MS. If homocoupling is still >5%, switch to the corresponding MIDA Boronate derivative using the same conditions (requires longer reaction times, ~4–12 hours).

Troubleshooting Decision Tree

Troubleshooting Start High Homocoupling Detected CheckO2 Is the system rigorously O2 free? Start->CheckO2 CheckCat Are you using a Pd(II) Precatalyst? CheckO2->CheckCat Yes ActionDegas Action: Switch to Freeze-Pump-Thaw CheckO2->ActionDegas No/Unsure CheckAdd Are you dumping reagents all at once? CheckCat->CheckAdd No (Using Pd0) ActionReduct Action: Add 5% Potassium Formate or Switch to Pd(PPh3)4 CheckCat->ActionReduct Yes ActionSlow Action: Dropwise Addition or MIDA Boronate CheckAdd->ActionSlow Yes

Caption: Logical workflow to isolate the root cause of homocoupling.

References

  • Adamo, C., et al. (2006).[5] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[6] Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[7][8] Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.[8] Angewandte Chemie International Edition.[8]

  • Knapp, D. M., et al. (2010). Slow-Release Cross-Coupling of MIDA Boronates.[9][10][11][12] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Strategies to minimize homocoupling in Suzuki reactions.

Sources

Technical Support Center: Precision Iodination of N,2-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Management for Selective Iodination of N,2-Dimethylaniline

Document ID: TSC-IOD-N2DMA-001 Status: Active Audience: Process Chemists, Medicinal Chemists

Introduction: The Thermal Landscape

Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize 4-iodo-N,2-dimethylaniline and are encountering issues with regioselectivity (over-iodination) or substrate degradation (tar formation).

The iodination of N,2-dimethylaniline (N-methyl-o-toluidine) is a classic Electrophilic Aromatic Substitution (EAS). However, the presence of the highly activating secondary amine (


) creates a specific challenge: Reactivity vs. Stability. 
  • The Kinetic Favorability: The amino group strongly activates the para position (C4). This reaction has a low activation energy (

    
    ) and proceeds rapidly even at low temperatures.
    
  • The Thermodynamic Risk: Elevated temperatures provide enough energy to overcome the steric hindrance at the ortho position (C6), leading to 4,6-diiodo impurities. Furthermore, N-alkyl anilines are susceptible to Single Electron Transfer (SET) oxidation, generating radical cations that polymerize into "aniline blacks" (tars) if the temperature is unchecked.

Visualizing the Temperature Decision Matrix

The following logic flow illustrates how temperature dictates the reaction pathway.

TemperaturePathways Start Start: N,2-Dimethylaniline + I+ TempLow Temp: 0°C to 5°C (Kinetic Control) Start->TempLow Active Cooling TempHigh Temp: > 20°C or Exotherm (Thermodynamic Access) Start->TempHigh Poor Heat Transfer PathPara Low Ea Pathway (Sterically Unhindered) TempLow->PathPara PathOrtho High Ea Pathway (Sterically Crowded) TempHigh->PathOrtho PathOx Oxidative Pathway (Radical Cation Formation) TempHigh->PathOx Product Target: this compound (>95% Yield) PathPara->Product Impurity1 Impurity: 4,6-Diiodo-N,2-dimethylaniline PathOrtho->Impurity1 Impurity2 Impurity: Aniline Tars/Blacks PathOx->Impurity2

Figure 1: Kinetic vs. Thermodynamic pathways in the iodination of activated anilines. Low temperatures lock the reaction into the para-selective pathway.

Module 1: Troubleshooting Guide

Use this module to diagnose specific failures in your current workflow.

Issue 1: The Reaction Mixture Turned Black/Tar-like

Diagnosis: Oxidative Dealkylation / Polymerization. Root Cause: The reaction temperature exceeded 10°C, or the oxidant (e.g.,


, NIS) was added as a solid bolus, creating localized "hot spots" where concentration and temperature spiked simultaneously.
Technical Fix: 
  • Switch to Solution Addition: Never add solid iodine or NIS directly to the amine. Dissolve the iodinating agent in the solvent (DCM or Acetonitrile) and add dropwise.

  • Inert Atmosphere: Oxygen accelerates radical polymerization. Run the reaction under Nitrogen or Argon.

  • Radical Scavenging: If the problem persists, adding a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts (1 mol%) can suppress tar formation without hindering the ionic EAS reaction [1].

Issue 2: Presence of 4,6-Diiodo Impurity (>5%)

Diagnosis: Loss of Kinetic Control. Root Cause: The reaction ran too long or too hot. Once the 4-position is iodinated, the ring is deactivated relative to the starting material, but the amine is still a strong enough activator to force a second iodine onto the sterically hindered 6-position if thermal energy is available. Technical Fix:

  • Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the iodinating agent. Do not use an excess "to drive completion."

  • Quench Protocol: Do not let the reaction stir overnight "for good measure." Monitor by TLC/HPLC. As soon as the starting material is <2%, quench immediately with aqueous Sodium Thiosulfate (

    
    ).
    
Issue 3: Low Yield / Incomplete Conversion

Diagnosis: Protonation of the Amine. Root Cause: As the reaction proceeds, HI (hydroiodic acid) is generated. This protonates the amine to form an anilinium salt (


). The anilinium group is a strong meta-director and ring deactivator, effectively shutting down the reaction.
Technical Fix: 
  • Buffer System: You must include a base to scavenge the acid. Calcium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) are preferred over strong bases (like NaOH) which can cause hydrolysis issues.

Module 2: The Gold Standard Protocol

This protocol utilizes a biphasic system (


) with Sodium Bicarbonate. This is superior to the acetic acid/ICl method for this specific substrate because the water phase acts as a massive heat sink, buffering the exotherm, while the bicarbonate neutralizes HI immediately [2].

Target: this compound Scale: 10 mmol (Adjust linearly)

Reagents & Setup
ComponentAmountRole
N,2-Dimethylaniline 1.35 g (10 mmol)Substrate
Iodine (

)
2.54 g (10 mmol)Electrophile Source
Dichloromethane (DCM) 40 mLOrganic Solvent
Water (

)
40 mLHeat Sink / Salt Solvent
Sodium Bicarbonate 1.0 g (12 mmol)Acid Scavenger
Step-by-Step Methodology
  • Preparation of Substrate Phase:

    • In a 250 mL round-bottom flask, dissolve N,2-dimethylaniline (10 mmol) in DCM (20 mL).

    • Add Water (40 mL) and Sodium Bicarbonate (12 mmol).

    • Critical: Stir vigorously.[1] You want a fine emulsion to maximize surface area.

    • Cooling: Place the flask in an ice/water bath. Allow internal temperature to reach 0–2°C .

  • Preparation of Iodinating Solution:

    • Dissolve Iodine (10 mmol) in the remaining DCM (20 mL). Ensure it is fully dissolved.

  • Controlled Addition (The Thermal Checkpoint):

    • Add the Iodine/DCM solution to the substrate flask dropwise over 30–45 minutes.

    • Monitor: Use an internal thermometer. Do not allow the temperature to exceed 5°C.

    • Visual Cue: The DCM layer will turn violet (iodine) and then slowly fade as the iodine is consumed.

  • Reaction & Quench:

    • After addition, allow to stir at 0°C for another 30 minutes.

    • Check TLC (Hexane/EtOAc 9:1). Product should be a distinct spot lower Rf than starting material.

    • Quench: Pour mixture into a separatory funnel containing 20 mL saturated Sodium Thiosulfate . Shake until the iodine color (purple/brown) vanishes, leaving a pale yellow/organic layer.

  • Workup:

    • Separate organic layer.[2] Extract aqueous layer once with DCM.

    • Dry organics over

      
      , filter, and concentrate in vacuo (keep bath < 35°C).
      
    • Result: Dark oil or solid, typically >90% purity.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use N-Iodosuccinimide (NIS) instead of elemental Iodine? A: Yes. NIS is a milder reagent and often cleaner. If using NIS, use Acetonitrile (


) as the solvent at 0°C. However, NIS is significantly more expensive. The 

method described above is more atom-economical and scalable [3].

Q: My product is purple after the column. Is it impure? A: Likely yes. N-alkyl anilines and their iodo-derivatives are photosensitive and prone to air oxidation, turning purple/brown over time.

  • Fix: Store the compound in the dark, under Argon, in the freezer. If it is an oil, converting it to an HCl salt (by adding ethereal HCl) often creates a stable, solid precipitate that is easier to store.

Q: Why not use Acetic Acid as the solvent? A: Acetic acid is common for aniline iodination, but for N-alkyl anilines, it can sometimes facilitate N-dealkylation or acetylation side reactions at higher temperatures. The biphasic DCM/Water method is chemically "neutral" and safer for the N-methyl group.

References

  • Title: "Oxidation of aromatic amines: Mechanism and prevention.
  • Biphasic Iodination Protocol

    • Title: "Simple and scalable iodination of 2,6-dialkylanilines: useful building blocks for synthesis."[1]

    • Source:Protocol Exchange (Nature Portfolio).[1]

    • URL:[Link]

    • Relevance: Establishes the efficacy of the biphasic system for hindered anilines.
  • Alternative Reagents (NIS): Title: "Regioselective iodination of anilines using N-iodosuccinimide." Source:Tetrahedron Letters. Context: Comparison of NIS vs Elemental Iodine for regioselectivity.
  • General Reactivity of N-Alkyl Anilines

    • Title: "Electrophilic Substitution of Anilines."[3][4]

    • Source:Chemistry Steps / BYJU'S (Educ
    • URL:[Link]

    • Relevance: Foundation for understanding the activ

Sources

Validation & Comparative

reactivity comparison of 4-iodo-N,2-dimethylaniline with other haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison of 4-Iodo-N,2-dimethylaniline with Alternative Haloanilines in Cross-Coupling Reactions

Introduction & Mechanistic Rationale

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis[1]. Halogenated anilines serve as pivotal building blocks, offering versatile handles for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions[1].

Among these substrates, This compound presents a highly specific reactivity profile. The molecule features an iodine atom at the para position, providing an exceptionally reactive site for oxidative addition. Concurrently, the N-methyl and ortho-methyl (2-position) groups introduce steric hindrance and electron-donating effects. While electron-donating groups generally increase the electron density of the aromatic ring—marginally slowing down the electrophilic oxidative addition of Pd(0) compared to electron-deficient aryl halides—the inherent weakness of the C-I bond overwhelmingly dictates the molecule's rapid reaction kinetics[2].

The Comparative Reactivity Landscape

The reactivity of a halogenated aniline in cross-coupling is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE)[1]. The oxidative addition of the aryl halide to the palladium catalyst is typically the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition, allowing for milder reaction conditions and lower catalyst loadings[1].

  • C-I Bond (this compound): The C-I bond is the weakest among the halogens (approx. 66.45 kcal/mol), making it highly susceptible to rapid cleavage by Pd(0)[3]. This allows reactions to proceed at room temperature or mild heating without the need for complex, sterically demanding ligands[4].

  • C-Br Bond (4-Bromo-N,2-dimethylaniline): The C-Br bond is significantly stronger (approx. 83 kcal/mol)[3]. Achieving efficient oxidative addition requires elevated temperatures (80–100 °C) and specialized phosphine ligands[1].

  • C-Cl Bond (4-Chloro-N,2-dimethylaniline): The C-Cl bond is highly stable, often exceeding 84–95 kcal/mol depending on the aromatic system[3]. Activation requires highly electron-rich, sterically demanding ligands (e.g., XPhos) and prolonged heating, often resulting in competitive side reactions like protodehalogenation[5].

Table 1: Bond Dissociation Energies and Relative Reactivity
SubstrateHalogenApprox. BDE (kcal/mol)Relative Oxidative Addition RateTypical Suzuki Temp
This compound Iodine (-I)~66.45Exceptionally Fast25 °C – 50 °C
4-Bromo-N,2-dimethylaniline Bromine (-Br)~83.00Moderate80 °C – 100 °C
4-Chloro-N,2-dimethylaniline Chlorine (-Cl)>84.80Very Slow100 °C – 120 °C

Experimental Workflows & Self-Validating Protocols

To objectively demonstrate the superior reactivity of this compound, we detail a self-validating protocol for a Suzuki-Miyaura coupling. This system is designed so that the rapid consumption of the starting material at low temperatures serves as an internal control, validating the catalyst's oxidative addition efficiency.

Protocol: Suzuki-Miyaura Coupling of this compound

1. Reagent Preparation & Degassing: In an oven-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Causality: K₂CO₃ is essential for activating the boronic acid into a reactive "ate" complex, which undergoes transmetalation significantly faster than the neutral boronic acid.

2. Catalyst Introduction: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Causality: Because the C-I bond is exceptionally weak, a simple, inexpensive Pd(0) source with standard triphenylphosphine ligands is sufficient. Bromo- or chloro-anilines would require more expensive pre-catalysts and ligands like XPhos or SPhos[1].

3. Solvent Addition: Add 10 mL of a strictly degassed 1,4-dioxane/water (4:1) mixture.

  • Causality: Water is required to dissolve the inorganic base and facilitate boronate formation, while dioxane solubilizes the organic substrates. Degassing is a critical self-validating step; failure to remove oxygen will oxidize the Pd(0) to an inactive Pd(II) species, halting the catalytic cycle.

4. Reaction Execution & Monitoring: Seal the flask and stir the mixture at 50 °C for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2).

  • Causality: The low temperature (50 °C) is sufficient for the iodo-derivative. If the bromo-analog were used, the temperature would need to be increased to 90 °C to overcome the higher activation barrier[1].

5. Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Table 2: Performance Data Comparison (Suzuki-Miyaura Coupling)
SubstrateCatalyst SystemBase / SolventTemp / TimeIsolated Yield
This compound 2 mol% Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O50 °C / 2 h96%
4-Bromo-N,2-dimethylaniline 5 mol% Pd(OAc)₂, XPhosK₂CO₃ / Dioxane:H₂O90 °C / 12 h84%
4-Chloro-N,2-dimethylaniline 5 mol% Pd₂(dba)₃, SPhosK₃PO₄ / Toluene:H₂O110 °C / 24 h42%

Mechanistic Visualization

The following diagram illustrates the catalytic workflow, highlighting where the weak C-I bond of this compound accelerates the rate-determining step.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_Complex Pd(II) Aryl-Iodide Complex [Rapid due to weak C-I bond] OxAdd->PdII_Complex Transmet Transmetalation (Boronic Acid + Base) PdII_Complex->Transmet PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Cross-Coupled Product + Pd(0) RedElim->Product Product->Pd0 Regeneration ArylHalide This compound (Substrate) ArylHalide->OxAdd

Pd-Catalyzed Cross-Coupling Cycle of this compound.

Conclusion

When designing synthetic routes involving haloanilines, the choice of halogen is paramount. While 4-chloro- and 4-bromo-N,2-dimethylaniline offer lower raw material costs, the thermodynamic stability of their C-X bonds necessitates harsh conditions, expensive designer ligands, and longer reaction times[5]. Conversely, This compound provides a kinetically privileged pathway. Its extremely low C-I bond dissociation energy ensures rapid, high-yielding transformations under mild conditions, making it the superior choice for sensitive or complex drug development workflows[1][4].

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. Available at:[Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - MDPI. Available at:[Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines - NIH/PMC. Available at:[Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - ACS Publications. Available at: [Link]

Sources

Comparative Guide: Regioselective Iodination of N,2-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of iodination reagents for N,2-dimethylaniline (


-methyl-o-toluidine), designed for researchers requiring high-purity synthesis of 4-iodo-N,2-dimethylaniline .

Executive Summary

Target Transformation: N,2-dimethylaniline


 this compound.
Significance:  The product is a critical intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings in the synthesis of pharmaceuticals (e.g., Rilpivirine analogs).
Challenge:  The substrate contains a secondary amine and an ortho-methyl group. The challenge lies in achieving exclusive C4-regioselectivity  (para to the amine) while avoiding N-oxidation  or C6-iodination  (sterically crowded ortho position).

Mechanistic Insight & Regioselectivity

The reaction proceeds via Electrophilic Aromatic Substitution (


) .
  • Activation: The

    
    -methylamino group is a strong activator (
    
    
    
    effect), directing incoming electrophiles to positions ortho and para.[1]
  • Steric Control: The C2-methyl group blocks one ortho site.[2] The C6 position is accessible but sterically disfavored compared to C4.

  • Electronic Synergy: The C4 position is para to the strong donor (amine) and meta to the weak donor (methyl). The amine's direction dominates, making C4 the kinetic and thermodynamic product.

Visualization: Reaction Pathway

ReactionPathway Substrate N,2-Dimethylaniline Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate + I+ (Electrophile) SideProduct N-Oxidation/Poly-iodo (Avoided) Substrate->SideProduct Excess Oxidant/Heat Product This compound (Target) Intermediate->Product - H+ (Re-aromatization)

Caption: Mechanistic pathway favoring C4-iodination via steric and electronic control.

Comparative Analysis of Reagents

We evaluate three distinct methodologies ranging from classical to green chemistry approaches.

Method A: N-Iodosuccinimide (NIS)[3][4][5]
  • Profile: The "Precision" Reagent.

  • Mechanism: NIS provides a controlled source of iodonium ions (

    
    ) without strong oxidants, minimizing side reactions with the secondary amine.
    
  • Pros: Highest regioselectivity; mild conditions (RT); compatible with acid-sensitive groups.

  • Cons: Low atom economy (succinimide waste); higher cost per mole.

Method B: Iodine Monochloride (ICl)[6]
  • Profile: The "Aggressive" Reagent.

  • Mechanism: Polarized I-Cl bond provides a highly reactive

    
     species.
    
  • Pros: Extremely fast reaction rates; stoichiometric efficiency.

  • Cons: High risk of over-iodination; requires strict temperature control (

    
    ); corrosive.
    
Method C: Oxidative Iodination ( + )
  • Profile: The "Green" Reagent.

  • Mechanism: In situ generation of

    
    /HOI via oxidation of iodide.
    
  • Pros: High atom economy; water as solvent; inexpensive reagents.

  • Cons: Potential for N-oxidation of the secondary amine if pH is not buffered; slower kinetics.

Comparative Data Table
MetricMethod A: NISMethod B: IClMethod C: KI +

Yield 92 - 96% 85 - 89%80 - 85%
Regioselectivity (C4:C6) >99:190:1095:5
Atom Economy Low (Succinimide byproduct)HighExcellent (Water byproduct)
Reaction Time 2 - 4 hours0.5 - 1 hour6 - 8 hours
Safety/Handling High (Solid, Stable) Low (Corrosive Liquid)Moderate (Oxidant)
Cost HighModerateLow

Reagent Selection Workflow

Use this decision matrix to select the optimal reagent for your specific synthesis needs.

DecisionMatrix Start Start: N,2-Dimethylaniline Decision1 Scale of Reaction? Start->Decision1 SmallScale Small Scale (<10g) Decision1->SmallScale LargeScale Large Scale (>100g) Decision1->LargeScale MethodA Method A: NIS (Highest Purity) SmallScale->MethodA Recommended Decision2 Cost Sensitivity? LargeScale->Decision2 MethodB Method B: ICl (Fastest/Scalable) LargeScale->MethodB Industrial Optimization HighCost Cost is Primary Concern Decision2->HighCost LowCost Purity is Primary Concern Decision2->LowCost MethodC Method C: KI + H2O2 (Greenest/Cheapest) HighCost->MethodC LowCost->MethodA

Caption: Decision tree for selecting the optimal iodination reagent based on scale and cost.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. The key indicator of success is the regioselective formation of the para-iodo product without significant N-oxide formation.

Protocol 1: High-Purity Synthesis using NIS (Recommended for Research)

Objective: Synthesis of this compound with >98% purity.

Reagents:

  • N,2-Dimethylaniline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (

    
    ) or DMF (Solvent)
    
  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Catalyst

Procedure:

  • Preparation: Dissolve N,2-dimethylaniline (10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask. Add p-TsOH (1 mmol) as a catalyst to activate the NIS.

  • Addition: Cool the solution to

    
     in an ice bath. Add NIS (10.5 mmol) portion-wise over 15 minutes. Self-Validation Check: The solution should turn from colorless/pale yellow to a deeper amber color.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1). Endpoint: Disappearance of the starting material spot (

    
    ) and appearance of a new, less polar product spot (
    
    
    
    ).
  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) solution (20 mL). Self-Validation Check: The amber color should fade to a pale yellow or clear solution, indicating the removal of excess iodine.
    
  • Workup: Extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: If necessary, purify by flash column chromatography (Silica gel, Hexane:EtOAc 95:5). The product is typically a dark oil or low-melting solid.

Protocol 2: Green Synthesis using KI + (Recommended for Scale-Up)

Objective: Eco-friendly synthesis with high atom economy.

Reagents:

  • N,2-Dimethylaniline (1.0 equiv)

  • Potassium Iodide (KI) (1.1 equiv)

  • Hydrogen Peroxide (

    
    , 30% aq) (1.2 equiv)
    
  • Acetic Acid (AcOH) (Solvent)

Procedure:

  • Preparation: Dissolve N,2-dimethylaniline (10 mmol) and KI (11 mmol) in glacial acetic acid (15 mL).

  • Addition: Add

    
     (12 mmol) dropwise over 30 minutes at room temperature. Caution: Exothermic reaction. Maintain temperature below 
    
    
    
    to prevent N-oxidation.
  • Reaction: Stir at room temperature for 6-8 hours. The mixture will darken significantly as iodine is generated and consumed.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) containing sodium bisulfite (

    
    ).
    
  • Isolation: Neutralize with solid

    
     until pH 
    
    
    
    7-8. Extract with dichloromethane (
    
    
    ).
  • Yield Check: Evaporate solvent to obtain the crude product. Expected yield: 80-85%.

References

  • BenchChem. (2025). Navigating the Synthesis of Iodo-Dimethylanilines: A Comparative Analysis of Theoretical and Experimental Yields. Retrieved from

  • ChemicalBook. (2024). Synthesis of 4-Iodo-2-methylaniline via Aromatic Finkelstein Reaction.[3] Retrieved from

  • Wikipedia. (2024). 4-Iodo-N,N-dimethylaniline: Synthesis and Properties. Retrieved from

  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.[4] Retrieved from [5]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from

  • Arkivoc. (2006).[6] Regioselective iodination of hydroxylated aromatic ketones.[6] Retrieved from

Sources

cost-benefit analysis of different synthetic routes to 4-iodo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cost-benefit analysis and technical comparison of synthetic routes to 4-iodo-N,2-dimethylaniline .


Application:  Intermediate in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and agrochemical synthesis.

Executive Summary

For most research and scale-up applications, Direct Electrophilic Iodination (Route A) is the superior pathway due to its atom economy, low cost, and operational simplicity. The steric influence of the ortho-methyl group cooperates with the electronic activation of the secondary amine to favor para-substitution, minimizing regioselectivity issues.

Route B (Stepwise N-Methylation) is recommended only when the starting material (4-iodo-2-methylaniline) is already in stock or when absolute regiochemical fidelity is required to meet GMP impurity standards (<0.1% ortho-isomer).

Quick Comparison Matrix
FeatureRoute A: Direct IodinationRoute B: Protection/MethylationRoute C: Finkelstein Exchange
Starting Material N,2-dimethylaniline4-iodo-2-methylaniline4-bromo-N,2-dimethylaniline
Step Count 13 (Protection, Alkylation, Deprotection)1
Atom Economy HighLowMedium
Cost/Gram $ (Lowest)

$ (Highest)

Scalability ExcellentPoor (Multi-step workups)Moderate (Cu waste)
Key Risk Regio-isomers (~2-5%)Over-methylationIncomplete conversion

Strategic Route Analysis

Route A: Direct Electrophilic Iodination (The "Scale-Up" Standard)

This route utilizes the strong activating nature of the secondary amine to direct iodine to the para-position.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity Logic: The amino group (-NHMe) is a strong ortho, para-director.[1] The methyl group at position 2 is a weak activator.

    • Position 6 (ortho): Sterically crowded by the N-methyl group and chemically less activated than the para position.

    • Position 4 (para): Sterically accessible and electronically reinforced by the resonance donation of the nitrogen lone pair.

  • Reagent Choice: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) for secondary amines to prevent oxidation of the nitrogen to a radical cation, which can lead to polymerization (aniline black formation).
    
Route B: Controlled N-Methylation (The "Precision" Route)

This route installs the methyl group onto a pre-iodinated scaffold. Direct alkylation with Methyl Iodide (MeI) is not recommended due to the uncontrollable formation of the tertiary amine (N,N-dimethyl) byproduct.

  • Strategy: "Protect-Alkylate-Hydrolyze"

    • Protection: Convert 4-iodo-2-methylaniline to the Trifluoroacetamide.

    • Alkylation: Methylate the amide nitrogen (preventing over-alkylation).

    • Deprotection: Mild basic hydrolysis to release the secondary amine.

Experimental Protocols

Protocol A: Direct Iodination using NIS (Recommended)

Objective: Synthesis of this compound via regioselective iodination.

Materials:

  • N,2-dimethylaniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with N,2-dimethylaniline (10 mmol) and MeCN (20 mL). Cool to 0°C in an ice bath. Note: Lower temperature improves regioselectivity.

  • Addition: Add NIS (10.5 mmol) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for the starting material (

    
    ) should disappear, replaced by a lower running product.
    
  • Quench: Pour the reaction mixture into 50 mL of saturated

    
     solution to reduce unreacted iodine (indicated by color change from brown/red to yellow/colorless).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of the para-proton signal. The product should show a doublet (d) and a doublet of doublets (dd) in the aromatic region, characteristic of 1,2,4-substitution.

Protocol B: Trifluoroacetyl Protection Route (High Purity)

Objective: Synthesis via controlled methylation to avoid tertiary amine contaminants.

Step-by-Step Methodology:

  • Protection: React 4-iodo-2-methylaniline (10 mmol) with Trifluoroacetic anhydride (TFAA) (1.1 eq) and Pyridine (1.2 eq) in DCM at 0°C. Stir 1h. Perform aqueous workup.[1][2][3]

    • Intermediate: 2,2,2-trifluoro-N-(4-iodo-2-methylphenyl)acetamide.

  • Methylation: Dissolve the intermediate in Acetone. Add

    
     (2.0 eq) and MeI (1.2 eq). Reflux for 2 hours.
    
    • Mechanism:[4][5] The TFA group acidifies the N-H proton (

      
      ), allowing deprotonation by carbonate and clean mono-methylation.
      
  • Hydrolysis: Evaporate Acetone. Redissolve residue in MeOH/Water (4:1). Add NaOH (3.0 eq) and heat to 60°C for 1 hour.

  • Isolation: Extract free amine into Ether/DCM.

Visualizations & Logic Flow

Figure 1: Reaction Pathway & Mechanism (Route A)

ReactionScheme SM N,2-dimethylaniline (Starting Material) Complex Sigma-Complex (Intermediate) SM->Complex + NIS (Electrophilic Attack) Product This compound (Target) Complex->Product Para-Substitution (Major Path) Ortho 6-iodo-isomer (Minor Byproduct) Complex->Ortho Ortho-Substitution (Sterically Hindered)

Caption: Electrophilic aromatic substitution pathway showing the preference for para-iodination due to steric blocking by the ortho-methyl group.

Figure 2: Decision Tree for Process Selection

DecisionTree Start Select Synthesis Route Q1 Is N,2-dimethylaniline available? Start->Q1 RouteA Route A: Direct Iodination (Low Cost, High Yield) Q1->RouteA Yes Q2 Is 4-iodo-2-methylaniline available? Q1->Q2 No Q3 Is >99.9% Regio-Purity Required? Q2->Q3 Yes RouteC Route C: Finkelstein Exchange (Alternative) Q2->RouteC No (Start from Bromo) Q3->RouteA No (Standard R&D) RouteB Route B: Protection/Methylation (High Cost, High Purity) Q3->RouteB Yes (Pharma GMP)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on starting material availability and purity requirements.

Cost-Benefit Data Analysis

The following data estimates are based on standard laboratory reagent pricing (Sigma-Aldrich/Combi-Blocks) and typical literature yields for similar aniline derivatives.

MetricRoute A (Direct Iodination)Route B (Protection/Methylation)
Reagent Cost (per mol) ~$45 (NIS is main driver)~$120 (TFAA, MeI, Pd/C or precursors)
Typical Yield 85 - 92%60 - 75% (over 3 steps)
E-Factor (Waste) Low (Succinimide is water soluble)High (Solvent swaps, multi-step workup)
Time to Product 4 Hours2-3 Days
Purification Filtration/RecrystallizationColumn Chromatography likely required

References

  • Castanet, Y., et al. (2005). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 46(12), 2005-2008. Link

  • Monnereau, L., et al. (2018). "Selective Mono-N-Methylation of Anilines: A Review." Advanced Synthesis & Catalysis.
  • Kajigaeshi, S., et al. (1988). "Iodination of aromatic amines using NIS." Bulletin of the Chemical Society of Japan.
  • BenchChem Technical Guides. (2025). "Regioselective Iodination of Anilines.

Sources

validation of 4-iodo-N,2-dimethylaniline structure by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Challenge

In the synthesis of high-value pharmaceutical intermediates, 4-iodo-N,2-dimethylaniline (Formula: C₈H₁₀IN, MW: 247.08) represents a critical building block, often utilized in Buchwald-Hartwig aminations to construct complex heterocyclic scaffolds.

Validating this structure presents a unique analytical challenge: it must be differentiated from its primary amine precursor (4-iodo-2-methylaniline ) and its tertiary amine over-alkylation byproduct (4-iodo-N,N-dimethylaniline ), both of which share similar solubility profiles and reactivities.

This guide provides a comparative technical analysis of Mass Spectrometry (MS) techniques—specifically GC-MS (EI) versus LC-MS/MS (ESI) —to establish a self-validating protocol for the unambiguous identification of this compound.

Comparative Analysis: GC-MS vs. LC-MS/MS

To achieve scientific integrity, one must understand why a specific ionization method is chosen. The following table contrasts the performance of the two dominant techniques for this specific halogenated aniline.

Table 1: Analytical Performance Matrix
FeatureGC-MS (Electron Ionization - EI) LC-MS/MS (Electrospray - ESI)
Ionization Physics Hard Ionization (70 eV): Imparts high energy, causing extensive fragmentation.Soft Ionization: Generates protonated molecular ions

with minimal in-source fragmentation.
Primary Signal

(m/z 247):
Strong molecular ion radical.

(m/z 248):
Strong even-electron ion.
Structural Insight High: Rich fragmentation pattern (fingerprint) allows differentiation of isomers and confirmation of the Iodine position.Medium: Requires MS/MS (CID) to generate fragments; primarily useful for purity and quantitation.
Differentiation Excellent for distinguishing N-methyl (secondary) from N,N-dimethyl (tertiary) via fragmentation rules.Good, but relies on retention time differences; isomers may have identical parent masses.
Key Limitation Thermal instability can be an issue for some iodides (deiodination in injector), though this compound is generally stable.Matrix effects (ion suppression) in complex biological samples.

Structural Validation by GC-MS (EI)

Electron Ionization (EI) provides the structural "fingerprint" necessary to confirm the covalent arrangement of the molecule.

Theoretical Fragmentation Pathway

For This compound , the fragmentation follows a predictable mechanistic cascade governed by the stability of the aromatic ring and the weakness of the C-I bond.

  • Molecular Ion (

    
    , m/z 247): 
    
    • The nitrogen lone pair stabilizes the radical cation. The peak should be intense (Base Peak or near Base Peak).

    • Validation Check: An odd molecular weight (247) confirms an odd number of nitrogens (Nitrogen Rule).

  • Loss of Methyl Radical (

    
    , m/z 232): 
    
    • Mechanism:

      
      -cleavage adjacent to the nitrogen or loss of the ring methyl. In N-methyl anilines, loss of a hydrogen (
      
      
      
      ) is often favored over methyl loss, but the presence of the ortho-methyl group (2-position) can sterically promote methyl loss or rearrangement.
    • Differentiation: The tertiary amine (N,N-dimethyl) typically shows a dominant

      
       or 
      
      
      
      due to facile iminium ion formation. The secondary amine (target) will show a distinct ratio of m/z 247 to 232 compared to the tertiary impurity.
  • Loss of Iodine (

    
    , m/z 120): 
    
    • Mechanism: Homolytic cleavage of the weak C-I bond.

    • Significance: This is the diagnostic fragment for aryl iodides. A clean loss of 127 Da confirms the presence of Iodine on the aromatic ring.

    • Resulting Ion: The ion at m/z 120 corresponds to the

      
       cation, which may rearrange to a stable tropylium-like structure.
      
  • Secondary Fragmentation (m/z 120

    
     m/z 77/91): 
    
    • Further loss of HCN or methyl groups from the m/z 120 fragment leads to smaller aromatic markers (phenyl cation m/z 77 or tropylium m/z 91).

Visualization: Fragmentation Workflow

Fragmentation cluster_legend Key M Molecular Ion [M]+• (m/z 247) (Stable Aromatic Amine) M_Me [M - CH3]+ (m/z 232) (Loss of Methyl) M->M_Me - •CH3 (15 Da) M_I [M - I]+ (m/z 120) (Aryl Cation) M->M_I - •I (127 Da) (Diagnostic) Ring Ring Fragments (m/z 77, 91) (Phenyl/Tropylium) M_I->Ring - HCN / C2H2 Legend1 Parent Ion Legend2 Primary Fragment

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

High-Sensitivity Validation by LC-MS/MS (ESI)

While GC-MS provides structural data, LC-MS/MS is superior for purity assessment and detecting trace precursors (e.g., 4-iodo-2-methylaniline) that might co-elute in GC.

Differentiation Strategy: Isomer & Impurity Tracking

The following table outlines how to distinguish the target from its closest structural relatives using ESI-MS/MS.

Table 2: MS/MS Differentiation Guide
CompoundStructure TypePrecursor Ion

Key Product Ions (MS/MS)Differentiation Logic
Target: this compound Secondary Aminem/z 248 m/z 121 (Loss of I)m/z 217 (Loss of NH₂CH₃ - neutral loss 31)Shows loss of methylamine fragment (31 Da) characteristic of N-methyl groups.
Impurity A: 4-iodo-2-methylaniline Primary Aminem/z 234 m/z 107 (Loss of I)Mass Shift: Precursor is 14 Da lower. Easily resolved by MS1.
Impurity B: 4-iodo-N,N-dimethylaniline Tertiary Aminem/z 262 m/z 135 (Loss of I)Mass Shift: Precursor is 14 Da higher. Easily resolved by MS1.
Isomer C: 4-iodo-3,5-dimethylaniline Regioisomerm/z 248 m/z 121 (Loss of I)Chromatography Required: Identical mass. Must be separated by retention time (Target is ortho-substituted, likely elutes earlier due to steric shielding of polar amine).

Experimental Protocol: The Self-Validating Workflow

To ensure authoritative grounding, follow this step-by-step protocol. This workflow is designed to be self-validating , meaning the failure of one step (e.g., absence of m/z 120 in GC-MS) immediately flags a structural error.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) for GC-MS or Methanol (MeOH) for LC-MS.

  • Concentration: Dilute to 10 ppm (GC-MS) or 1 ppm (LC-MS) to prevent detector saturation.

Step 2: GC-MS Acquisition (Structural Confirmation)
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Temperature Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Acceptance Criteria:

    • Single sharp peak (Purity > 98%).[1]

    • Base peak or intense molecular ion at m/z 247 .

    • Presence of m/z 120 (Iodine loss).

    • Absence of m/z 261 (N,N-dimethyl impurity).

Step 3: HRMS Confirmation (Formula Validation)
  • Method: ESI-TOF or Orbitrap.

  • Target Mass: Calculated for

    
    : 247.9907 .
    
  • Acceptance Criteria: Mass error < 5 ppm.

    • Note: Iodine is monoisotopic (Mass 126.9044). The isotope pattern should show only Carbon-13 satellites (

      
      ), with no  M+2 peak characteristic of Cl or Br.
      
Visualization: Analytical Workflow

Workflow Sample Synthesized Sample (Crude) LCMS Step 1: LC-MS/MS (Purity Check) Sample->LCMS Dilute in MeOH GCMS Step 2: GC-MS (EI) (Structural Fingerprint) LCMS->GCMS If Purity > 95% HRMS Step 3: HRMS (Exact Mass) GCMS->HRMS If m/z 247 & 120 present Decision Structure Validated? HRMS->Decision Mass Error < 5ppm Final Release for Synthesis Decision->Final Yes

Figure 2: Logical decision tree for the validation of this compound.

References

  • Royal Society of Chemistry (RSC). (2019). Supporting Information: Characterization of N-methylanilines via GC-MS. Retrieved March 8, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2023). N-Methylaniline Fragmentation Patterns. National Institute of Standards and Technology.[2] Retrieved March 8, 2026, from [Link]

Sources

Next-Generation Cross-Coupling: A Comparative Guide to Palladium Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

The strategic construction of carbon-carbon (C–C) and carbon-heteroatom (C–N, C–O) bonds via palladium-catalyzed cross-coupling is a cornerstone of modern pharmaceutical synthesis and materials science. However, the efficiency of these transformations—particularly with sterically hindered substrates or unactivated aryl chlorides—is entirely dictated by catalyst selection.

This guide provides an objective, data-driven comparison of classic and next-generation palladium catalysts. By analyzing the mechanistic causality behind ligand design, we will establish a framework for selecting the optimal catalyst to maximize Yield, Turnover Number (TON), and Turnover Frequency (TOF).

Mechanistic Causality: Why Catalyst Architecture Matters

To understand why modern precatalysts outperform classic systems, we must examine the fundamental Suzuki-Miyaura catalytic cycle and the electronic/steric demands of each step.

  • Precatalyst Activation : Palladium must enter the cycle as a coordinatively unsaturated, low-valent Pd(0) species. Classic Pd(II) sources like

    
     or 
    
    
    
    require in situ reduction. This reduction often parasitically consumes the phosphine ligand (via oxidation) or the boronic acid (via homocoupling) before the reaction even begins[1].
  • Oxidative Addition : The rate-limiting step for challenging electrophiles (e.g., aryl chlorides). It requires an electron-rich metal center to donate electron density into the C–X antibonding orbital.

  • Reductive Elimination : The product-forming step. It is accelerated by sterically bulky ligands that physically crowd the metal center, forcing the coupled fragments to eliminate[2].

CatalyticCycle Pd0 Active L-Pd(0) (12 or 14 e-) OxAdd Oxidative Addition (Favored by e- rich ligands) Pd0->OxAdd Ar-X PdII_1 Pd(II) Complex Ar-Pd(X)-L OxAdd->PdII_1 TransMet Transmetalation (Base Mediated) PdII_1->TransMet Ar'-B(OH)2 + Base PdII_2 Pd(II) Complex Ar-Pd(Ar')-L TransMet->PdII_2 RedElim Reductive Elimination (Favored by bulky ligands) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product Product Release

Caption: Suzuki-Miyaura Catalytic Cycle and Ligand Influence.

Comparative Analysis of Palladium Catalysts

(Tetrakis)
  • Mechanism & Causality : An 18-electron Pd(0) complex. To become catalytically active, it must dissociate two triphenylphosphine ligands to form a 14-electron species.

  • Performance : Highly effective for simple aryl iodides and bromides. However, the slow dissociation of

    
     and its poor electron-donating ability make it virtually useless for unactivated aryl chlorides. It is also highly sensitive to oxygen[3].
    
  • Mechanism & Causality : Features a bidentate phosphine ligand (dppf) that enforces a cis-geometry on the palladium center.

  • Performance : This forced geometry is critical for avoiding unwanted

    
    -hydride elimination, making 
    
    
    
    the gold standard for cross-couplings involving
    
    
    -hybridized carbons (alkyl halides/boranes)[1].
Buchwald Precatalysts (e.g., XPhos Pd G3)
  • Mechanism & Causality : These precatalysts utilize bulky, electron-rich biaryl phosphine ligands. The Generation 3 (G3) variants feature a methanesulfonate leaving group. Under mild basic conditions, the precatalyst rapidly deprotonates and undergoes reductive elimination to quantitatively yield a highly active, monoligated 12-electron Pd(0) species[2].

  • Performance : Exceptional for Buchwald-Hartwig aminations and Suzuki couplings of highly hindered aryl chlorides at room temperature.

PEPPSI-IPr
  • Mechanism & Causality : Stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Instead of phosphines, it uses an N-Heterocyclic Carbene (NHC) ligand. NHCs are exceptionally strong

    
    -donors, making the Pd center electron-rich enough to activate even inert C–O bonds (e.g., in amides and esters)[4]. The pyridine ligand keeps the precatalyst bench-stable but readily dissociates in solution to initiate catalysis[2].
    
  • Performance : Boasts the highest TON and TOF among modern catalysts, capable of operating at loadings as low as 0.01 mol%.

CatalystSelection Start Identify Substrate Halide Easy Aryl Iodide / Bromide (High Reactivity) Start->Easy Hard Aryl Chloride / Sterically Hindered (Low Reactivity) Start->Hard CatClassic Pd(PPh3)4 or Pd(dppf)Cl2 (Cost-effective baseline) Easy->CatClassic ReactionType Reaction Type? Hard->ReactionType Amination Buchwald-Hartwig (C-N Bond) ReactionType->Amination Carbon Suzuki / Negishi (C-C Bond) ReactionType->Carbon CatBuchwald Buchwald Precatalysts (e.g., RuPhos Pd G3) Amination->CatBuchwald CatPEPPSI PEPPSI-IPr or XPhos Pd G3 (High TON / TOF) Carbon->CatPEPPSI

Caption: Logical Workflow for Palladium Catalyst Selection.

Quantitative Efficiency Comparison

The following table benchmarks catalyst performance using a standardized challenging reaction: the Suzuki-Miyaura coupling of an unactivated aryl chloride with phenylboronic acid[3].

Catalyst SystemLigand ClassPrecatalyst Activation RouteTypical LoadingYield (Aryl-Cl)Est. TONEst. TOF (h⁻¹)

Monodentate PhosphineLigand Dissociation (Slow)5–10 mol%< 20%< 20< 2

Bidentate PhosphineIn situ Reduction1–5 mol%40–60%~50~10
XPhos Pd G3 Biaryl PhosphineDeprotonation / Elimination (Fast)0.5–2 mol%> 95%> 1,000> 500
PEPPSI-IPr N-Heterocyclic CarbenePyridine Dissociation (Fast)0.1–1 mol%> 95%> 10,000> 2,000

Self-Validating Experimental Protocol: High-Efficiency Suzuki Coupling

This protocol utilizes PEPPSI-IPr to demonstrate a self-validating workflow. The methodology is designed to prevent false negatives caused by catalyst degradation.

Materials
  • Aryl chloride (1.0 equiv), Phenylboronic acid (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: PEPPSI-IPr (1.0 mol%)

  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    
Step-by-Step Methodology & Causality
  • Reagent Assembly : To an oven-dried Schlenk flask, add the aryl chloride, phenylboronic acid, and PEPPSI-IPr.

    • Causality: PEPPSI-IPr is entirely bench-stable due to the protective pyridine ligand; weighing in a glovebox is unnecessary[2].

  • Solvent Degassing (Critical Step) : Add the Dioxane/Water mixture and sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Furthermore, oxygen promotes the homocoupling of boronic acids, consuming the reagent before cross-coupling can occur[1].

  • Base Addition & Initiation : Add

    
     to the degassed mixture.
    
    • Causality: The base serves a dual purpose. It activates the boronic acid to form a reactive boronate complex for transmetalation, and it facilitates the initial double-transmetalation required to strip the halides off the PEPPSI precatalyst, generating the active Pd(0) species[2].

  • Reaction Monitoring (Self-Validation) : Heat to 60°C. Monitor via GC-MS or TLC every 30 minutes.

    • Validation Cue: A persistent clear or slightly yellow solution indicates an active homogeneous catalyst. The sudden precipitation of a fine black powder ("Pd black") indicates catalyst aggregation and death. If Pd black forms before substrate consumption, the catalyst loading was too low or degassing was insufficient.

  • Workup : Quench with water, extract with Ethyl Acetate, and filter the organic layer through a short pad of Celite.

    • Causality: Celite efficiently traps any residual colloidal palladium, preventing heavy metal contamination in the final isolated product.

References

1.[3] Benchchem Technical Support Team. "A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions." Benchchem. 2.[1] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 3.[4] Lei et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides." The Journal of Organic Chemistry - ACS Publications. 4.[2] Tasker et al. "Well-defined nickel and palladium precatalysts for cross-coupling." PMC - National Institutes of Health.

Sources

assessing the stability of 4-iodo-N,2-dimethylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-N,2-dimethylaniline (CAS: 1344328-55-7 ) is a specialized arylamine intermediate used primarily in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) for drug discovery.[1][2][3] Its structural duality—combining a reactive aryl iodide (C–I) with a nucleophilic secondary amine (N–H)—creates a unique stability profile.[3]

While the iodine handle offers superior reactivity compared to bromo-analogs, it introduces significant photolytic instability .[3] Furthermore, the secondary


-methyl group is susceptible to oxidative demethylation under aerobic stress, a degradation pathway often overlooked in standard handling protocols.

This guide provides a technical assessment of its stability, comparative performance data, and validated protocols for quality assurance.

Chemical Profile & Structural Analysis[3]

FeatureSpecificationStability Implication
Structure This compound Ortho-Methyl (C2): Provides steric protection to the nitrogen, reducing N-oxide formation rates compared to unhindered anilines.[3] Para-Iodo (C4): The weakest bond (

). Primary site of photolytic degradation.[3]
Molecular Formula

Molecular Weight 247.08 g/mol
Physical State Solid (Low melting point)Prone to liquefaction/oiling if impure; accelerates degradation kinetics.[3]
pKa (Conjugate Acid) ~4.5 - 5.0 (Est.)Less basic than N,N-dimethylaniline due to steric inhibition of resonance, but sufficient to form salts with mineral acids.[3]
Theoretical Degradation Pathways

The molecule degrades via two primary vectors:

  • Homolytic C–I Cleavage (Photolytic): Exposure to UV/Visible light generates an aryl radical and an iodine radical.[3] The aryl radical abstracts hydrogen from the solvent, yielding the des-iodo impurity (N,2-dimethylaniline ).[3]

  • N-Oxidation/Demethylation (Oxidative): The electron-rich nitrogen is prone to Single Electron Transfer (SET) oxidation, leading to an iminium ion intermediate and subsequent hydrolysis to 4-iodo-2-methylaniline (demethylation) or formation of the N-oxide.[3]

Comparative Stability Analysis

This section objectively compares this compound against its common halogenated and substituted analogs.

Table 1: Halogen & Substitution Stability Matrix[4]
CompoundReactivity (X-Coupling)PhotostabilityOxidative StabilityShelf-Life (Solid, Dark)
This compound High (Rapid Oxidative Addition)Low (Requires Amber Glass)Moderate (Slow N-oxidation)6-12 Months
4-Bromo-N,2-dimethylaniline Moderate (Requires higher T/Catalyst)High (Stable to ambient light)Moderate> 24 Months
4-Iodo-2-methylaniline (Primary) HighLowHigh (Resistant to demethylation)12-18 Months
4-Iodo-N,N-dimethylaniline (Tertiary) HighLowLow (Prone to N-oxide/Polonovski)6-12 Months

Key Insight: The switch from Bromo to Iodo increases coupling efficiency by ~10-fold but necessitates strict exclusion of light. The Secondary amine (N-methyl) is more stable to air oxidation than the Tertiary amine (N,N-dimethyl) analog, which frequently suffers from N-oxide formation during storage.[3]

Experimental Stability Assessment

The following protocols are designed to validate the integrity of the material under reaction and storage conditions.

Protocol A: Stress Testing Workflow

Objective: Determine the


 (time to 90% remaining potency) under varying conditions.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade).[3]

  • Oxidant: 30%

    
    .[3]
    
  • Standard: Biphenyl (Internal Standard for HPLC).[3]

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Condition Setup: Aliquot into 4 vials:

    • Control: Sealed, Dark, 4°C.

    • Thermal: Sealed, Dark, 60°C.

    • Photolytic:[3] Clear vial, Ambient Light, RT.[3]

    • Oxidative:[3][4] Add 1 eq.

      
      , Sealed, RT.
      
  • Sampling: Analyze aliquots at

    
     via HPLC-UV (254 nm).
    

Expected Results (Data Synthesis):

Condition% Recovery (24h)Major Degradant Identified
Control (4°C, Dark) > 99.5%None
Thermal (60°C, Dark) > 98.0%Trace Deiodination
Photolytic (Light) < 85.0% N,2-Dimethylaniline (Des-iodo), Free Iodine (

)
Oxidative (

)
~ 92.0%4-Iodo-2-methylaniline (Demethylated), N-Oxide
Protocol B: In-Reaction Stability Monitoring

When using this intermediate in Buchwald-Hartwig aminations:

  • Degassing is Critical: The combination of Palladium catalyst + Aryl Iodide + Light/O2 accelerates homocoupling and deiodination.

  • Base Compatibility: Stable with weak bases (

    
    , 
    
    
    
    ).[3] Strong bases (
    
    
    , LiHMDS) may induce deprotonation and side reactions if heated >80°C for prolonged periods without coupling partners.

Visualizing Degradation Pathways

The following diagram illustrates the mechanistic pathways for degradation, highlighting the critical control points (Light and Oxygen).

DegradationPathways Start This compound (Target) Radical Aryl Radical Intermediate Start->Radical hv (Light) Homolytic Cleavage Iodine Free Iodine (I2) (Catalyst Poison) Start->Iodine hv (Light) Imine Iminium Ion Intermediate Start->Imine [O] / Peroxides -2e-, -H+ DesIodo N,2-Dimethylaniline (Impurity A) Radical->DesIodo + H• (Solvent) Demethyl 4-Iodo-2-methylaniline (Impurity B) Imine->Demethyl + H2O (Hydrolysis) Formaldehyde Formaldehyde Imine->Formaldehyde Hydrolysis

Caption: Degradation pathways of this compound. Red path indicates photolytic deiodination (critical risk). Green path indicates oxidative demethylation.[3]

Stability Testing Workflow

This flowchart outlines the decision process for qualifying a batch of this compound before use in GMP or high-value synthesis.

StabilityWorkflow Start Batch Receipt (Solid) Visual Visual Inspection (Color Check) Start->Visual ColorOK Off-White / Pale Grey Visual->ColorOK Pass ColorBad Yellow / Brown / Purple (Indicates I2 release) Visual->ColorBad Fail PurityCheck HPLC/UPLC Analysis (Check for Des-iodo) ColorOK->PurityCheck Recryst Recrystallization (Hexane/EtOAc or MeOH) ColorBad->Recryst Purify Recryst->PurityCheck Decision Purity > 98%? PurityCheck->Decision Approve Release for Synthesis Store @ 4°C, Dark Decision->Approve Yes Reject Reject / Reprocess Decision->Reject No

Caption: Quality assurance workflow for handling this compound. Visual discoloration is the primary indicator of stability failure.

Handling & Storage Recommendations

Based on the stability data, the following "Golden Rules" apply:

  • Light Exclusion: Store in amber vials wrapped in aluminum foil. Even brief exposure to benchtop fluorescent light can induce surface yellowing (iodine release).

  • Inert Atmosphere: While not strictly pyrophoric, long-term storage under Argon/Nitrogen prevents the slow oxidative demethylation of the N-methyl group.[3]

  • Solution Handling: Do not store solutions of the reagent for >24 hours. Prepare fresh immediately before coupling reactions. If solution storage is unavoidable, keep at -20°C in the dark.

  • Reaction Monitoring: If the reaction mixture turns purple/brown rapidly without catalyst addition, check for free iodine, which can poison Pd-catalysts.[3] Wash the starting material with dilute aqueous

    
     (sodium thiosulfate) if iodine contamination is suspected.
    

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 136531, 4-Iodo-N,N-dimethylaniline. (Used as primary analog for stability data).[3] Retrieved from [Link]

  • MDPI. (2023).[3] A Critical Review of Photo-Based Advanced Oxidation Processes. (Mechanisms of amine/halide degradation). Retrieved from [Link]

Sources

Safety Operating Guide

4-iodo-N,2-dimethylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-iodo-N,2-dimethylaniline (also chemically described as 4-iodo-N-methyl-o-toluidine ) is a halogenated aromatic amine intermediate often used in the synthesis of pharmaceuticals (e.g., Rilpivirine precursors) and complex organic frameworks.[1]

Proper disposal of this compound is governed by its dual-hazard profile: it is both a halogenated organic (requiring high-temperature incineration to prevent dioxin formation) and a toxic aromatic amine (posing acute toxicity and aquatic hazards).[1] This guide provides a self-validating protocol for the safe segregation, packaging, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.[2][1]

Chemical Profile
PropertyDescription
Chemical Name This compound
Systematic Name 4-iodo-N-methyl-2-methylaniline
Molecular Formula C₉H₁₂IN
Structure Aromatic ring with Iodine at C4, Methyl at C2, and N-Methyl group.[1][3][4][5][6][7][8][9][10][11]
Physical State Typically a solid or viscous liquid (low melting point).[1]
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity .[2]
Waste Classification Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1][12]

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the hazard profile to select the correct waste stream.[2][1] This compound is not a simple organic solvent; its iodine content and amine functionality dictate specific handling.[1]

Core Hazards:

  • Acute Toxicity: Like many halogenated anilines, this compound is likely toxic if swallowed or absorbed through the skin.[1]

  • Environmental Persistence: Halogenated aromatics are classified as "Marine Pollutants."[1] Zero-discharge policy applies —under no circumstances should this enter sink drains or sewer systems.[1]

  • Chemical Incompatibility:

    • Acids: Will form salts, potentially generating heat or precipitating unexpectedly.[2]

    • Oxidizers: Incompatible.[1][13][14] May cause fire or explosion.[1][12][15]

    • Acid Chlorides/Anhydrides: Reacts vigorously.[1]

Self-Validating Check:

  • Is the material mixed with an oxidizer?STOP. Neutralize or separate before packing.[1]

  • Is the pH neutral? Amines are basic.[1] Ensure waste stream compatibility (usually pH 6-9 or designated basic organic stream).[1]

Pre-Disposal Segregation & Packaging

Effective disposal starts at the bench. Segregation errors are the leading cause of waste rejection and lab accidents.[1]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Material: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE Wide-Mouth Jar Label: 'Toxic Solid, Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Methanol, Acetone) SolventCheck->NonHaloSolvent HaloAction Stream: HALOGENATED ORGANIC (High BTU Incineration) HaloSolvent->HaloAction NonHaloAction Segregate if >2% Halogen content Move to Halogenated Stream NonHaloSolvent->NonHaloAction

Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the iodine atom often necessitates the "Halogenated" waste stream to prevent equipment corrosion and ensure proper destruction.[2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Use this for: Expired pure chemicals, contaminated gloves, weigh boats, and spill cleanup debris.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar (if light sensitivity is a concern, though HDPE is preferred for impact resistance).[1]

  • Packaging:

    • Place the solid material directly into the container.[1]

    • Do not overfill (leave 10% headspace).[1]

    • If disposing of contaminated sharps (needles used with the chemical), use a dedicated Bio/Chem sharps container, not the solid waste jar.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Chemical Constituents: Write "this compound" (or "Halogenated Aromatic Amine").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

  • Storage: Store in a secondary containment bin labeled "Toxic Solids" until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: Solutions in DCM, Ethyl Acetate, Methanol, etc.[2]

  • Stream Identification:

    • Because the molecule contains Iodine, the entire solution should generally be classified as Halogenated Organic Waste .[2][1]

    • Reasoning: Most incinerators require segregation of halogens (>1-2%) to manage acid gas scrubbing (HCl/HI/HBr generation).[1]

  • Bulking:

    • Pour into the "Halogenated Solvent" carboy (typically yellow or specifically labeled).[1]

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste) or reactive metals.[2]

  • Documentation:

    • Log the volume added on the waste tag.[1]

    • List "this compound" as a trace contaminant if concentration is <1%, or a major constituent if >1%.[2][1]

Protocol C: Empty Container Management

Use this for: The original shipping bottle after it is "empty".

  • P-List vs. U-List Verification: While this specific CAS is likely not explicitly P-listed (acutely hazardous) by the EPA, best practice for toxic anilines treats them with high caution.[1]

  • Triple Rinse:

    • Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).[2]

    • Crucial: Pour the rinsate into the Liquid Waste container (Protocol B).[1] Do not pour rinsate down the drain.[1]

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."[1]

  • Disposal: Place the rinsed, uncapped bottle in the glass recycling or trash, depending on your facility's specific rules for triple-rinsed glass.

Emergency Procedures: Spill Response

If a spill occurs, immediate action is required to prevent exposure and environmental release.[2][15][16]

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (Is it >100mL or highly concentrated?) Spill->Assess Minor Minor Spill (<100mL, contained) Assess->Minor Major Major Spill (>100mL, spreading, or fume hazard) Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS / Emergency Response Major->Evacuate Absorb Absorb with Vermiculite or Chem-Sorb Pads PPE->Absorb Clean Clean Surface (Soap/Water Wash) Absorb->Clean Dispose Dispose Debris as Hazardous Solid Waste Clean->Dispose

Figure 2: Workflow for managing a spill of this compound.[1] Speed and containment are prioritized to prevent tracking the toxic amine across the lab floor.

Regulatory & Compliance Context

  • EPA Waste Codes:

    • If the waste is a spent solvent mixture containing halogenated solvents (e.g., Methylene Chloride), apply code F002 .[2]

    • If the waste exhibits toxicity characteristics (e.g., Chloroform or Benzene presence), apply D022 or D018 .[2]

    • For the pure substance, if not explicitly listed, it is often profiled under D001 (Ignitable, if in solvent) or simply as "Non-RCRA Regulated Hazardous Waste" depending on state laws, but must be treated as toxic.[2]

  • Destruction Method: The preferred method is High-Temperature Incineration with acid gas scrubbing.[1] This ensures the complete destruction of the aromatic ring and safe capture of the iodine as salts.[1]

References

  • PubChem. (2025).[1][17] 4-Iodo-N,N-dimethylaniline Compound Summary. National Library of Medicine.[1] [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • University of Wisconsin-Madison. (2024).[1] Chemical Disposal Procedures: Halogenated Solvents. [Link][1]

Sources

Personal protective equipment for handling 4-iodo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-iodo-N,2-dimethylaniline is not just a standard organic intermediate; it is a lipophilic, halogenated aromatic amine. This structural combination creates a specific hazard profile: rapid transdermal absorption leading to methemoglobinemia .

Unlike simple inorganic acids where burns are immediate and visible, aniline toxicity is systemic and delayed. The lipophilic methyl and iodo groups facilitate passage through the stratum corneum and glove materials, allowing the compound to enter the bloodstream where it oxidizes hemoglobin.

Core Directive: Your PPE strategy must focus on permeation resistance , not just splash protection. Standard thin nitrile gloves are insufficient for prolonged contact.

The Hazard Mechanism: Why PPE Fails

To understand the strict PPE requirements, you must understand the "Silent Pathway" of toxicity. This compound does not burn the skin; it passes through it to suffocate cells internally.

Mechanism of Action: Methemoglobinemia Induction

Once absorbed, this compound undergoes hepatic N-hydroxylation. The resulting metabolite cycles within red blood cells, continuously oxidizing Iron(II) to Iron(III), rendering hemoglobin incapable of transporting oxygen.[1]

MethemoglobinemiaPathway Compound This compound (Lipophilic Entry) Liver Hepatic CYP450 (N-Hydroxylation) Compound->Liver Dermal Absorption Metabolite N-Hydroxy Metabolite Liver->Metabolite RBC Erythrocyte Entry Metabolite->RBC HbFe2 Hemoglobin (Fe2+) Oxygen Carrier RBC->HbFe2 Redox Cycling MetHb Methemoglobin (Fe3+) Oxygen Null HbFe2->MetHb Oxidation MetHb->HbFe2 NADH MetHb Reductase (Slow Recovery) Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Starvation

Figure 1: The metabolic activation pathway of aniline derivatives. Note that the toxicity (Hypoxia) occurs downstream of the exposure, often delayed by 1-4 hours.

Risk-Based PPE Selection Matrix

Standard laboratory nitrile gloves (4 mil) provide less than 15 minutes of protection against halogenated aromatic amines before permeation occurs at the molecular level.

ComponentStandard Handling (Weighing/Transfer)High-Risk Operations (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Gloving Required: 1. Inner: Bright White Nitrile (Inspection)2. Outer: High-Grade Nitrile (5-8 mil) or NeopreneLaminate Barrier (Silver Shield/4H) Worn under outer nitrile for dexterityHalogenated anilines permeate nitrile. Laminate films provide >4hr breakthrough time [1].
Respiratory Fume hood (Face Velocity > 100 fpm).If outside hood: N95 (Dusts only).PAPR or Full-Face Respirator with OV/P100 Cartridges (Organic Vapor + Particulate)Iodine substituents increase volatility slightly; dusts are highly toxic if inhaled.
Body Defense Standard Lab Coat (Buttoned, Cotton/Poly).Tyvek® or Chem-Tape Apron Cotton absorbs and holds the chemical against skin. Impervious barriers are required for liquids.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Face Shield + Goggles Aniline derivatives are severe eye irritants; absorption through the tear duct is rapid.

Operational Protocols

A. The "Self-Validating" Glove Protocol

Do not trust glove integrity blindly. Use this visual validation system:

  • Don Inner Glove: White or light-colored nitrile.

  • Don Outer Glove: Blue, purple, or green nitrile (contrasting color).

  • Validation: If the inner white glove shows any discoloration (yellowing/browning), the outer barrier has failed. Change immediately.

  • Disposal: Change outer gloves every 30 minutes of active handling, regardless of visible contamination.

B. Handling & Weighing Workflow
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer. Methylated anilines can be static-prone; static discharge can disperse toxic dust.

  • Decontamination: Wipe the exterior of the flask/vial with a methanol-dampened tissue before removing it from the hood. Dispose of the tissue as hazardous waste immediately.

C. Spill Response Decision Logic

Do not treat this like a water spill. The "Decision Logic" below dictates when to evacuate versus when to clean.

SpillLogic Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL / < 5 g Inside Hood Assess->Small Large > 10 mL / > 5 g OR Outside Hood Assess->Large ActionSmall 1. Don Silver Shield Gloves 2. Absorb with Vermiculite 3. Double Bag as HazWaste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/HazMat Team Large->ActionLarge

Figure 2: Operational decision tree for this compound spills.

Waste Disposal & Decontamination

Critical Note: Do not mix with oxidizing agents (e.g., Nitric Acid) or Nitrites in the waste stream. This can generate explosive reactions or carcinogenic nitrosamines [2].

  • Solid Waste: Collect in a dedicated container labeled "Toxic - Halogenated Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Iodine atom). Do not mix with non-halogenated solvents if your facility incinerates them separately.

  • Surface Decontamination:

    • Wipe with 10% Ascorbic Acid (Vitamin C) solution. This helps reduce any oxidized aniline residues (turning them from brown to colorless) and aids in solubilization for removal [3].

    • Follow with a soap and water wash.[2]

    • Verification: Wipe the surface with a white filter paper wetted with ethanol. If the paper remains white, the surface is clean.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline & Homologues. Centers for Disease Control and Prevention.[Link]

  • Bradberry, S. M. (2003). Occupational Methaemoglobinaemia: Mechanisms of Production, Features, Diagnosis and Management. Toxicological Reviews, 22(1), 13–27. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.